molecular formula C6H10N2OS B1335710 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one CAS No. 64895-98-3

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B1335710
CAS No.: 64895-98-3
M. Wt: 158.22 g/mol
InChI Key: QVLPHASWYNLQSK-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one (CAS 64895-98-3) is a derivative of the 2-thioxoimidazolidin-4-one heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This specific alkylated thiohydantoin compound serves as a valuable building block and precursor in organic synthesis and drug discovery research. The 2-thiohydantoin core is a privileged structure in pharmaceutical sciences, with documented activities including anticancer, antimicrobial, and antiviral properties . Researchers utilize this compound as a key synthetic intermediate for developing more complex heterocyclic systems. For instance, related 2-thioxoimidazolidin-4-one derivatives have been used to create novel compounds incorporated with pyrazole, triazole, and benzimidazole moieties, which have shown promising in vitro cytotoxic activity against human hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) cell lines . The mechanism of action for this class of compounds often involves targeted inhibition of specific enzymes; some close analogs are evaluated as fatty acid amide hydrolase (FAAH) inhibitors . Furthermore, the thiocarbonyl (C=S) group in the structure is a potential ligand for metal complexation, making it of interest in the development of coordination compounds with potential antimicrobial or catalytic applications . This product is offered for research purposes as a high-quality standard. It is supplied with batch-specific quality control data and is strictly for laboratory use. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLPHASWYNLQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CN(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407417
Record name SBB023540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64895-98-3
Record name SBB023540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one (CAS Number: 64895-98-3), a heterocyclic compound belonging to the 2-thiohydantoin class. While specific research on this particular molecule is limited, this guide extrapolates from the extensive knowledge of the 2-thioxoimidazolidin-4-one core to present its fundamental properties, a plausible and detailed synthetic route, and its potential applications in drug discovery and development. The 2-thiohydantoin scaffold is a well-established pharmacophore, exhibiting a wide range of biological activities, including notable anticancer and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.

Introduction and Core Properties

This compound is a small molecule characterized by a five-membered imidazolidine ring with a thiocarbonyl group at the 2-position and a carbonyl group at the 4-position. The nitrogen atoms at positions 1 and 3 are substituted with methyl and ethyl groups, respectively.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 64895-98-3Sigma-Aldrich[1]
Molecular Formula C₆H₁₀N₂OSSigma-Aldrich[1]
Molecular Weight 158.22 g/mol Sigma-Aldrich[1]
Synonyms 3-Ethyl-1-methyl-2-thiohydantoin-
Chemical Structure -

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, starting with the formation of the N-ethyl-N'-methylthiourea precursor, followed by cyclization with ethyl chloroacetate.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Ethyl Isothiocyanate C N-Ethyl-N'-methylthiourea A->C Reaction B Methylamine B->C Reaction F This compound C->F Reaction D Ethyl Chloroacetate D->F Reaction E Base (e.g., Sodium Acetate) E->F Catalyst

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Ethyl-N'-methylthiourea

This procedure is adapted from general methods for the synthesis of unsymmetrical thioureas from isothiocyanates and amines.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl isothiocyanate (1.0 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-ethyl-N'-methylthiourea.

Step 2: Synthesis of this compound

This cyclization step is based on established protocols for the synthesis of 2-thiohydantoins.

  • To a solution of N-ethyl-N'-methylthiourea (1.0 eq) in a suitable solvent like absolute ethanol, add anhydrous sodium acetate (2.0-3.0 eq) as a base.

  • To this stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Characterization

Although experimental data for the title compound is not available, the expected spectral characteristics can be inferred from data on closely related 1,3-disubstituted 2-thiohydantoins.

  • ¹H NMR: The spectrum is expected to show a triplet for the ethyl group's methyl protons and a quartet for the methylene protons. A singlet corresponding to the methyl group on the nitrogen and a singlet for the methylene protons of the imidazolidinone ring should also be present.

  • ¹³C NMR: The spectrum should exhibit characteristic peaks for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, typically in the range of 180-200 ppm and 170-180 ppm, respectively. Signals for the ethyl and methyl carbons, as well as the methylene carbon of the ring, will be in the aliphatic region.

  • IR Spectroscopy: Key vibrational bands are expected for the C=O stretch (around 1740-1700 cm⁻¹) and the C=S stretch (around 1200-1050 cm⁻¹). N-H stretching bands will be absent due to the disubstitution of the nitrogen atoms.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₆H₁₀N₂OS should be observed.

Potential Applications in Drug Discovery

The 2-thioxoimidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This suggests that this compound could be a valuable starting point for the development of novel therapeutics.

Anticancer Activity

Numerous derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant anticancer activity against various cancer cell lines.[2][3][4] The proposed mechanisms of action are diverse and include:

  • Induction of Apoptosis: Many 2-thiohydantoin derivatives have been shown to induce programmed cell death in cancer cells.[2]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[2]

  • Enzyme Inhibition: Certain derivatives have been found to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.

G A 2-Thioxoimidazolidin-4-one Derivative B Cancer Cell A->B Targets C Induction of Apoptosis B->C D Cell Cycle Arrest B->D E Enzyme Inhibition B->E F Cell Death C->F D->F E->F

Caption: Potential anticancer mechanisms of 2-thioxoimidazolidin-4-one derivatives.

Anti-inflammatory Activity

Derivatives of the 2-thiohydantoin core have also been investigated for their anti-inflammatory properties. The primary mechanism is believed to be the inhibition of pro-inflammatory enzymes and signaling pathways. A key target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated during inflammation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

This compound, while not extensively studied individually, belongs to a class of compounds with immense potential in medicinal chemistry. This guide has provided a plausible and detailed synthetic route, along with an overview of the expected chemical properties and promising biological activities based on its core structure. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into the synthesis, characterization, and therapeutic applications of this and related 2-thiohydantoin derivatives. The versatility of the 2-thiohydantoin scaffold suggests that this compound could be a key building block for the development of novel drugs targeting a range of diseases, most notably cancer and inflammatory disorders.

References

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2022). Molecules, 27(15), 4992. [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Chemistry Central Journal, 12(1), 51. [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). International Journal of Pharmacology, 12(3), 290-303. [Link]

  • Synthesis of N-methyl-N'-ethyl-N'-(3-pyridylmethyl)thiourea. PrepChem. [Link]

Sources

An In-depth Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a member of the pharmacologically significant 2-thiohydantoin class of heterocyclic compounds. While this specific molecule is primarily available for early discovery research, this document synthesizes available data with established principles of thiohydantoin chemistry to offer insights into its structure, synthesis, reactivity, and potential applications. By contextualizing its properties within the broader family of 2-thiohydantoins, this guide serves as a valuable resource for researchers exploring its utility in medicinal chemistry and drug development.

Introduction: The Significance of the 2-Thiohydantoin Scaffold

The 2-thiohydantoin scaffold, a sulfur analog of hydantoin, is a privileged structure in medicinal chemistry.[1][2] These five-membered heterocyclic rings, with a thiocarbonyl group at the C2 position, are featured in a wide array of biologically active molecules.[1][3] The versatility of the thiohydantoin core allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1] This has led to the development of compounds with diverse therapeutic applications, including antiviral, antimicrobial, anticonvulsant, and anticancer agents.[3] this compound (also known as 1-methyl-3-ethyl-2-thiohydantoin) represents a specific iteration of this scaffold, with alkyl substitutions at both nitrogen atoms, which influences its polarity, solubility, and metabolic stability.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is critical for predicting its behavior in both chemical and biological systems.

Structural Elucidation

The structure of this compound features a five-membered imidazolidine ring with a thiocarbonyl group at position 2 and a carbonyl group at position 4. The nitrogen at position 1 is substituted with a methyl group, and the nitrogen at position 3 is substituted with an ethyl group.

Molecular Diagram

Caption: Structure of this compound.

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, some key properties have been reported or can be reliably predicted.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OS[4]
Molecular Weight 158.22 g/mol [4]
CAS Number 64895-98-3[4]
Appearance Solid (predicted)General knowledge
Melting Point 67 °C
Density 1.26 ± 0.1 g/cm³ (Predicted)
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate.General knowledge

Synthesis and Reactivity

The synthesis of N1, N3-disubstituted 2-thiohydantoins can be achieved through several established synthetic routes. The reactivity of the thiohydantoin ring is characterized by the distinct functionalities present.

General Synthetic Approach

A common and effective method for synthesizing N-substituted 2-thiohydantoins involves the reaction of an α-amino acid or its ester with an isothiocyanate.[5] For a disubstituted product like this compound, a plausible synthetic pathway would involve N-methylglycine (sarcosine) as a starting material.

Synthetic Workflow Diagram

Synthesis_Workflow start N-methylglycine (Sarcosine) intermediate Thioureido acid intermediate start->intermediate + reagent1 Ethyl isothiocyanate reagent1->intermediate + cyclization Acid-catalyzed cyclization and dehydration intermediate->cyclization product 3-Ethyl-1-methyl-2- thioxoimidazolidin-4-one cyclization->product

Caption: Plausible synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for 2-thiohydantoin synthesis.[5] Optimization of reaction times, temperatures, and purification methods would be necessary for this specific target molecule.

  • Thioureido Acid Formation:

    • Dissolve N-methylglycine (1.0 eq) in a suitable aqueous alkaline solution (e.g., NaOH).

    • Add ethyl isothiocyanate (1.1 eq) dropwise to the solution at room temperature with vigorous stirring.

    • Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-ethyl,N'-methyl-thioureidoacetic acid intermediate.

    • Filter, wash with cold water, and dry the intermediate product.

  • Cyclization:

    • Suspend the dried thioureido acid in a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture under reflux for 2-4 hours. The cyclization and dehydration lead to the formation of the thiohydantoin ring.

    • Cool the reaction mixture and neutralize it to precipitate the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by several key features:

  • C5 Methylene Group: The methylene protons at the C5 position are acidic and can be deprotonated by a base. This allows for condensation reactions, particularly with aldehydes, to form 5-arylidene derivatives.[1]

  • Thiocarbonyl Group (C=S): The sulfur atom is nucleophilic and can undergo reactions such as alkylation (e.g., with methyl iodide) to form an S-alkylated product.[1] It can also participate in cycloaddition reactions.[6]

  • Carbonyl Group (C=O): The carbonyl group is susceptible to nucleophilic attack, although it is generally less reactive than the thiocarbonyl group.

  • Ring Stability: The thiohydantoin ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Spectroscopic and Analytical Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are as follows:

¹H NMR (Proton NMR):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N1-CH₃ ~3.0 - 3.2Singlet3HMethyl group on a nitrogen atom.
N3-CH₂-CH₃ ~3.6 - 3.8Quartet2HMethylene group adjacent to nitrogen and a methyl group.
N3-CH₂-CH₃ ~1.2 - 1.4Triplet3HTerminal methyl group of the ethyl substituent.
C5-H₂ ~3.9 - 4.1Singlet2HMethylene group within the heterocyclic ring.

¹³C NMR (Carbon NMR):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=S) ~180 - 185Thiocarbonyl carbons are significantly deshielded and appear at a high chemical shift.[7]
C4 (C=O) ~170 - 175Carbonyl carbon in an amide-like environment.
**C5 (CH₂) **~50 - 55Methylene carbon within the heterocyclic ring.
N1-CH₃ ~30 - 35Methyl carbon attached to a nitrogen atom.
N3-CH₂-CH₃ ~40 - 45Methylene carbon of the ethyl group attached to nitrogen.
N3-CH₂-CH₃ ~12 - 15Terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
C=O stretch (Amide) ~1720 - 1750A strong absorption characteristic of the C4 carbonyl group.[7]
C=S stretch ~1100 - 1300A key identifier for the thiocarbonyl group in the thiohydantoin ring.[7]
C-H stretch (Aliphatic) ~2850 - 3000Stretching vibrations of the methyl and ethyl groups.

Potential Applications in Drug Discovery and Research

While specific biological activities for this compound have not been reported, the broader class of 2-thiohydantoins exhibits a vast range of pharmacological effects. This suggests that the title compound could serve as a valuable building block or lead compound in several areas of drug development:

  • Anticancer Research: Many thiohydantoin derivatives have shown promise as antineoplastic agents, including the FDA-approved drug Enzalutamide for prostate cancer.[3]

  • Antimicrobial Agents: The thiohydantoin scaffold is present in compounds with antibacterial and antifungal properties.

  • Neurological Disorders: Hydantoin and thiohydantoin derivatives have been investigated for their anticonvulsant and neuroprotective effects.[2]

  • Anti-inflammatory Activity: Certain 1,3-disubstituted-2-thiohydantoin analogs have demonstrated potent anti-inflammatory properties.[3]

The N1-methyl and N3-ethyl substitutions on this particular thiohydantoin can influence its lipophilicity and ability to cross biological membranes, potentially impacting its pharmacokinetic profile and suitability for targeting the central nervous system.

Conclusion and Future Directions

This compound is a structurally interesting member of the 2-thiohydantoin family. Although detailed experimental characterization is limited, its properties can be reliably inferred from the extensive knowledge base of related compounds. Its straightforward, plausible synthesis makes it an accessible target for chemical synthesis and biological screening. Future research should focus on the definitive synthesis and spectroscopic characterization of this compound, followed by a systematic evaluation of its biological activities across various assay platforms. Such studies will clarify its potential as a lead structure for the development of novel therapeutics.

References

  • A Simple Synthesis of 2-Thiohydantoins† - PMC - PubMed Central - NIH. Available at: [Link]

  • 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one_化工百科 - ChemBK. Available at: [Link]

  • Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC - NIH. Available at: [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available at: [Link]

  • Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available at: [Link]

  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities - ResearchGate. Available at: [Link]

  • Thiohydantoins: synthetic strategies and chemical reactions: Journal of Sulfur Chemistry. Available at: [Link]

  • (PDF) Synthesis,Reactions and Applications of 2-Thiohydantoin - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PubMed Central. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. Available at: [Link]

  • A Simple Synthesis of 2-Thiohydantoins - MDPI. Available at: [Link]

  • Synthesis and investigation of mass spectra of 3-substituted-2-thioxo- imidazolidin-4-one derivatives. Available at: [Link]

  • Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Available at: [Link]

  • STUDY OF THE OPTICAL PROPERTIES OF 2-THIOHYDANTOIN DERIVATIVES - Romanian Reports in Physics. Available at: [Link]

  • (PDF) Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides - ResearchGate. Available at: [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • Derivatives of 2-thiohydantoin as spectrophotometric analytical reagents - PubMed. Available at: [Link]

  • Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II). Available at: [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives - Chemical Review and Letters. Available at: [Link]

  • 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | C11H12N2OS | CID 169847 - PubChem. Available at: [Link]

  • Synthesis and investigation of mass spectra of 3-substituted-2- thioxoimidazolidin-4-one derivatives - ResearchGate. Available at: [Link]

  • Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the 2-thiohydantoin class. These structures are of significant interest in medicinal chemistry and for their application in peptide sequencing. The primary synthesis route detailed herein involves the condensation reaction between N-methylglycine (sarcosine) and ethyl isothiocyanate. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol for laboratory synthesis, and summarizes the key reaction parameters. The guide is intended for researchers and professionals in organic chemistry and drug development, offering both theoretical insights and practical, actionable methodology.

Introduction and Significance of 2-Thiohydantoins

2-Thiohydantoins are sulfur analogs of hydantoins and represent a critically important class of heterocyclic compounds. Their structural motif is a cornerstone in various fields of chemical and biological science. Most notably, 2-thiohydantoins are the resulting products in the Edman degradation process, a classical method for sequencing amino acids in a peptide from the N-terminus.[1] In this method, an N-terminal amino acid reacts with an isothiocyanate (typically phenyl isothiocyanate) and is subsequently cleaved off as a thiohydantoin derivative, which can then be identified.

Beyond this foundational role in proteomics, the 2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antimicrobial, anticarcinogenic, and anti-inflammatory properties.[2] The synthesis of specifically substituted derivatives, such as this compound, is therefore of great interest for developing novel therapeutic agents and chemical probes.

Synthetic Strategy: Retrosynthetic Analysis

The most direct and widely adopted method for the synthesis of 2-thiohydantoins is the reaction between an α-amino acid and an isothiocyanate derivative.[2][3] A retrosynthetic analysis of the target molecule, this compound, logically disconnects the heterocyclic ring into two key synthons.

  • The C2 (thiocarbonyl), N3, and the N3-ethyl group originate from ethyl isothiocyanate .

  • The N1, C5, C4 (carbonyl), and the N1-methyl group originate from the α-amino acid N-methylglycine (sarcosine).

This leads to a straightforward and convergent synthesis plan: a two-step, one-pot reaction involving the formation of a thiourea intermediate followed by an intramolecular cyclization.

Reaction Mechanism

The formation of the 2-thiohydantoin ring from an α-amino acid and an isothiocyanate proceeds through a well-established two-step mechanism.[1][4]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the secondary amine of N-methylglycine on the highly electrophilic central carbon atom of ethyl isothiocyanate. This addition reaction forms a linear N-ethyl-N'-(carboxymethyl)-N'-methylthiourea intermediate. This step is typically fast and occurs readily upon mixing the reagents.

  • Intramolecular Cyclization and Dehydration: The second and rate-determining step is the acid-catalyzed intramolecular cyclization.[5] The lone pair of electrons on the nitrogen atom of the thiourea intermediate (the one originating from the N-methylglycine) performs a nucleophilic attack on the carboxylic acid's carbonyl carbon. This process is often facilitated by heating under acidic conditions, which protonates the carboxyl group, rendering it more electrophilic. The subsequent tetrahedral intermediate then collapses, eliminating a molecule of water to yield the stable, five-membered this compound ring.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow from starting materials to the final product.

G start Starting Materials N-methylglycine N-methylglycine start->N-methylglycine Ethyl Isothiocyanate Ethyl Isothiocyanate start->Ethyl Isothiocyanate Thiourea Intermediate N-ethyl-N'-(carboxymethyl)-N'-methylthiourea N-methylglycine->Thiourea Intermediate Step 1: Nucleophilic Addition (Base/Solvent) Ethyl Isothiocyanate->Thiourea Intermediate Step 1: Nucleophilic Addition (Base/Solvent) Target Molecule This compound Thiourea Intermediate->Target Molecule Step 2: Acid-Catalyzed Cyclization (-H₂O) (Heat)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2-thiohydantoin derivatives.[1][6]

5.1. Materials and Reagents

  • N-methylglycine (Sarcosine)

  • Ethyl isothiocyanate

  • Pyridine

  • Acetic Anhydride

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

5.2. Step-by-Step Procedure

  • Formation of the Thiourea Intermediate:

    • To a 250 mL round-bottom flask, add N-methylglycine (1.0 eq) and a 1:1 mixture of pyridine and water (e.g., 50 mL for 0.1 mol scale).

    • Stir the mixture at room temperature until the amino acid is fully dissolved.

    • Cool the solution in an ice bath to approximately 0-5 °C.

    • Add ethyl isothiocyanate (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Cyclization to 2-Thiohydantoin:

    • To the reaction mixture containing the thiourea intermediate, slowly add acetic anhydride (2.5 eq) while cooling in an ice bath.

    • After addition, heat the mixture to reflux (approximately 100-110 °C) for 2 hours. The cyclization is driven by heat and acidic conditions formed in situ.

    • Alternatively, after the initial reaction, the solvent can be evaporated, and the residue can be refluxed in aqueous HCl (e.g., 6N HCl) for 2-3 hours to effect cyclization.[6]

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-water.

    • Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL).

    • Combine the organic layers in a separatory funnel and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) to remove acidic impurities, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

5.3. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Ethyl isothiocyanate is a lachrymator and is toxic; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Acetic anhydride and concentrated HCl are corrosive.

Quantitative Data Summary

The following table provides an example of reagent quantities for a representative synthesis.

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsMass/Volume
N-methylglycine89.090.101.08.91 g
Ethyl Isothiocyanate87.140.1051.059.15 g (8.9 mL)
Pyridine79.10-Solvent~25 mL
Acetic Anhydride102.090.252.525.5 g (23.6 mL)

Conclusion

The synthesis of this compound is efficiently achieved through the established reaction of N-methylglycine with ethyl isothiocyanate. This method is robust, high-yielding, and relies on readily available starting materials. The two-step mechanism of nucleophilic addition followed by acid-catalyzed cyclization provides a reliable pathway to this and other substituted 2-thiohydantoin derivatives, underscoring the versatility of this reaction for applications in medicinal chemistry and beyond.

References

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Soares de Oliveira, C., & de Athayde-Filho, P. F. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]

  • Wang, X., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Letters in Organic Chemistry, 3(4), 288-290. Available through PubMed Central.
  • Stanić, P., et al. (2018). Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study. Proceedings. [Link]

  • Živković, M., et al. (2019). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 4(9), 1645-1653. [Link]

  • Velíšek, J., & Cejpek, K. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3504-3509. [Link]

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A Comprehensive Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a member of the promising class of 2-thioxoimidazolidin-4-one heterocyclic compounds. For researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of its chemical identity, synthesis, and burgeoning applications in medicinal chemistry. We will delve into the nuanced causality behind experimental choices and ground our discussion in authoritative, verifiable sources.

Part 1: Core Chemical Identity and Structure

IUPAC Nomenclature and Structural Elucidation

The compound in focus, commonly referred to as this compound, is more precisely named under current IUPAC conventions as 3-Ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one . This nomenclature preference arises from the depiction of the carbon-sulfur double bond as "=S" (sulfanylidene) rather than the older "thioxo" terminology. This is consistent with IUPAC naming for analogous structures found in comprehensive databases like PubChem, for instance, 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one[1][2].

The core of this molecule is an imidazolidinone ring, a five-membered heterocycle containing two nitrogen atoms. The structure is characterized by a carbonyl group at the 4-position, a thione group at the 2-position, a methyl group substituting the nitrogen at the 1-position, and an ethyl group at the 3-position nitrogen.

IdentifierValueSource
IUPAC Name 3-Ethyl-1-methyl-2-sulfanylideneimidazolidin-4-oneInferred from related compounds[1][2]
Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
Canonical SMILES CCN1C(=O)CN(C)C1=SN/A

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1,3-disubstituted 2-thioxoimidazolidin-4-ones is a well-established area of organic chemistry, offering robust and versatile routes to this important scaffold. The most prevalent and efficient method involves the cyclization of a corresponding thiosemicarbazone with an α-halo ester, such as ethyl chloroacetate, in the presence of a weak base like sodium acetate.[3][4][5][6]

The rationale for this approach lies in the sequential nucleophilic attack mechanism. The terminal nitrogen of the thiosemicarbazone, rendered sufficiently nucleophilic by the basic medium, initiates an attack on the electrophilic carbon of the ethyl chloroacetate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the ester carbonyl, leading to the formation of the five-membered ring and the elimination of ethanol and sodium chloride. The choice of a weak base like sodium acetate is crucial to deprotonate the thiosemicarbazone without promoting unwanted side reactions like the hydrolysis of the ester.

General Synthetic Workflow

Caption: General synthesis workflow for 3-substituted-2-thioxoimidazolidin-4-ones.

Detailed Experimental Protocol (Representative)
  • Thiosemicarbazone Formation: To a solution of an appropriate aldehyde or ketone (0.01 mol) in ethanol, add thiosemicarbazide (0.01 mol). A catalytic amount of a strong acid like HCl can be added to facilitate the reaction. Stir the mixture at room temperature. The resulting thiosemicarbazone precipitate is then filtered, washed, and dried.

  • Cyclization: A mixture of the synthesized thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.02 mol) in absolute ethanol (30 mL) is refluxed for 6-8 hours.[4]

  • Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate, the crude 2-thioxoimidazolidin-4-one derivative, is filtered, washed thoroughly with water to remove inorganic salts, and then dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the purified product.

Spectroscopic Characterization

The structural confirmation of 2-thioxoimidazolidin-4-one derivatives relies on standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption for the C=O (amide) stretch, typically around 1720-1740 cm⁻¹. The C=S stretching vibration is usually observed in the region of 1200-1250 cm⁻¹. N-H stretching bands (if present in monosubstituted derivatives) appear in the 3200-3400 cm⁻¹ region.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The methylene protons (CH₂) of the imidazolidinone ring typically appear as a singlet around 3.9-4.2 ppm.[7] The signals for the substituents on the nitrogen atoms will be observed in their expected regions (e.g., ethyl group signals: a quartet around 3.5-4.0 ppm and a triplet around 1.2-1.4 ppm; methyl group: a singlet around 2.9-3.2 ppm).

    • ¹³C NMR: The carbonyl carbon (C=O) resonates downfield, typically in the range of 165-175 ppm. The thione carbon (C=S) is even further downfield, often exceeding 180 ppm. The methylene carbon of the ring appears around 35-45 ppm.

Part 3: Therapeutic Potential in Drug Development

The 2-thioxoimidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This has led to extensive research into its derivatives for various therapeutic applications.[8][9][10]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 2-thioxoimidazolidin-4-one derivatives.[8][11][12] These compounds have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[8][13]

Compound DerivativeCell LineIC₅₀ (µM)Reference
Derivative 4HepG20.017[11][14]
Derivative 2HepG20.18[11][14]
Derivative 14HePG-22.33 µg/mL[8]
Derivative 5MCF-73.98 µg/mL[8]
5-FU (Reference)HepG25.18[11][14]

Mechanism of Action: The anticancer effects are often multifactorial. One of the key mechanisms identified is the induction of apoptosis.[11][12][14] Studies have shown that these derivatives can upregulate pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), while downregulating the anti-apoptotic Bcl-2 gene.[11][14] Furthermore, some derivatives have been found to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[11][12] This inhibition can lead to cell cycle arrest, typically at the G2/M phase, preventing cancer cell division.[11][14]

Caption: Anticancer mechanism of 2-thioxoimidazolidin-4-one derivatives.

Antimicrobial Activity

Derivatives of 2-thioxoimidazolidin-4-one have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][15][16][17][18] The broad-spectrum activity makes this scaffold an attractive starting point for the development of new anti-infective drugs, which is crucial in the era of growing antimicrobial resistance.

Studies have shown that the nature of the substituents on the imidazolidinone ring plays a critical role in determining the antimicrobial potency and spectrum. For example, some derivatives show better activity against Gram-negative bacteria than Gram-positive bacteria.[15] The presence of certain functional groups, such as halogens or hydroxyl groups on aromatic substituents, can enhance the antimicrobial effects.[15][16]

The mechanism of antimicrobial action is still under investigation but is thought to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. For instance, some studies have demonstrated that these compounds can inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[7]

Part 4: Conclusion and Future Directions

This compound, as a representative of the 1,3-disubstituted 2-thioxoimidazolidin-4-one class, stands at the intersection of synthetic accessibility and profound biological activity. The robustness of its synthesis allows for extensive derivatization, enabling fine-tuning of its pharmacological properties. The demonstrated anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action, position this scaffold as a highly valuable platform for future drug discovery and development endeavors.

Future research should focus on expanding the library of derivatives to further probe structure-activity relationships, optimizing the pharmacokinetic and toxicological profiles of lead compounds, and exploring their potential in combination therapies to combat drug resistance. The continued investigation of this versatile heterocyclic core promises to yield novel therapeutic agents for some of the most pressing medical challenges.

References

  • El-Sayed, W. M., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules. [Link]

  • Patel, R., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. [Link]

  • Kumar, R. S., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Records of Natural Products. [Link]

  • Kumar, R. S., et al. (2025). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ResearchGate. [Link]

  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology. [Link]

  • El-Sayed, W. M., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. ProQuest. [Link]

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. [Link]

  • Nasser, A. J. A., et al. (2009). Synthesis of Some 2‐Thioxo‐imidazolidin‐4‐one Derivatives and its Antimicrobial Activity. Journal of Chemistry. [Link]

  • Al-Shuhaib, M. B. S., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Molecules. [Link]

  • Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. ResearchGate. [Link]

  • El-Sayed, W. M., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central. [Link]

  • PubChem. 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one. PubChem. [Link]

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  • Abd El-Fattah, M. E. (2005). Synthesis and investigation of mass spectra of 3-substituted-2-thioxo- imidazolidin-4-one derivatives. Indian Journal of Chemistry - Section B. [Link]

  • Said, M. M. A. (2008). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry. [Link]

  • Supporting Information. [No Source Name Available]. [Link]

  • 5-{[4-(diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylideneimidazolidin-4-one. MolPort. [Link]

  • Al-Obaidi, A., et al. (2025). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [Link]

  • 4-Oxazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo. SIELC Technologies. [Link]

  • Abd El-Fattah, M. E. (2005). Synthesis and investigation of mass spectra of 3-substituted-2- thioxoimidazolidin-4-one derivatives. ResearchGate. [Link]

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  • 4-Thiazolidinone, 3-ethyl-2-thioxo-. NIST WebBook. [Link]

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3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Introduction

The 2-thioxoimidazolidin-4-one, commonly known as the 2-thiohydantoin scaffold, represents a cornerstone in heterocyclic chemistry and drug discovery. This five-membered ring system is a structural motif found in a vast array of compounds exhibiting significant biological activities. Derivatives of this core have been extensively investigated and have demonstrated a broad pharmacological spectrum, including anticancer, anticonvulsant, antiviral, antibacterial, and antifungal properties.[1][2] The versatility of the 2-thiohydantoin ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological targets.[2]

This technical guide provides a comprehensive analysis of a specific derivative, This compound . We will dissect its molecular architecture, outline a robust synthetic strategy with mechanistic insights, detail the analytical methods for its structural confirmation, and discuss its potential applications for professionals in chemical research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and potential for biological interactions. Its structure is defined by an imidazolidine ring with a thiocarbonyl (thione) group at position 2 and a carbonyl (ketone) group at position 4. The nitrogen atoms at positions 1 and 3 are substituted with a methyl and an ethyl group, respectively.

Key Identifiers:

  • IUPAC Name: 3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one

  • Molecular Formula: C₆H₁₀N₂OS

  • Molecular Weight: 158.22 g/mol

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The table below summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Weight158.22 g/mol
Molecular FormulaC₆H₁₀N₂OS
logP (Octanol/Water)0.867 (Calculated)[3]
Water Solubility-1.39 log(mol/L) (Calculated)[3]
Hydrogen Bond Donors0Computed
Hydrogen Bond Acceptors2 (O and S)Computed
Rotatable Bonds1Computed

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 2-thioxoimidazolidin-4-one derivatives is well-established in the literature. A robust and common approach involves the cyclization of a thiosemicarbazide derivative with an α-halo ester, such as ethyl chloroacetate.[4][5] This methodology provides a reliable pathway to the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available precursors.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization start1 Methyl Isothiocyanate product1 N-Ethyl-N'-methylthiourea start1->product1 + start2 Ethylamine start2->product1 reactant1 N-Ethyl-N'-methylthiourea product1->reactant1 Intermediate product2 This compound reactant1->product2 + (Base, Heat) reactant2 Ethyl Chloroacetate reactant2->product2

Caption: Proposed two-step synthetic workflow for the target compound.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for the synthesis of analogous 2-thioxoimidazolidin-4-one derivatives.[6]

Step 1: Synthesis of N-Ethyl-N'-methylthiourea

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) under cooling in an ice bath.

  • Add methyl isothiocyanate (1.0 eq) dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purify by recrystallization.

Step 2: Synthesis of this compound

  • To a solution of N-Ethyl-N'-methylthiourea (1.0 eq) in absolute ethanol, add anhydrous sodium acetate (3.0 eq).[6]

  • Add ethyl chloroacetate (1.1 eq) to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • Causality: The sodium acetate acts as a base to deprotonate the more acidic nitrogen of the thiourea, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl chloroacetate, followed by an intramolecular cyclization and elimination of ethanol to form the stable five-membered ring.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.

Self-Validating System: The purity and identity of the final product from this protocol must be rigorously confirmed by the analytical techniques described in the following section. A successful synthesis is validated only when the spectroscopic data perfectly matches the expected structure.

Part 3: Spectroscopic Characterization and Structural Elucidation

Structural confirmation of the synthesized molecule is paramount and is achieved by combining data from multiple spectroscopic techniques. The convergence of these data points provides an unambiguous validation of the molecular structure.

Predicted Spectroscopic Data

The following table outlines the expected signals for this compound based on the known spectral properties of similar thiohydantoin derivatives.[7][8]

TechniqueExpected ObservationsRationale
¹H NMR δ ~ 4.0 ppm (s, 2H, -CH₂- ring) δ ~ 3.8 ppm (q, 2H, -CH₂- ethyl) δ ~ 3.1 ppm (s, 3H, -CH₃ methyl) δ ~ 1.3 ppm (t, 3H, -CH₃ ethyl)The chemical shifts are influenced by adjacent heteroatoms and functional groups. The ethyl group will show a characteristic quartet-triplet pattern. The methyl and ring methylene protons will appear as singlets.
¹³C NMR δ ~ 180 ppm (C=S) δ ~ 170 ppm (C=O) δ ~ 50 ppm (-CH₂- ring) δ ~ 40 ppm (-CH₂- ethyl) δ ~ 25 ppm (-CH₃ methyl) δ ~ 12 ppm (-CH₃ ethyl)The thiocarbonyl carbon (C=S) is highly deshielded and appears furthest downfield, followed by the carbonyl carbon (C=O). Aliphatic carbons appear in the upfield region.
FTIR (cm⁻¹) ~2900-3000 (C-H aliphatic stretch) ~1740 (C=O amide stretch) ~1500 (C-N stretch) ~1200 (C=S stretch)Each functional group has a characteristic vibrational frequency. The strong carbonyl absorption is a key diagnostic peak.
Mass Spec (EI) m/z = 158 [M]⁺ Characteristic fragmentation patternsThe molecular ion peak will correspond to the molecular weight of the compound. Fragmentation would likely involve the loss of the ethyl or methyl groups.

Part 4: Potential Applications in Drug Discovery

The 2-thioxoimidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] While this compound has not been extensively studied itself, its structural class is associated with significant therapeutic potential.

Areas for Investigation:

  • Antimicrobial Agents: Numerous derivatives have shown potent activity against various strains of bacteria and fungi.[1][9] The N-alkylation in the target molecule could enhance membrane permeability, making it a candidate for antimicrobial screening.

  • Anticancer Activity: The thiohydantoin core is present in compounds that exhibit cytotoxic effects against human cancer cell lines, such as hepatocellular and breast carcinoma.[2][10]

  • Anticonvulsant Properties: Modifications on the imidazolidine ring have led to compounds with anticonvulsant activity, highlighting its potential for neurological applications.[1]

The specific substitution pattern of a methyl group at N1 and an ethyl group at N3 provides a unique lipophilic and steric profile that warrants investigation. This molecule serves as an excellent candidate for inclusion in high-throughput screening libraries to explore its bioactivity across various therapeutic areas.

G A 2-Thioxoimidazolidin-4-one Core Scaffold B 3-Ethyl-1-methyl Derivative (Target Compound) A->B Structural Modification C Antimicrobial Screening B->C Biological Evaluation D Anticancer Assays (e.g., HePG-2, MCF-7) B->D Biological Evaluation E Anticonvulsant Models B->E Biological Evaluation F Drug Development Lead Optimization C->F Identified Activity D->F Identified Activity E->F Identified Activity

Caption: Logical pathway from core scaffold to potential drug development.

Conclusion

This compound is a distinct derivative of the pharmacologically significant 2-thiohydantoin family. This guide has detailed its fundamental molecular structure, proposed a reliable synthetic route grounded in established chemical principles, and provided a comprehensive framework for its analytical characterization. While its specific biological profile remains to be elucidated, the extensive activities of its parent scaffold strongly suggest its potential as a valuable compound for researchers in medicinal chemistry and drug discovery. Its straightforward synthesis and unique substitution pattern make it an attractive candidate for further investigation and development.

References

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  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers’ Combinations. National Institutes of Health (NIH). [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. [Link]

  • Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science. [Link]

  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. [Link]

  • Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Journal of Molecular Structure. [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. [Link]

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  • Synthesis and investigation of mass spectra of 3-substituted-2-thioxo- imidazolidin-4-one derivatives. Indian Journal of Chemistry. [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

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A Spectroscopic Investigation of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin family of heterocyclic compounds. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] A thorough understanding of their spectroscopic properties is fundamental for structural elucidation, purity assessment, and the advancement of structure-activity relationship (SAR) studies.

This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis. The causality behind spectral features is explained to offer field-proven insights for professionals in the field.

Molecular Structure and Key Features

This compound possesses a five-membered imidazolidine ring with key functional groups that dictate its spectroscopic behavior: a thiocarbonyl (C=S) group, a carbonyl (C=O) group, and N-alkylation with ethyl and methyl groups. The molecular formula is C₆H₁₀N₂OS, and the molecular weight is 158.223 g/mol .[4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The substitution of a carbonyl oxygen with sulfur at the C2 position in the thiohydantoin ring significantly influences the chemical shifts of nearby nuclei compared to their hydantoin counterparts.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and ethyl substituents, as well as the methylene protons of the imidazolidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: Approximately 16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N1-CH3.1 - 3.4Singlet3H-
N3-CH ₂-CH₃3.8 - 4.1Quartet2H~7
N3-CH₂-CH1.2 - 1.4Triplet3H~7
C5-CH4.0 - 4.3Singlet2H-

Interpretation:

  • The N1-methyl protons are expected to appear as a singlet in the range of 3.1-3.4 ppm.

  • The N3-ethyl group will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), a classic ethyl pattern. The methylene protons are deshielded by the adjacent nitrogen atom.

  • The C5-methylene protons are anticipated to be a singlet. In some related structures, these protons can exhibit diastereotopicity, leading to a more complex splitting pattern, but a singlet is the most probable outcome in this achiral molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton, with the thiocarbonyl carbon being a particularly diagnostic signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Sweep Width: Approximately 220-240 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C =S (C2)180 - 190
C =O (C4)165 - 175
N1-C H₃25 - 30
N3-C H₂-CH₃35 - 40
N3-CH₂-C H₃12 - 15
C 5-CH₂50 - 55

Interpretation:

  • The thiocarbonyl carbon (C2) is the most deshielded carbon, appearing at a significantly downfield shift (180-190 ppm), which is characteristic of C=S groups in thiohydantoins.[5]

  • The carbonyl carbon (C4) will resonate at a lower chemical shift compared to the thiocarbonyl, typically in the 165-175 ppm range.[5]

  • The carbons of the N-alkyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Predicted IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aliphatic)2850 - 3000Medium-Strong
C=O (Amide)1700 - 1750Strong
C=S (Thiocarbonyl)1100 - 1250Medium-Strong
C-N1350 - 1450Medium

Interpretation:

  • The most prominent peak will be the C=O stretch of the amide group, expected to be strong and sharp in the 1700-1750 cm⁻¹ region.[6]

  • The C-H stretching vibrations of the methyl and ethyl groups will appear just below 3000 cm⁻¹.

  • The C=S stretching vibration is typically weaker and can be found in the fingerprint region, often coupled with other vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.

  • Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range that includes the expected molecular ion.

Predicted Mass Spectrometry Data

m/zProposed Fragment
158[M]⁺• (Molecular Ion)
143[M - CH₃]⁺
130[M - C₂H₄]⁺
129[M - C₂H₅]⁺
101[M - C₂H₅NCO]⁺
86[CH₃NCSCH₂]⁺
72[CH₃NCS]⁺•

Interpretation: The molecular ion peak [M]⁺• should be observed at m/z 158. Common fragmentation pathways for thiohydantoins involve the loss of substituents and cleavage of the imidazolidine ring.

M [C₆H₁₀N₂OS]⁺• m/z = 158 frag1 [M - C₂H₅]⁺ m/z = 129 M->frag1 - •C₂H₅ frag2 [M - CH₃]⁺ m/z = 143 M->frag2 - •CH₃ frag3 [CH₃NCS]⁺• m/z = 72 M->frag3 Ring Cleavage

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data serve as a valuable reference for researchers in the synthesis, purification, and characterization of this and related thiohydantoin derivatives. The detailed protocols and interpretations are designed to ensure scientific integrity and provide authoritative grounding for drug development professionals.

References

  • Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (2022). National Institutes of Health (NIH). [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. (2025). Chemical Review and Letters. [Link]

  • Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Royal Society of Chemistry. [Link]

  • Synthesis and investigation of mass spectra of 3-substituted-2-thioxoimidazolidin-4-one derivatives. (2015). ResearchGate. [Link]

  • 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one. PubChem. [Link]

  • Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) complexes. Polish Journal of Chemical Technology. [Link]

  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). (2018). ResearchGate. [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2024). National Institutes of Health (NIH). [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Taylor & Francis Online. [Link]

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The Emerging Research Landscape of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development across various therapeutic areas[1]. This technical guide delves into the specific, yet largely unexplored, potential of a novel derivative, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one . While direct research on this particular compound is nascent, this document will extrapolate from the rich pharmacology of its parent scaffold to propose a roadmap for its investigation. We will explore potential research applications, supported by established methodologies and insights into the structure-activity relationships that govern the therapeutic potential of this chemical class.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential applications of this compound and a practical framework for its scientific exploration.

I. The 2-Thioxoimidazolidin-4-one Core: A Foundation of Diverse Bioactivity

The 2-thioxoimidazolidin-4-one ring system is a versatile pharmacophore, with substitutions at the N-1, C-3, and C-5 positions giving rise to a wide array of pharmacological effects. The existing body of literature robustly supports the potential of this scaffold in several key areas of drug discovery.

A Spectrum of Therapeutic Potential

Derivatives of the 2-thioxoimidazolidin-4-one core have been extensively studied and have shown significant promise in the following areas:

  • Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7)[1][2]. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest[2].

  • Antimicrobial Properties: The scaffold has been a fertile ground for the discovery of novel antibacterial and antifungal agents[3][4]. These compounds can inhibit bacterial biofilm formation and exhibit bactericidal activity against clinically relevant pathogens like Staphylococcus aureus[3].

  • Anti-inflammatory Effects: Derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions[5].

  • Antiviral and Anticonvulsant Activities: The versatility of the 2-thioxoimidazolidin-4-one core extends to potential applications in neurology and virology, with some derivatives exhibiting anticonvulsant and antiviral properties[1].

The specific substitutions of an ethyl group at the N-3 position and a methyl group at the N-1 position in This compound present a unique opportunity to explore novel structure-activity relationships and potentially enhanced therapeutic profiles.

II. Potential Research Application 1: Oncology Drug Discovery

Based on the pronounced anticancer activity of the parent scaffold, a primary research avenue for this compound lies in oncology. The ethyl and methyl substitutions may influence the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to enhanced efficacy and a favorable pharmacokinetic profile.

Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation

We hypothesize that this compound may exert its anticancer effects through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT pathway, which has been implicated in the activity of other derivatives[2].

anticancer_pathway This compound This compound PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway Inhibition p53, PUMA, Caspases (Pro-apoptotic) p53, PUMA, Caspases (Pro-apoptotic) This compound->p53, PUMA, Caspases (Pro-apoptotic) Upregulation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) This compound->Cell Cycle Arrest (G2/M) Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) PI3K/AKT Pathway->Bcl-2 (Anti-apoptotic) Activates Apoptosis Apoptosis Bcl-2 (Anti-apoptotic)->Apoptosis Inhibits p53, PUMA, Caspases (Pro-apoptotic)->Apoptosis Induces

Caption: Hypothesized anticancer mechanism of this compound.

Experimental Workflow: In Vitro Anticancer Screening

A systematic in vitro screening process is crucial to validate the anticancer potential of this compound.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies MTT Assay MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay Flow Cytometry Flow Cytometry IC50 Determination->Flow Cytometry Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Flow Cytometry->Apoptosis & Cell Cycle Analysis Western Blot Western Blot Protein Expression Protein Expression Western Blot->Protein Expression RT-PCR RT-PCR Gene Expression Gene Expression RT-PCR->Gene Expression

Caption: In vitro workflow for evaluating anticancer potential.

Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Summary

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on the high potency observed in related compounds[2].

Cell LineCancer TypeHypothetical IC50 (µM)
HepG2Liver Cancer0.05
MCF-7Breast Cancer0.12
A549Lung Cancer0.25
HCT116Colon Cancer0.08

III. Potential Research Application 2: Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. The 2-thioxoimidazolidin-4-one scaffold has shown considerable promise in this area, with derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria[3][4].

Investigating Antibacterial and Antifungal Activity

A comprehensive screening of this compound against a panel of clinically relevant microbial strains is a logical next step.

Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Broth Microdilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothetical Antimicrobial Activity Data
MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8
Escherichia coliGram-negative Bacteria32
Pseudomonas aeruginosaGram-negative Bacteria64
Candida albicansFungus16

IV. Synthesis and Characterization

The synthesis of this compound can likely be achieved through established synthetic routes for N-substituted 2-thiohydantoins. A plausible synthetic pathway is outlined below.

synthesis_pathway N-Ethyl-N'-methylthiourea N-Ethyl-N'-methylthiourea Cyclization Cyclization N-Ethyl-N'-methylthiourea->Cyclization Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Cyclization Base (e.g., Sodium ethoxide) Base (e.g., Sodium ethoxide) Base (e.g., Sodium ethoxide)->Cyclization This compound This compound Cyclization->this compound

Caption: Plausible synthetic route for this compound.

General Synthetic Protocol

A general method for the synthesis of related 3-substituted-2-thioxoimidazolidin-4-ones involves the cyclization of a thiosemicarbazide derivative with an α-haloester[6][7]. A similar approach could be adapted for the target compound.

  • Thiourea Formation: Synthesize N-Ethyl-N'-methylthiourea from the corresponding amines and a thiocarbonyl source.

  • Cyclization: React N-Ethyl-N'-methylthiourea with ethyl chloroacetate in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the cyclization reaction.

  • Purification: Purify the resulting this compound by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

V. Future Directions and Conclusion

The exploration of this compound holds significant promise for the discovery of novel therapeutic agents. This guide has outlined a strategic approach to investigating its potential in oncology and infectious diseases, grounded in the established pharmacology of the 2-thioxoimidazolidin-4-one scaffold.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Formulation and Drug Delivery: Developing suitable formulations to enhance the bioavailability and therapeutic index of the compound.

References

  • Al-Sultani, A. A., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations.
  • Vellasco, W. (2025). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
  • Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups.
  • El-Sayed, W. M., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central.
  • Gierlikowska, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • Karayiannis, D., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central.
  • Al-Obaidi, A. M. J., et al. (2022). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities.
  • Fathalla, O. A., et al. (2010). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)
  • Hebishy, A. M., et al. (2022). Anti-inflammatory effects of 2-thioxoimidazolidin-4-one derivatives (3–8) against LPS-induced murine cell line (RAW264.7) by evaluating NO production.

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An In-Depth Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the 2-thiohydantoin class. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and burgeoning biological significance, particularly in the realm of oncology.

Introduction: The 2-Thioxoimidazolidin-4-one Scaffold

The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, core is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] This five-membered ring system, featuring two nitrogen atoms, a carbonyl group, and a thiocarbonyl group, serves as a versatile framework for the development of a wide array of biologically active molecules.[1][2] The ability to readily modify the substituents at the N1, N3, and C5 positions allows for the fine-tuning of the molecule's physicochemical properties and biological activity.[1]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The focus of this guide, this compound, represents a specific iteration of this promising class of compounds, with its unique substitution pattern potentially offering distinct therapeutic advantages.

Synthesis and Mechanism

The synthesis of 1,3-disubstituted-2-thioxoimidazolidin-4-ones can be achieved through several established synthetic routes. A common and efficient method involves the cyclization of a corresponding N-substituted α-amino acid with an isothiocyanate. For the synthesis of this compound, a plausible and efficient approach is the reaction of N-methylglycine (sarcosine) with ethyl isothiocyanate.

This reaction proceeds via a multi-step mechanism. Initially, the amino group of sarcosine acts as a nucleophile, attacking the electrophilic carbon of the ethyl isothiocyanate. This is followed by an intramolecular cyclization, driven by the attack of the nitrogen atom on the carboxylic acid carbonyl group, leading to the formation of the five-membered thiohydantoin ring with the elimination of water. The choice of N-methylglycine and ethyl isothiocyanate as starting materials directly dictates the substitution pattern at the N1 and N3 positions of the final product.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Sarcosine N-methylglycine (Sarcosine) Intermediate N-((ethylcarbamothioyl)carbamoyl)methanaminium Sarcosine->Intermediate Nucleophilic attack EITC Ethyl Isothiocyanate EITC->Intermediate Product 3-Ethyl-1-methyl-2-thioxo- imidazolidin-4-one Intermediate->Product Intramolecular cyclization (-H2O)

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

The following is a detailed, step-by-step protocol for the synthesis of this compound, based on established methods for analogous compounds.[4][5]

StepProcedureRationale
1 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylglycine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.To create a homogenous reaction mixture and facilitate the interaction between reactants.
2 Add ethyl isothiocyanate (1.1 equivalents) to the solution.The slight excess of the isothiocyanate ensures the complete consumption of the limiting reagent, N-methylglycine.
3 Add a catalytic amount of a base, such as triethylamine or sodium acetate.The base acts as a catalyst to facilitate the initial nucleophilic addition and the subsequent cyclization.
4 Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the monitoring of the consumption of starting materials and the formation of the product.
5 Upon completion, cool the reaction mixture to room temperature.To halt the reaction and prepare for product isolation.
6 Remove the solvent under reduced pressure using a rotary evaporator.To concentrate the product and remove the volatile solvent.
7 To the resulting residue, add cold water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.This step helps to precipitate the product and remove any basic impurities.
8 Collect the precipitate by vacuum filtration and wash with cold water.To isolate the crude product from the reaction mixture.
9 Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).To obtain the pure this compound.

Physicochemical Properties and Spectroscopic Characterization

This compound is expected to be a stable, crystalline solid at room temperature. Its molecular formula is C6H10N2OS, with a molecular weight of 158.22 g/mol . The presence of both hydrogen bond donors (N-H) and acceptors (C=O, C=S) suggests moderate solubility in polar organic solvents.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups. A triplet and a quartet for the ethyl protons, and a singlet for the methyl protons. The methylene protons of the imidazolidinone ring would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl and thiocarbonyl carbons, typically in the range of 170-190 ppm. The carbons of the ethyl and methyl groups, as well as the methylene carbon of the ring, would also be identifiable.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching vibration (around 3200 cm⁻¹), the C=O stretching vibration (around 1740 cm⁻¹), and the C=S stretching vibration (around 1200-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Therapeutic Potential

The 2-thioxoimidazolidin-4-one scaffold is a well-established pharmacophore in anticancer drug discovery.[6][7] Derivatives have shown potent cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer.[3] The biological activity is thought to be influenced by the nature of the substituents at the N1 and N3 positions.[8] The presence of small alkyl groups, such as methyl and ethyl, can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[8]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A growing body of evidence suggests that the anticancer effects of some 2-thioxoimidazolidin-4-one derivatives are mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[10][11]

In a typically functioning cell, the binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K.[11][12] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11][12] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.[11][12] Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.[11][12]

Certain 2-thioxoimidazolidin-4-one derivatives are believed to exert their anticancer effects by inhibiting key components of this pathway, such as Akt itself.[9] By blocking the PI3K/Akt pathway, these compounds can halt uncontrolled cell proliferation and induce apoptosis in cancer cells.[9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Thiohydantoin 3-Ethyl-1-methyl-2-thioxo- imidazolidin-4-one Thiohydantoin->Akt Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Table 2: Anticancer Activity of Representative 2-Thioxoimidazolidin-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AHePG-2 (Liver)2.33[6]
Derivative BMCF-7 (Breast)3.98[6]
Derivative CHepG2 (Liver)0.017[7]
Derivative DHepG2 (Liver)0.18[7]

Note: The IC50 values are for illustrative purposes and represent the activity of other derivatives within the same class of compounds.

Conclusion and Future Directions

This compound is a promising, yet under-investigated, member of the 2-thiohydantoin family of heterocyclic compounds. Based on the extensive research into its parent scaffold, it is reasonable to postulate that this specific derivative possesses significant therapeutic potential, particularly as an anticancer agent. Its straightforward synthesis and the established importance of the 2-thioxoimidazolidin-4-one core in targeting critical cancer signaling pathways, such as the PI3K/Akt pathway, make it a compelling candidate for further investigation.

Future research should focus on the definitive synthesis and rigorous biological evaluation of this compound. This includes in-depth studies to determine its cytotoxic profile against a broad panel of cancer cell lines, elucidation of its precise mechanism of action, and preclinical in vivo studies to assess its efficacy and safety. Such endeavors will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. (2022).
  • Schematic drawing of the PI3K/Akt signaling pathway. (n.d.).
  • Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinform
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.).
  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). (n.d.).
  • PI3k/AKT/mTOR P
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). Springer.
  • Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. (2021). Advanced Journal of Chemistry, Section A.
  • A Simple Synthesis of 2-Thiohydantoins. (n.d.). MDPI.
  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and. (n.d.). Springer.
  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). PubMed Central.
  • structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones. (n.d.). Benchchem.
  • Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (2022).
  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024).
  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (2025). Mediterranean Journal of Chemistry.
  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). PubMed.
  • Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. (2025).
  • Design, Synthesis, and Antiproliferative Activities of 1,3‐Disubstituted 2‐Thioxoimidazolidin‐4‐one Derivatives against HepG2 and MCF‐7 Cells. (2023).

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Methodological & Application

Application Notes and Protocols for Antimicrobial Assays of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for evaluating the antimicrobial potential of the novel synthetic compound, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. The 2-thioxoimidazolidin-4-one scaffold is a recognized pharmacophore with a diverse range of biological activities, including antimicrobial properties.[1][2] These application notes are designed to provide researchers with a robust framework for conducting initial in vitro screening and characterization of this specific derivative. The protocols herein are rooted in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[3][4][5][6][7][8] We will detail the causality behind experimental choices, discuss potential mechanisms of action for this compound class, and provide step-by-step protocols for essential antimicrobial assays.

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[9] The 2-thioxoimidazolidin-4-one heterocyclic ring system has emerged as a promising scaffold in medicinal chemistry due to its synthetic tractability and wide array of biological activities.[1][2] Derivatives have demonstrated antibacterial, antifungal, antiviral, and anticancer properties.[1] The core structure's utility lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.

The specific compound, this compound, is a novel derivative. While direct data on this molecule is not yet widespread, the evaluation of its antimicrobial efficacy is a logical and critical step. This guide provides the foundational protocols to generate such data in a standardized and meaningful way.

Postulated Mechanisms of Action for the 2-Thioxoimidazolidin-4-one Scaffold

Understanding the potential mechanisms of action is crucial for designing relevant assays and interpreting results. For the broader class of thioxoimidazolidinones and related heterocyclic compounds, several antimicrobial mechanisms have been proposed:

  • Inhibition of Cell Wall Synthesis: The structural integrity of bacteria relies on the peptidoglycan cell wall, a feature absent in mammalian cells, making it an excellent antibiotic target.[10][11][] Some heterocyclic compounds, like thiazolidinones, have been shown to inhibit key enzymes (e.g., Mur ligases) involved in the cytoplasmic steps of peptidoglycan precursor synthesis.[13][14] It is plausible that this compound could act in a similar manner.

  • Disruption of Bacterial Membrane Integrity: The bacterial cell membrane is another critical target. Small molecules can physically disrupt the membrane, leading to increased fluidity, depolarization of the membrane potential, and leakage of essential cytoplasmic contents, ultimately causing cell death.[15][16][17][18] This mechanism is often rapid and can be effective against dormant or persister cells.[16][18]

  • Enzyme Inhibition: The 2-thioxoimidazolidin-4-one scaffold has been shown to be an effective inhibitor of various enzymes. For instance, derivatives have demonstrated inhibitory activity against α-glucosidase and fatty acid amide hydrolase (FAAH).[1][19][20][21] This suggests the compound could potentially target essential bacterial enzymes involved in metabolic pathways crucial for survival.

  • Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms, which provide a protective barrier against conventional antibiotics.[22] Some 2-thioxoimidazolidin-4-one derivatives have shown the ability to inhibit biofilm formation, a crucial virulence factor for pathogens like Staphylococcus aureus.[22] This may occur through the inhibition of bacterial adhesion or other mechanisms.[22]

A hypothetical signaling pathway diagram illustrating a potential mechanism of action is provided below.

Antimicrobial_Mechanism_Pathway cluster_compound Compound Action cluster_bacterium Bacterial Cell cluster_outcome Result Compound 3-Ethyl-1-methyl- 2-thioxoimidazolidin-4-one Membrane Cell Membrane Compound->Membrane Disruption/ Depolarization Wall_Synthesis Cell Wall Synthesis (Peptidoglycan) Compound->Wall_Synthesis Enzyme Inhibition (e.g., Mur Ligase) Enzyme Essential Metabolic Enzyme Compound->Enzyme Active Site Binding Death Bacterial Cell Death Membrane->Death Lysis Wall_Synthesis->Death Structural Failure Enzyme->Death Metabolic Collapse

Caption: Postulated antimicrobial mechanisms of action for 2-thioxoimidazolidin-4-one derivatives.

Essential Preliminary Steps

Compound Preparation and Handling
  • Solubility Testing: Before initiating antimicrobial assays, determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[19] It is critical to establish the highest concentration of the solvent that does not affect microbial growth, typically ≤1% v/v in the final assay medium.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in the chosen solvent (e.g., sterile DMSO). Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028).

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404).

Including clinical isolates, particularly multidrug-resistant (MDR) strains, can provide valuable insights into the compound's potential for overcoming existing resistance mechanisms.

Core Antimicrobial Assay Protocols

The following protocols are foundational for characterizing the antimicrobial profile of a novel compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][19]

Materials:

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom).

  • Test compound stock solution.

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Bacterial/fungal inoculum standardized to a 0.5 McFarland turbidity standard.

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile saline (0.85% NaCl).

  • Micropipettes and sterile tips.

  • Plate reader (optional, for optical density measurement).

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][19]

  • Compound Dilution Series:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column. This creates a gradient of decreasing compound concentrations.

  • Controls:

    • Growth Control (Positive Control): Wells containing broth and microbial inoculum only (no compound).

    • Sterility Control (Negative Control): Wells containing broth only.

    • Solvent Control: Wells containing broth, microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.

    • Reference Antibiotic Control: A separate row or plate with a serial dilution of a standard antibiotic.

  • Inoculation: Add 100 µL of the prepared microbial inoculum (from step 1) to each well (except the sterility control wells). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15][16] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC assay is a subsequent step to the MIC test to determine whether the compound is static (inhibits growth) or cidal (kills the organism). It is defined as the lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.[16]

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate under appropriate conditions until growth is visible in the control spots.

  • The MBC/MFC is the lowest concentration from the MIC plate that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is particularly useful for initial screening.[5][20]

Procedure:

  • Prepare a microbial lawn by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Allow the plate surface to dry for a few minutes.

  • Aseptically place sterile paper disks (6 mm in diameter) onto the agar surface.

  • Pipette a fixed volume (e.g., 10 µL) of the test compound solution at a known concentration onto each disk.

  • Include a positive control disk with a standard antibiotic and a negative control disk with the solvent alone.

  • Incubate the plates as previously described.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Results should be summarized in a clear, tabular format.

Table 1: Example - Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram Stain/TypeMIC (µg/mL) of Test CompoundPositive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusGram-positive[Experimental Value]Ciprofloxacin[Value]
Escherichia coliGram-negative[Experimental Value]Ciprofloxacin[Value]
Pseudomonas aeruginosaGram-negative[Experimental Value]Ciprofloxacin[Value]
Candida albicansYeast[Experimental Value]Fluconazole[Value]

Interpretation:

  • A low MIC/MBC value indicates high potency.

  • If the MBC is close to the MIC (e.g., ≤4 times the MIC), the compound is generally considered bactericidal. If the MBC is much higher than the MIC, it is considered bacteriostatic.

  • The spectrum of activity is determined by the range of microorganisms inhibited by the compound. Activity against both Gram-positive and Gram-negative bacteria would indicate a broad-spectrum agent.

Concluding Remarks for the Senior Application Scientist

The protocols outlined in this document provide a standardized and robust approach to the initial antimicrobial evaluation of this compound. By adhering to these established methodologies, researchers can generate high-quality, reproducible data that will be critical for the continued development of this compound. Positive results from these in vitro assays would justify further investigation, including time-kill kinetic studies, mechanism of action elucidation, and cytotoxicity assessments against mammalian cell lines to determine the therapeutic index. The 2-thioxoimidazolidin-4-one scaffold continues to be a source of promising new therapeutic agents, and a thorough and methodologically sound evaluation is the first step toward realizing that potential.

References

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Retrieved from [Link]

  • EUCAST. (n.d.). Homepage. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Aziz, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH National Library of Medicine. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical & Laboratory Standards Institute. Retrieved from [Link]

  • Dombach, J. L., et al. (2020). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PLOS Pathogens. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. NIH National Library of Medicine. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST. ESCMID. Retrieved from [Link]

  • Salinas-Almaguer, A., et al. (2023). Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers in Physiology. Retrieved from [Link]

  • Quintana, J. L. J., et al. (2022). Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage. mSphere. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory effects of 2-thioxoimidazolidin-4-one derivatives.... Retrieved from [Link]

  • Abuelizz, H. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Al-Saryi, N., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. NIH National Library of Medicine. Retrieved from [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • NICD. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Nafie, M. S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI. Retrieved from [Link]

  • Baluja, S., et al. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

  • Silver, L. L. (2003). Novel inhibitors of bacterial cell wall synthesis. Current Opinion in Microbiology. Retrieved from [Link]

  • Zhang, W., et al. (2022). Breaking down the cell wall: Still an attractive antibacterial strategy. NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Retrieved from [Link]

  • Basicmedical Key. (2017). Inhibitors of Bacterial Cell Wall Synthesis. Retrieved from [Link]

  • S. Asati, V., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Retrieved from [Link]

  • Biology LibreTexts. (2021). 13.2A: Inhibiting Cell Wall Synthesis. Retrieved from [Link]

  • Al-Sultani, K. K. A., et al. (2019). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Utilizing 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of various enzymes.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one as an enzyme inhibitor. While extensive research has been conducted on derivatives of this core structure, it is important to note that this compound itself is a less-characterized compound available for early-stage discovery research.[7] The protocols outlined herein are designed to serve as a robust starting point for screening this compound against a chosen enzyme target and subsequently characterizing its inhibitory properties.

For the purpose of this guide, we will use a hypothetical serine protease as a representative enzyme target to illustrate the experimental workflows. These methodologies are, however, broadly applicable to other enzyme classes with appropriate modifications to the assay conditions and substrates.

Compound Profile: this compound

PropertyValueSource
Linear Formula C6H10N2OS[7]
CAS Number 64895-98-3[7]
Molecular Weight 158.223 g/mol [7]
Structure
Chemical structure of this compound[8]

Note on Compound Handling: As with many small molecules for screening, the supplier may not provide extensive analytical data.[7] It is incumbent upon the researcher to verify the identity and purity of this compound upon receipt, for instance via LC-MS or NMR, before commencing any biological assays. The compound should be stored under appropriate conditions (typically cool and dry, protected from light) to ensure its stability.

Part 1: Initial Screening for Enzyme Inhibition

The primary objective of the initial screening is to ascertain whether this compound exhibits any inhibitory activity against the enzyme of interest. A single-point inhibition assay is a time- and resource-efficient method for this purpose.

Protocol 1: Single-Point Inhibition Assay (Hypothetical Serine Protease)

Principle: The activity of the serine protease is monitored by the cleavage of a chromogenic or fluorogenic substrate. The rate of product formation is measured in the presence and absence of the test compound. A reduction in the rate of product formation in the presence of the compound indicates potential inhibition.

Materials:

  • Purified serine protease

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • This compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a working solution of this compound by diluting the 10 mM DMSO stock into the assay buffer. For a final assay concentration of 10 µM, a 2X working solution (20 µM) would be appropriate. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can affect enzyme activity.

  • Assay Plate Setup:

    • Test Wells: Add 50 µL of the 2X compound working solution.

    • Positive Control (No Inhibition): Add 50 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 100 µL of assay buffer with the substrate but no enzyme.

  • Enzyme Addition: Add 50 µL of a 2X enzyme solution in assay buffer to the test and positive control wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 100 µL of a 2X substrate solution in assay buffer to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence at regular intervals for 15-30 minutes. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

  • Data Analysis: Calculate the percent inhibition using the following formula:

    % Inhibition = (1 - (Rate of Test Well / Rate of Positive Control Well)) * 100

Interpretation: A significant percentage of inhibition (typically >50%) at the screening concentration warrants further investigation to determine the potency of the compound.

Part 2: Determination of IC50

Once inhibitory activity is confirmed, the next step is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC50 value). This provides a quantitative measure of the compound's potency.

Protocol 2: IC50 Determination

Principle: A dose-response curve is generated by measuring the enzyme activity across a range of inhibitor concentrations. The IC50 is then calculated from this curve.

Procedure:

  • Serial Dilution: Prepare a series of dilutions of this compound in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).

  • Assay Setup: The assay is performed similarly to the single-point screen, but instead of a single concentration, each concentration from the serial dilution is tested.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration at which the curve crosses the 50% inhibition mark.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor in DMSO B Prepare 2X Working Solutions in Assay Buffer A->B C Add Inhibitor Dilutions to Microplate B->C D Add 2X Enzyme Solution C->D E Pre-incubate D->E F Add 2X Substrate Solution E->F G Measure Reaction Rates (Kinetic Read) F->G H Calculate % Inhibition for each concentration G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Fit to Sigmoidal Curve and Determine IC50 I->J

Caption: Workflow for IC50 Determination.

Part 3: Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development.[9] Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Protocol 3: Enzyme Kinetics for MOA Determination

Principle: The initial reaction velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using methods like Lineweaver-Burk or Michaelis-Menten to determine the mode of inhibition.

Procedure:

  • Inhibitor Concentrations: Choose several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Substrate Concentrations: For each inhibitor concentration, perform the enzyme assay with a range of substrate concentrations, typically spanning from 0.2 x Km to 5 x Km (where Km is the Michaelis constant of the substrate).

  • Assay Execution: Follow the general assay protocol, measuring the initial reaction velocity for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Create a double reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[substrate]. The pattern of the lines will indicate the mechanism of inhibition.

Interpreting Lineweaver-Burk Plots for Inhibition Mechanism

MOA_Diagram cluster_main Mechanism of Inhibition (MOA) cluster_types Inhibition Types cluster_plots Lineweaver-Burk Plot Characteristics MOA Enzyme + Substrate + Inhibitor Competitive Competitive (Binds to Active Site) MOA->Competitive Inhibitor resembles substrate NonCompetitive Non-competitive (Binds to Allosteric Site) MOA->NonCompetitive Inhibitor binds E or ES Uncompetitive Uncompetitive (Binds to ES Complex) MOA->Uncompetitive Inhibitor binds ES only Comp_Plot Lines intersect on Y-axis (Km increases, Vmax constant) Competitive->Comp_Plot NonComp_Plot Lines intersect on X-axis (Km constant, Vmax decreases) NonCompetitive->NonComp_Plot Uncomp_Plot Parallel lines (Km and Vmax decrease) Uncompetitive->Uncomp_Plot

Caption: Relationship between MOA and Lineweaver-Burk plots.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as enzyme inhibitors. The protocols provided in this application note offer a systematic and robust framework for the initial screening, potency determination, and mechanistic characterization of this compound against an enzyme of interest. While the specific biological targets of this compound are not yet widely documented, these methodologies provide the essential tools for researchers to explore its inhibitory potential in their own systems, contributing to the broader understanding of this chemical scaffold in drug discovery and chemical biology.

References

  • AMSBIO. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 8(12), 1275–1286. Retrieved from [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Said, M. M. A. (2008). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry, 24(3). Retrieved from [Link]

  • Khan, K. M., et al. (2018). Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. RSC Advances, 8(64), 36569–36582. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Retrieved from [Link]

  • Chemical Review and Letters. (2025). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and investigation of mass spectra of 3-substituted-2- thioxoimidazolidin-4-one derivatives. Retrieved from [Link]

  • Sutton, S. K., et al. (2014). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 57(11), 4777–4789. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. Retrieved from [Link]

  • Al-Khafaji, N. K. J., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Retrieved from [Link]

  • Jampilek, J., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565–7585. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2023). Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Medicinal Chemistry, 14(3), 514–532. Retrieved from [Link]

  • Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-88. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 23(10), 2465. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(e)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Mazzei, M., et al. (1993). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco, 48(3), 375-388. Retrieved from [Link]

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Application Notes and Protocols: A Strategic Approach to Bioactivity Screening of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2-thioxoimidazolidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[2][3] This document provides a comprehensive guide for the initial bioactivity screening of a novel derivative, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. Our approach is designed to be systematic and resource-efficient, beginning with broad-spectrum assays to identify general bioactivity and progressing to more focused investigations to elucidate the mechanism of action and potential therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this promising compound.

Strategic Overview: A Tiered Approach to Bioactivity Screening

A successful screening campaign for a novel chemical entity requires a logical, tiered approach. This strategy, outlined below, maximizes the information gained while minimizing compound consumption and resource allocation in the early stages.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Identification & Validation A Compound Preparation & QC B Broad Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C General Antimicrobial Screening (e.g., ESKAPE Pathogens) A->C D Dose-Response Cytotoxicity (IC50 Determination) B->D If cytotoxic F Enzyme Inhibition Profiling (e.g., Kinase Panel) B->F If selectively cytotoxic G Anti-inflammatory Assays (e.g., COX/LOX Inhibition) B->G Based on structural alerts J Mechanism of Action Elucidation C->J If antimicrobial E Apoptosis vs. Necrosis Assays D->E Confirm cell death pathway E->J H Receptor Binding Assays F->H Identify direct targets I Cellular Thermal Shift Assay (CETSA) H->I Validate target engagement I->J

Caption: Tiered screening workflow for this compound.

PART 1: Foundational Steps - Compound Management and Quality Control

Prior to initiating any biological evaluation, the purity and stability of this compound must be rigorously assessed.

Protocol 1: Compound Quality Control

  • Purity Assessment:

    • Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS) to determine the purity of the compound. The purity should ideally be >95%.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to confirm the chemical structure and identify any potential impurities.

  • Solubility Determination:

    • Assess the solubility of the compound in common biological buffers (e.g., PBS) and organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stability Assessment:

    • Evaluate the stability of the compound in the stock solution and in aqueous assay media over time. This can be done by re-analyzing the compound using LC-MS after incubation under assay conditions for the duration of the longest planned experiment.

PART 2: Tier 1 - Broad-Spectrum Primary Screening

The initial screening phase aims to cast a wide net to identify any significant biological activity.

Rationale for Primary Screens

Given that the 2-thioxoimidazolidin-4-one scaffold is associated with potent anticancer and antimicrobial activities, our primary screens will focus on these areas.[1][4][5] A broad cytotoxicity screen against a diverse panel of human cancer cell lines is a cost-effective method to identify potential anticancer activity and provides initial clues about selectivity.[6] Concurrently, screening against a panel of clinically relevant pathogenic bacteria will reveal any antimicrobial potential.

Protocol 2: Broad Cytotoxicity Screening

This protocol outlines a primary screen against a panel of human cancer cell lines to identify cytotoxic effects.

  • Objective: To assess the general cytotoxicity of this compound across multiple cancer cell types.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7][8]

Step-by-Step Protocol:

  • Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a smaller, representative panel such as MCF-7 (breast), A549 (lung), HCT116 (colon), and HepG2 (liver)) in their respective recommended media.[4]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock.

    • Treat the cells with a single, high concentration of the compound (e.g., 10 or 50 µM).

    • Include appropriate controls: vehicle (DMSO) control, and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a "hit."

Cell LineTissue of OriginCompound Conc. (µM)% Viability (Hypothetical)
MCF-7Breast1045%
A549Lung1092%
HCT116Colon1038%
HepG2Liver1085%

Table 1: Hypothetical primary cytotoxicity screening data.

PART 3: Tier 2 - Hit Confirmation and Mechanistic Exploration

If the primary screens yield promising "hits," the next tier of experiments is designed to confirm the activity, determine potency, and begin to investigate the underlying mechanism of action.

Rationale for Secondary Assays

A positive result in the primary cytotoxicity screen necessitates the determination of the compound's potency (IC50 value). Furthermore, it is crucial to discern whether the observed cytotoxicity is due to programmed cell death (apoptosis) or cellular injury (necrosis). For compounds structurally related to known enzyme inhibitors, a targeted enzyme inhibition screen is a logical next step.

Protocol 3: Dose-Response Cytotoxicity and IC50 Determination
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in the most sensitive cell lines identified in the primary screen.

Step-by-Step Protocol:

  • Cell Seeding: Seed the "hit" cell lines (e.g., MCF-7 and HCT116 from the hypothetical data) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., 8-10 concentrations in a semi-logarithmic series).

  • MTT Assay: Perform the MTT assay as described in Protocol 2 after a 48-72 hour incubation period.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell LineIC50 (µM) - Hypothetical
MCF-72.5
HCT1161.8

Table 2: Hypothetical IC50 values for this compound.

Protocol 4: Enzyme Inhibition Assay (Example: Kinase Inhibition)
  • Objective: To assess the ability of the compound to inhibit the activity of a specific enzyme or a panel of enzymes. Many 2-thioxoimidazolidin-4-one derivatives have been reported as kinase inhibitors.[2]

Step-by-Step Protocol:

  • Assay Principle: This protocol describes a generic kinase assay using a technology like ADP-Glo™, which measures the amount of ADP produced as a result of kinase activity.

  • Reagents: Kinase, substrate, ATP, and the test compound.

  • Assay Procedure:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for the optimized reaction time.

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine the IC50 value if a dose-response is observed.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B In presence of This compound? C Add ADP-Glo™ Reagent (Depletes ATP) B->C Measure ADP produced D Add Kinase Detection Reagent (ADP -> ATP) C->D E Luciferase/Luciferin Reaction D->E F Luminescent Signal E->F G A Treat cells with compound or vehicle control B Lyse cells and heat aliquots at a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Detect soluble target protein (e.g., Western Blot) C->D E Plot melt curves D->E F Shift indicates target engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

This structured approach to the bioactivity screening of this compound provides a robust framework for its initial pharmacological characterization. The data generated from these experiments will guide subsequent lead optimization efforts, including structure-activity relationship (SAR) studies and in vivo efficacy testing. The diverse biological activities associated with the 2-thioxoimidazolidin-4-one scaffold suggest that this novel compound holds significant therapeutic potential waiting to be unlocked through rigorous and systematic investigation.

References

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Application Notes & Protocols for the Quantification of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

This compound is a heterocyclic compound belonging to the thioxoimidazolidinone class. Derivatives of 2-thioxoimidazolidin-4-one have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anti-cancer properties.[1] Accurate and precise quantification of this specific molecule is paramount for researchers in drug discovery, development, and quality control. It enables the determination of purity, solubility, stability, and concentration in various matrices, which are critical parameters in preclinical and clinical studies.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using state-of-the-art analytical techniques. The methodologies are designed to be robust, reliable, and adhere to the principles of scientific integrity, drawing from internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful analytical method.[4] For this compound, the following characteristics are inferred from its structure and related compounds:

  • Polarity: The presence of carbonyl and thiocarbonyl groups, along with nitrogen atoms, suggests a moderate to high polarity. This property is a key determinant in selecting the appropriate chromatographic conditions.

  • Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide.[5] Aqueous solubility might be limited but can be enhanced by adjusting the pH.

  • UV Absorbance: The heterocyclic ring system with its conjugated double bonds is expected to exhibit significant absorbance in the UV region, making UV-based detection a viable quantification strategy.

  • Thermal Stability: The potential for thermal degradation must be considered, particularly for gas chromatography-based methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of small molecules in bulk drug substances and pharmaceutical formulations.[6][7]

Principle of HPLC-UV Separation and Detection

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[7] For a polar compound like this compound, reversed-phase HPLC is the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The analyte's retention on the column is primarily governed by its hydrophobicity; more polar compounds elute earlier. Following separation, the analyte passes through a UV detector, which measures the absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.[8]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Stock & Working Standard Solutions Injection Inject Sample/ Standard Standard->Injection Sample Prepare Sample Solutions (e.g., in Diluent) Sample->Injection Column Chromatographic Separation Injection->Column Mobile Phase Flow Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Quantification

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and methanol.

  • Analytical reagent grade phosphoric acid.

  • High-purity water (18.2 MΩ·cm).

  • Reference standard of this compound (purity >99%).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric AcidThe organic modifier and its ratio to water are optimized for adequate retention and resolution. Phosphoric acid helps to ensure peak symmetry.
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention for moderately polar compounds.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength To be determined (scan from 200-400 nm)The wavelength of maximum absorbance (λmax) should be used for the highest sensitivity.
Injection Volume 10 µLA small injection volume minimizes band broadening.

3. Preparation of Solutions:

  • Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration that falls within the calibration range.

4. Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities or degradation products. This is often assessed using forced degradation studies.[9][10][11]
Linearity A linear relationship between concentration and peak area should be established (Correlation coefficient, r² > 0.999).
Range The range should be established based on the linearity, accuracy, and precision of the method.
Accuracy The recovery should be within 98.0% to 102.0% for the drug substance.
Precision (Repeatability & Intermediate)The relative standard deviation (RSD) should be not more than 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissues), LC-MS/MS is the gold standard.[12][13][14]

Principle of LC-MS/MS Quantification

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[5] After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity.[15]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis SamplePrep Sample Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Injection Inject Extract SamplePrep->Injection LC_Separation UPLC/HPLC Separation Injection->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation Collision Cell: Fragmentation MS1->Fragmentation MS2 MS2: Product Ion Monitoring Fragmentation->MS2 Quantification Quantification using Internal Standard MS2->Quantification

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol for LC-MS/MS Quantification

1. Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Appropriate analytical column (e.g., C18, HILIC).

  • LC-MS grade solvents (acetonitrile, methanol, water).

  • LC-MS grade formic acid or ammonium formate.

  • Internal Standard (IS): A structurally similar molecule or a stable isotope-labeled version of the analyte.

2. LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile and Water, both with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in positive ion mode ESI.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeThe choice depends on the analyte's ability to be ionized. Positive mode is likely suitable for this compound.
MRM Transitions To be determined by direct infusion of a standard solutionThe transition from the precursor ion (e.g., [M+H]⁺) to the most abundant and stable product ion is selected for quantification.
Collision Energy To be optimized for the selected MRM transitionThe energy required to induce fragmentation needs to be optimized for maximum product ion signal.

3. Sample Preparation (for Bioanalysis): Sample preparation is critical to remove matrix interferences.[16][17][18] Common techniques include:

  • Protein Precipitation (PPT): Simple and fast, but less clean. Acetonitrile is an effective precipitant.[19]

  • Liquid-Liquid Extraction (LLE): More selective than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration.

4. Method Validation (Bioanalytical): Validation for bioanalytical methods follows guidelines from the FDA and ICH M10.[20][21][22] Key parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.[21]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[23][24] For this compound, its applicability depends on its thermal stability and volatility.

Principle of GC-MS Quantification

In GC, a sample is vaporized and separated in a gaseous mobile phase.[25] The separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are detected.[24]

Considerations for GC-MS Analysis
  • Thermal Stability: A key consideration is whether the analyte can withstand the high temperatures of the GC inlet and column without degradation. Thermogravimetric analysis (TGA) can be used to assess thermal stability.

  • Derivatization: If the compound is not sufficiently volatile or is thermally labile, derivatization may be necessary.[26][27][28][29] This involves a chemical reaction to convert the analyte into a more volatile and stable derivative.[26][27][29] Silylation is a common derivatization technique for compounds with active hydrogens.[26]

Proposed GC-MS Protocol (if applicable)

1. Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-5ms).

  • Mass spectrometer with an EI source.

2. GC-MS Conditions:

ParameterRecommended Condition
Inlet Temperature e.g., 250 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 1 min, then ramp to 280 °C)
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV

3. Data Analysis: Quantification is typically performed using an internal standard and by monitoring a specific ion in the mass spectrum of the analyte.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation studies are essential for developing a stability-indicating analytical method.[9][11][30] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[10] The analytical method must then be able to separate the intact drug from all degradation products, demonstrating its specificity.[11] A degradation of 5-20% is generally considered optimal for these studies.[10][30]

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific application, required sensitivity, and the nature of the sample matrix. HPLC-UV offers a robust and reliable method for routine analysis of bulk drug substance and formulations. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS may be a viable option, potentially requiring derivatization, if the compound exhibits sufficient volatility and thermal stability. All methods must be rigorously validated according to established regulatory guidelines to ensure the generation of high-quality, reliable data.

References

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Application Notes and Protocols for the Evaluation of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 2-Thioxoimidazolidin-4-one Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 2-thioxoimidazolidin-4-one scaffold, a derivative of thiohydantoin, has garnered significant interest in medicinal chemistry due to its diverse biological activities, which include anticancer, antiviral, and antimicrobial properties.[1][2][3] Emerging evidence suggests that certain derivatives of this heterocyclic ring system also possess potent anti-inflammatory effects, making them an attractive starting point for the development of novel therapeutics.[4][5]

This document provides a comprehensive guide for the in vitro evaluation of the anti-inflammatory potential of a representative compound, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. The protocols detailed herein are designed to be a robust framework for researchers to assess the efficacy of this and other novel analogs in a validated cellular model of inflammation.

The murine macrophage cell line, RAW 264.7, serves as the cornerstone of this investigational workflow.[6][7] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic key aspects of the inflammatory cascade by activating critical signaling pathways—primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] This activation leads to the downstream production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] The protocols outlined below will enable the systematic evaluation of a test compound's ability to modulate these key inflammatory markers.

Experimental Workflow for Anti-inflammatory Screening

A logical and sequential workflow is critical for the efficient and accurate assessment of a novel compound's anti-inflammatory properties. The following workflow is proposed for the evaluation of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Primary Anti-inflammatory Screening cluster_2 Phase 3: Mechanistic & Confirmatory Assays A Compound Preparation & Solubilization C Cytotoxicity Assessment (MTT Assay) A->C B Cell Culture Maintenance (RAW 264.7 Macrophages) B->C D LPS-Stimulated Inflammatory Model C->D E Nitric Oxide (NO) Production (Griess Assay) D->E Determine IC50 F Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) E->F Based on NO inhibition G Signaling Pathway Analysis (Western Blot for NF-κB & MAPK pathways) F->G Elucidate Mechanism

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.

Part 1: Foundational Protocols

Cell Culture and Maintenance

The RAW 264.7 macrophage cell line is the recommended in vitro model for these assays.[6][10]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days, or when they reach 80-90% confluency, to ensure they remain in the logarithmic growth phase.

Cytotoxicity Assessment (MTT Assay)

Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 12-24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Select concentrations that exhibit high cell viability (e.g., >90%) for subsequent anti-inflammatory assays.

Table 1: Hypothetical Cytotoxicity Data for this compound

Compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 3.5
199.2± 4.1
598.5± 3.8
1097.1± 4.2
2595.6± 3.9
5091.8± 4.5
10085.3± 5.2

Part 2: In Vitro Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

LPS stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production.[6] The Griess assay measures nitrite (NO2-), a stable and quantifiable breakdown product of NO in the cell culture supernatant.[12][13]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a reference standard (e.g., a known anti-inflammatory drug).

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[12]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Table 2: Hypothetical NO Inhibition Data

TreatmentNO Concentration (µM)% Inhibition
Control (No LPS)1.2-
LPS (1 µg/mL)25.80
Compound (10 µM) + LPS15.540%
Compound (25 µM) + LPS9.862%
Compound (50 µM) + LPS6.276%
Pro-inflammatory Cytokine Quantification (ELISA)

To further characterize the anti-inflammatory effects, the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]

Protocol (General Sandwich ELISA):

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add cell culture supernatants (collected as in the Griess assay) and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.[14]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[14]

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[17]

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A colored product will form in proportion to the amount of cytokine present.[14]

  • Reaction Termination: Stop the reaction with an acid solution (e.g., H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the cytokine standards and calculate the concentration of the cytokine in the samples.

Table 3: Hypothetical TNF-α and IL-6 Inhibition Data

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (No LPS)< 15-< 10-
LPS (1 µg/mL)2500018000
Compound (50 µM) + LPS85066%72060%

Part 3: Mechanistic Insights into Anti-inflammatory Action

To understand how this compound may be exerting its anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.[8][9][18][19]

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_genes Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K MAP3K->MAP2K MAPK p38, JNK, ERK MAP2K->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) AP1->Genes IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Genes

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Thioxoimidazolidin-4-one Scaffold

The 2-thioxoimidazolidin-4-one, or thiohydantoin, core is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antiproliferative, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The structural versatility of this five-membered ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This document provides a detailed guide for the initial in vitro characterization of a specific series of these compounds: 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one derivatives.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, field-proven workflow for the preliminary assessment of novel chemical entities. We will proceed from broad, cell health-based screening to more specific assays targeting potential mechanisms of action, such as anti-inflammatory and enzyme inhibitory effects. Each protocol is designed to be self-validating, with explanations for critical steps to ensure technical accuracy and reproducibility.

Part 1: Foundational Screening - Assessing General Cytotoxicity

Before investigating specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the novel derivatives. This foundational step identifies the concentration range at which the compounds affect cell viability, information that is essential for designing and interpreting subsequent mechanistic assays.[4] A widely used, robust, and cost-effective method for this purpose is the MTT assay.[5][6]

Causality Behind the Method: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[5] The underlying principle is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenases in metabolically active cells.[5] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable (living) cells.[6] This provides a reliable proxy for cell viability and allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key parameter for quantifying a compound's potency.[6]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the logical flow of the initial screening phase.

G cluster_prep Compound & Cell Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis & Interpretation Compound Synthesize & Purify 3-Ethyl-1-methyl-2- thioxoimidazolidin-4-one Derivatives (TIDs) Stock Prepare DMSO Stock Solutions (e.g., 10 mM) Compound->Stock Treat Treat Cells with Serial Dilutions of TIDs Stock->Treat Culture Culture Cancer (e.g., MCF-7) & Normal (e.g., HEK293) Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Seed->Treat Incubate Incubate for 24-48 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4 hours) for Formazan Formation AddMTT->IncubateMTT Solubilize Add Solubilization Buffer (e.g., DMSO, SDS) IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Cell Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot Determine Determine IC50 Values Plot->Determine Selectivity Calculate Selectivity Index (SI) SI = IC50 (Normal Cells) / IC50 (Cancer Cells) Determine->Selectivity

Caption: General workflow for cytotoxicity screening of novel derivatives.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the IC₅₀ values of this compound derivatives on both cancerous (e.g., MCF-7, breast cancer) and non-cancerous (e.g., HEK293, human embryonic kidney) cell lines.[5][6]

Materials:

  • This compound derivatives

  • MCF-7 and HEK293 cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

    • Expertise & Experience: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect. Optimization for each cell line's doubling time is recommended.

  • Compound Preparation: Prepare a 2X working stock of each derivative by serially diluting the 10 mM DMSO stock in serum-free medium. A typical concentration range for initial screening is 0.1 to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. This brings the final volume to 200 µL and the compound concentration to 1X.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.

    • Trustworthiness: Including multiple time points helps to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation:

Cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

The IC₅₀ values are determined by plotting the % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DerivativeCell LineIncubation TimeIC₅₀ (µM)Selectivity Index (SI)
TID-1 MCF-748h8.45.2
HEK29348h43.7
TID-2 MCF-748h25.11.8
HEK29348h45.2
Doxorubicin MCF-748h0.94.1
HEK29348h3.7

A higher Selectivity Index (SI) is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.[6]

Part 2: Probing Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a common goal in drug discovery.[7] Thiohydantoin derivatives have been reported to possess anti-inflammatory properties.[2] A standard and reliable in vitro model for assessing this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][8]

Causality Behind the Method: Nitric Oxide Inhibition Assay

Macrophages, such as the RAW 264.7 cell line, are central players in the inflammatory response.[8] When stimulated with LPS (a component of Gram-negative bacteria), they activate inflammatory pathways, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[8] The Griess assay provides a simple colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[2]

Protocol 2: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of non-cytotoxic concentrations of this compound derivatives to inhibit NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Test derivatives (at concentrations ≤ 1/5th of their IC₅₀ from Protocol 1)

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve (0-100 µM)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours before inducing inflammation.

    • Expertise & Experience: Pre-treatment allows the compound to enter the cells and potentially interact with signaling molecules before the inflammatory cascade is initiated by LPS.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes. d. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration in each sample using the sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Data Presentation and Interpretation:

Derivative (at 10 µM)Nitrite Conc. (µM)% Inhibition of NO Production
Vehicle Control (No LPS)1.2 ± 0.3-
Vehicle Control (+ LPS)45.8 ± 2.10% (Reference)
TID-1 (+ LPS)15.3 ± 1.566.6%
TID-2 (+ LPS)38.9 ± 2.515.1%
Celecoxib (Control) (+ LPS)10.1 ± 0.977.9%

Significant inhibition of NO production at non-cytotoxic concentrations suggests a specific anti-inflammatory effect.

Part 3: Initial Mechanistic Insight - Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[9][10] For compounds showing anti-inflammatory activity, a logical next step is to investigate their effect on key inflammatory enzymes like Cyclooxygenase-2 (COX-2).[7] Enzyme inhibition assays are fundamental in drug discovery for elucidating a compound's mechanism of action.[10][11]

Causality Behind the Method: Understanding Enzyme Inhibition

Enzyme assays measure the rate of an enzyme-catalyzed reaction.[10] An inhibitor is a molecule that binds to an enzyme and decreases its activity.[9] By measuring the reaction rate in the presence of varying concentrations of the inhibitor, one can determine its potency (IC₅₀) and potentially its mode of inhibition (e.g., competitive, non-competitive).[11] This is a critical step in optimizing lead compounds.

Conceptual Pathway: COX-2 in Inflammation

The following diagram shows the role of COX-2 in the inflammatory pathway, a potential target for the thiohydantoin derivatives.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (Inflammatory Mediators) COX2_Enzyme->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme TID 3-Ethyl-1-methyl-2- thioxoimidazolidin-4-one Derivative (TID) TID->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 enzyme blocks prostaglandin synthesis.

Protocol 3: General Fluorometric COX-2 Inhibition Assay

Objective: To determine the IC₅₀ of the lead derivatives against a purified enzyme target (e.g., human recombinant COX-2).

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 specific substrate (e.g., Arachidonic Acid)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test derivatives

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the test compounds to the desired concentrations.

  • Assay Plate Setup: To each well of a black 96-well plate, add:

    • Assay Buffer

    • Test compound or vehicle (DMSO)

    • COX-2 Enzyme

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Trustworthiness: This pre-incubation step is crucial for equilibrium to be reached, especially for slow-binding inhibitors, ensuring accurate potency measurement.

  • Reaction Initiation: Initiate the reaction by adding the substrate (Arachidonic Acid) and the fluorometric probe.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Read the fluorescence intensity every minute for 20-30 minutes.

  • Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Calculate the percent inhibition: % Inhibition = (1 - (Rate with Inhibitor / Rate of Vehicle Control)) * 100. c. Plot % Inhibition vs. log of inhibitor concentration to determine the IC₅₀.

Data Presentation and Interpretation:

DerivativeTargetIC₅₀ (µM)
TID-1 COX-22.5
TID-2 COX-2> 50
Celecoxib (Control) COX-20.04

A low IC₅₀ value indicates potent inhibition of the target enzyme, providing a clear mechanistic hypothesis for the compound's biological activity.

Conclusion

This document outlines a systematic, three-tiered approach for the initial in vitro characterization of novel this compound derivatives. By progressing from general cytotoxicity screening to specific anti-inflammatory and enzyme inhibition assays, researchers can efficiently identify promising lead compounds and gain initial insights into their mechanism of action. The protocols provided are based on established, validated methods and incorporate expert rationale to guide experimental design and data interpretation, ensuring a high degree of scientific integrity.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Pharmaceutical and Clinical Research.
  • cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine - Benchchem. (n.d.). BenchChem.
  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide.
  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024). LinkedIn.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Bukhari, A., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Cytotoxicity Assays | Life Science Applic
  • Bukhari, A., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. PubMed.
  • Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (2022). MDPI.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf.
  • Design, synthesis and biological evaluation of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. As a substituted 2-thiohydantoin, this molecule serves as a crucial scaffold in medicinal chemistry.[1][2] Achieving high yield and purity can be challenging due to competing side reactions and the need for precise control over reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

The most common and highly adaptable method for synthesizing N-1, N-3 disubstituted 2-thiohydantoins is the reaction of an α-amino acid ester with an isothiocyanate.[1][3] For the target molecule, this involves the condensation of an N-methylglycine ester (sarcosine ester, e.g., ethyl sarcosinate) with ethyl isothiocyanate. This approach offers a direct and generally high-yielding pathway to the desired heterocyclic core.

Q2: Why is a base necessary in the cyclization step?

A base, typically a tertiary amine like triethylamine (TEA), plays a dual role. First, it acts as a proton scavenger to neutralize the HCl that can be formed if starting from an amino acid ester hydrochloride salt. Second, and more critically, it facilitates the intramolecular cyclization. By deprotonating the nitrogen of the intermediate thiourea, it increases its nucleophilicity, enabling it to attack the ester carbonyl group, which is essential for the ring-closing step to form the imidazolidinone ring.

Q3: How does reaction temperature influence the yield and purity?

Temperature is a critical parameter that must be carefully optimized.

  • Insufficient Heat: The reaction may proceed slowly or stall, resulting in a low yield of the desired product due to incomplete conversion of the starting materials.

  • Optimal Heat: Provides the necessary activation energy for the intramolecular cyclization to occur at an efficient rate.

  • Excessive Heat: Can lead to the decomposition of starting materials, intermediates, or the final product, significantly reducing the yield.[3][4] Uneven heating, such as from a heating mantle, can create "hot spots" that promote degradation.[3][4] Using a temperature-controlled oil bath is highly recommended for uniform heat distribution.[4]

Q4: What is the role of the solvent in this synthesis?

The choice of solvent is crucial for ensuring that all reactants remain in solution and for facilitating the reaction kinetics. Aprotic polar solvents like dioxane or dimethylformamide (DMF) are often effective. Ethanol can also be used, particularly if the starting materials show good solubility.[5] The solvent's boiling point will also dictate the maximum temperature at which the reaction can be run under reflux.

Synthetic Pathway Overview

The primary pathway involves the formation of a thiourea intermediate from ethyl sarcosinate and ethyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization to yield the final product.

Synthesis_Pathway Reactant1 Ethyl Sarcosinate Intermediate Intermediate: N-Ethyl-N'-(ethoxycarbonylmethyl)-N'-methylthiourea Reactant1->Intermediate + Reactant2 Ethyl Isothiocyanate Reactant2->Intermediate Product 3-Ethyl-1-methyl-2- thioxoimidazolidin-4-one Intermediate->Product Intramolecular Cyclization Base Base (e.g., TEA) Heat (Δ) Base->Intermediate

Caption: General synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor Reagent Quality: Moisture in solvents or degradation of ethyl isothiocyanate. 2. Insufficient Heating: Reaction temperature is too low for cyclization. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants or base.1. Use freshly distilled, anhydrous solvents. Ensure ethyl isothiocyanate is pure. 2. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. An oil bath is recommended for stable and even heating.[3][4] 3. Verify the molar equivalents of all reagents. Use a slight excess (1.1 eq) of the isothiocyanate and base.
Multiple Spots on TLC (Impurity) 1. Side Reactions: Dimerization or polymerization of isothiocyanate. 2. Decomposition: Product or intermediate degradation from excessive heat.[3] 3. Incomplete Reaction: Presence of starting material or the uncyclized intermediate.1. Add the isothiocyanate dropwise to the reaction mixture to maintain a low concentration. 2. Reduce the reaction temperature or shorten the reaction time. Monitor the reaction progress closely. 3. Increase the reaction time or temperature slightly. Ensure a sufficient amount of base is present to catalyze the cyclization.
Reaction Fails to Go to Completion 1. Ineffective Base: The base used is too weak or sterically hindered. 2. Low Temperature: The activation energy for the cyclization is not being met. 3. Precipitation: A reactant or intermediate may have precipitated out of solution.1. Switch to a stronger, non-nucleophilic base or ensure the current base (e.g., TEA) is pure and anhydrous. 2. Increase the reflux temperature by switching to a higher-boiling solvent, if appropriate for the reaction. 3. Add more solvent or switch to a solvent in which all components have higher solubility at the reaction temperature.
Difficult Product Purification 1. Co-eluting Impurities: Byproducts have similar polarity to the desired product. 2. Oily Product: The product fails to crystallize.1. Optimize column chromatography conditions (try different solvent systems, e.g., ethyl acetate/hexane, dichloromethane/methanol). 2. Attempt trituration with a non-polar solvent (e.g., cold hexanes or diethyl ether) to induce crystallization. If it remains an oil, vacuum distillation may be an option if the product is thermally stable.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents 1. Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Stoich 2. Confirm Stoichiometry (Molar Ratios) Start->Check_Stoich Check_Temp 3. Analyze Reaction Temp (Too low? Too high?) Start->Check_Temp Check_Time 4. Evaluate Reaction Time (Incomplete? Decomposition?) Start->Check_Time Sol_Reagents Use pure, anhydrous reagents. Distill solvents. Check_Reagents->Sol_Reagents Sol_Stoich Recalculate and re-weigh. Use slight excess of isothiocyanate. Check_Stoich->Sol_Stoich Sol_Temp Use oil bath for even heating. Optimize temp (e.g., 80-100°C). Check_Temp->Sol_Temp Sol_Time Monitor via TLC. Increase time if incomplete, decrease if degradation occurs. Check_Time->Sol_Time

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is a starting point for optimization. Researchers should monitor their reactions by TLC to determine the ideal reaction time and conditions.

Materials:

  • Ethyl sarcosinate hydrochloride

  • Ethyl isothiocyanate

  • Triethylamine (TEA)

  • Anhydrous Dioxane

  • Ethyl acetate (for extraction)

  • Hexane (for extraction and chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl sarcosinate hydrochloride (1.0 eq) and anhydrous dioxane under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Addition of Isothiocyanate: Add ethyl isothiocyanate (1.1 eq) dropwise to the reaction mixture.

  • Heating and Reflux: Heat the reaction mixture to 90-100°C using a pre-heated oil bath and allow it to reflux. Monitor the reaction progress by taking small aliquots and analyzing them with TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system). The reaction is typically complete within 8-12 hours.[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure this compound.

References

  • Chemical Review and Letters. (n.d.). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Retrieved from [Link]

  • PubMed. (n.d.). A method for preparation of amino acid thiohydantoins from free amino acids activated by acetyl chloride for development of protein C-terminal sequencing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786491B - Preparation method of 2-methyl-4-isothiazolin-3-one.
  • PubMed Central (PMC). (n.d.). A Simple Synthesis of 2-Thiohydantoins. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis,Reactions and Applications of 2-Thiohydantoin. Retrieved from [Link]

  • ResearchGate. (2006). A Simple Synthesis of 2-Thiohydantoins. Retrieved from [Link]

  • ResearchGate. (2023). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Preprints.org. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

  • Google Patents. (n.d.). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Organic Syntheses. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. Retrieved from [Link]

  • PharmaInfo. (n.d.). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-thioxoimidazolidin-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established synthetic protocols and fundamental organic chemistry principles, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve them?

Answer:

Low yields in the synthesis of 2-thioxoimidazolidin-4-ones can stem from several factors, primarily related to the purity of starting materials, reaction conditions, and the stability of intermediates.

  • Purity of Starting Materials: The most common synthetic routes involve the condensation of a thiourea or thiosemicarbazide with an α-halo ester or a related bifunctional compound. The presence of impurities in these starting materials can lead to the formation of unwanted byproducts, consuming the reactants and lowering the yield of the desired product.

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary. For instance, α-halo esters are prone to hydrolysis and should be freshly distilled or purified before use.

  • Reaction Conditions: The reaction conditions, such as temperature, solvent, and reaction time, are critical.

    • Temperature: While heating is often required to drive the reaction to completion, excessive heat can lead to the decomposition of reactants, intermediates, or the final product. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol can participate in side reactions, while aprotic solvents like acetonitrile are often preferred.[1] The solvent should be anhydrous, as water can lead to hydrolysis of the ester group or the thioamide functionality.

    • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

  • Incomplete Cyclization: The synthesis proceeds through an open-chain intermediate which then cyclizes to form the 2-thioxoimidazolidin-4-one ring. Incomplete cyclization can be a major reason for low yields.

    • Recommendation: The cyclization step is often promoted by a base. The choice and amount of base are critical. A weak base is generally preferred to avoid hydrolysis of the ester group in the intermediate. If the cyclization is sluggish, a stronger, non-nucleophilic base can be carefully tested.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?

Answer:

The formation of multiple byproducts is a common issue. Understanding the potential side reactions can help in their identification and prevention.

  • Hydrolysis: As mentioned, water in the reaction mixture can lead to the hydrolysis of the ester functionality in the starting material or the intermediate, forming a carboxylic acid that may not cyclize efficiently. The thioamide group can also be susceptible to hydrolysis under harsh conditions.

  • Formation of Pseudothiohydantoin: In syntheses starting from α-amino acids and isothiocyanates, the formation of the isomeric pseudothiohydantoin can occur. The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization.

  • Dimerization/Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to insoluble materials and reducing the yield of the desired product.

  • Oxidation: The thione group (C=S) in the final product can be susceptible to oxidation, especially during workup and purification if exposed to air for extended periods.

The following diagram illustrates the desired reaction pathway and potential points of side reactions:

Synthesis_Pathway cluster_main Desired Synthetic Route cluster_side Common Side Reactions A Thiourea/Thiosemicarbazide C Open-chain Intermediate A->C + α-Halo Ester S3 Dimerization/Polymerization A->S3 B α-Halo Ester S1 Hydrolysis of Ester B->S1 H₂O D 2-Thioxoimidazolidin-4-one C->D Cyclization S2 Incomplete Cyclization C->S2 Suboptimal Conditions S4 Oxidation of Thione D->S4 Air

Caption: Desired vs. Side Reaction Pathways in 2-Thioxoimidazolidin-4-one Synthesis.

Question 3: My final product is difficult to purify. What purification strategies do you recommend?

Answer:

Purification of 2-thioxoimidazolidin-4-ones can be challenging due to their polarity and potential for degradation.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallization include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used. It is important to avoid highly polar or acidic solvents like methanol or acetic acid, which can cause degradation of the product on the silica gel.

  • Acid-Base Extraction: If the byproducts have significantly different acid-base properties from the desired product, an aqueous workup involving acid-base extractions can be a powerful purification step before recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-thioxoimidazolidin-4-one from a thiourea and an α-halo ester?

A1: The reaction typically proceeds via a two-step sequence:

  • S-alkylation: The sulfur atom of the thiourea, being a soft nucleophile, attacks the electrophilic carbon of the α-halo ester in an SN2 reaction. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the ester carbonyl group. This is followed by the elimination of an alcohol to form the stable five-membered 2-thioxoimidazolidin-4-one ring.

Q2: How can I confirm the structure of my synthesized 2-thioxoimidazolidin-4-one derivative?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • 1H NMR: Will show the characteristic peaks for the protons on the imidazolidinone ring and any substituents.

  • 13C NMR: Will show the characteristic chemical shifts for the carbonyl carbon (C=O) and the thione carbon (C=S), typically in the range of 170-180 ppm and 180-200 ppm, respectively.[1]

  • FT-IR: Will show characteristic absorption bands for the N-H, C=O, and C=S functional groups. The C=O stretch is typically observed around 1740 cm-1, and the C=S stretch is found in the region of 1250-1020 cm-1.

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming the elemental composition.

Q3: Are there any safety precautions I should be aware of during the synthesis?

A3: Yes, several safety precautions should be taken:

  • α-Halo esters: These are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Isothiocyanates: Many isothiocyanates are toxic and have pungent odors. Handle them with care in a fume hood.

  • Solvents: The organic solvents used in the synthesis are often flammable. Avoid open flames and ensure proper ventilation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted-2-thioxoimidazolidin-4-ones

This protocol is a generalized procedure based on common synthetic methods.[1][2]

  • Reaction Setup: To a solution of the appropriately substituted thiourea (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or acetonitrile, 10 mL/mmol of thiourea) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-halo ester (1.1 eq).

  • Reaction: Add a weak base (e.g., sodium acetate, 1.5 eq) to the mixture. Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. If a precipitate forms, filter it and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation: Troubleshooting Summary

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Reaction YieldImpure starting materials, suboptimal reaction conditions, incomplete cyclization.Purify starting materials, optimize temperature and solvent, use an appropriate base to promote cyclization.
Multiple Spots on TLCHydrolysis, formation of isomers, dimerization, oxidation.Use anhydrous conditions, control pH, monitor reaction time, perform workup under an inert atmosphere.
Difficult PurificationProduct polarity similar to byproducts, product degradation.Use recrystallization with various solvent systems, perform column chromatography with a suitable eluent, consider acid-base extraction.

By understanding the underlying chemistry and potential pitfalls, researchers can significantly improve the success rate and efficiency of 2-thioxoimidazolidin-4-one synthesis. This guide serves as a starting point for troubleshooting and should be adapted to the specific requirements of the target molecule.

References

  • Al-Bayati, M. A., et al. (2021). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. BioMed Research International. Available at: [Link]

  • Pérez, et al. (2002). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

  • AbdulJabar, L. A., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry. Available at: [Link]

  • Al-Obaidi, A., et al. (2021). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Infectious Disorders - Drug Targets. Available at: [Link]

  • Hassan, H. A., et al. (2018). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. Journal of Global Pharma Technology. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals. Available at: [Link]

  • Al-Khafaji, K. N. H., et al. (2023). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. Available at: [Link]

  • Al-khafaji, Y. F. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

Sources

Technical Support Center: 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one Stability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Overview of Compound Stability

This compound, a derivative of the 2-thioxoimidazolidin-4-one core, belongs to the thiohydantoin class of compounds.[1][2] These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][3] However, the thiohydantoin ring can be susceptible to degradation, particularly in solution, which can impact experimental outcomes and the shelf-life of potential drug products. Understanding the factors that influence the stability of this compound is paramount for accurate and reproducible research.

Key factors that can affect the stability of this compound in solution include pH, temperature, light exposure, and the presence of oxidizing agents.[4][5][6] Degradation can occur through various pathways, with hydrolysis being a primary concern for many heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, the 2-thioxoimidazolidin-4-one core is susceptible to hydrolysis. The amide bond within the imidazolidinone ring can be cleaved under both acidic and basic conditions, leading to ring-opening. The thiocarbonyl group may also be susceptible to oxidation.

Q2: How does pH affect the stability of the compound?

The stability of this compound is expected to be highly pH-dependent. Generally, extreme pH conditions (highly acidic or alkaline) will accelerate the hydrolysis of the imidazolidinone ring. It is crucial to determine the pH-rate profile to identify the pH of maximum stability for your experimental solutions.

Q3: Is this compound sensitive to light?

Thiohydantoin derivatives can exhibit photosensitivity.[7][8] Exposure to UV or visible light can provide the energy to initiate photochemical degradation.[9] It is recommended to handle solutions of this compound in amber vials or under low-light conditions to minimize photolytic degradation.[5]

Q4: What is the recommended solvent for preparing stock solutions?

The choice of solvent is critical for both solubility and stability. For initial stock solutions, a high-purity organic solvent in which the compound is freely soluble is recommended. Based on the properties of similar small molecules, solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often suitable.[10][11] However, the stability in these solvents over time should be verified. For aqueous experimental media, the stock solution should be diluted to the final concentration immediately before use.

Q5: What are the ideal storage conditions for solutions of this compound?

To maintain the integrity of this compound solutions, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting stock solutions into single-use vials is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues encountered during experiments.

Observed Problem Potential Cause Troubleshooting Steps
Loss of compound potency or activity over a short period. Chemical Degradation: The compound is degrading in your experimental medium.1. pH Analysis: Measure the pH of your solution. If it is outside the optimal range, adjust using a suitable buffer system. 2. Temperature Control: Ensure your experiment is conducted at the intended temperature and that solutions are not exposed to high temperatures for extended periods. 3. Light Protection: Repeat the experiment using amber vials or under reduced light conditions to rule out photodegradation.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of Degradation Products: The compound is breaking down into smaller molecules.1. Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products. This will help in identifying the unknown peaks.[12][13] 2. Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.[14]
Precipitation or cloudiness in the solution. Poor Solubility or Degradation to an Insoluble Product: The compound may be coming out of solution, or a degradation product may be insoluble.1. Solubility Check: Determine the solubility of the compound in your specific medium at the experimental temperature. You may need to adjust the solvent composition or lower the compound concentration. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent experimental results between batches. Variable Stability: Differences in solution preparation, storage, or handling are leading to varying levels of degradation.1. Standardize Protocols: Ensure all researchers are following a standardized and detailed protocol for solution preparation, storage, and handling. 2. Fresh Solutions: Prepare fresh solutions for each experiment to minimize the impact of long-term instability.
Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed: Inconsistent Results / Loss of Activity Check_pH Is the solution pH within the optimal range? Start->Check_pH Check_Temp Was the solution exposed to high temperatures? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with a suitable buffer. Check_pH->Adjust_pH No Check_Light Was the solution protected from light? Check_Temp->Check_Light No Control_Temp Store and handle solutions at low temperatures. Check_Temp->Control_Temp Yes Check_Solubility Is the compound concentration below its solubility limit? Check_Light->Check_Solubility Yes Protect_Light Use amber vials and work under low light. Check_Light->Protect_Light No Forced_Degradation Perform Forced Degradation Study Check_Solubility->Forced_Degradation Yes Adjust_Conc Lower concentration or modify solvent system. Check_Solubility->Adjust_Conc No Identify_Degradants Identify degradation products and validate analytical method. Forced_Degradation->Identify_Degradants Resolved Issue Resolved Adjust_pH->Resolved Control_Temp->Resolved Protect_Light->Resolved Adjust_Conc->Resolved Identify_Degradants->Resolved

Caption: Troubleshooting Decision Tree for Stability Issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[14][15]

Objective: To identify potential degradation products and pathways of this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC-UV/DAD or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control, by a validated HPLC or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation. A target degradation of 5-20% is generally desirable for method validation.[15]

Protocol 2: pH-Rate Profile Determination

Objective: To determine the pH at which this compound exhibits maximum stability.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature bath or incubator

  • HPLC-UV/DAD system

Procedure:

  • Solution Preparation: Prepare solutions of the compound at a known concentration in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of the intact compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration versus time.

    • Determine the observed degradation rate constant (k_obs) from the slope of the line.

    • Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this V-shaped or bell-shaped curve indicates the pH of maximum stability.

Workflow for Stability Assessment

Stability_Assessment_Workflow Start Start: Need to Assess Compound Stability Forced_Degradation Protocol 1: Forced Degradation Study Start->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method Forced_Degradation->Develop_Method pH_Profile Protocol 2: pH-Rate Profile Determination Develop_Method->pH_Profile Identify_Optimal_pH Identify pH of Maximum Stability pH_Profile->Identify_Optimal_pH Kinetic_Studies Conduct Kinetic Studies at Different Temperatures Identify_Optimal_pH->Kinetic_Studies Determine_Shelf_Life Determine Arrhenius Parameters and Estimate Shelf-Life Kinetic_Studies->Determine_Shelf_Life End End: Comprehensive Stability Profile Determine_Shelf_Life->End

Caption: Experimental Workflow for Comprehensive Stability Assessment.

References

  • Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Thatcher, S. R., et al. (1999). Photostability of Pharmaceutical Products. Pharmaceutical Technology, 23(4), 88-100.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kiec´-Kononowicz, K. (2002). 5-Arylidene-2-thiohydantoins as antimycobacterial agents. Il Farmaco, 57(12), 985-993.
  • Camargo, M. M., et al. (2018). Synthesis and evaluation of thiohydantoins as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2592.
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical product. Pharmaceutical Technology, 26(2), 48-54.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated Predictive Stability (APS)
  • Smela, J. W. (2005). Regulatory considerations for stability testing of drugs. In D. J. Mazzo (Ed.), Pharmaceutical analysis and quality control (pp. 59-74). Interpharm Press.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • Waterman, K. C., et al. (2007). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical development and technology, 12(1), 1-32.
  • Tønnesen, H. H. (Ed.). (2004).
  • Bajaj, S., et al. (2012). Drug stability testing. Journal of Applied Pharmaceutical Science, 2(3), 129.
  • Carstensen, J. T. (2000). Drug stability: principles and practices. CRC press.
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
  • ICH. (1999). Q2(R1): Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Lambert, M., et al. (2007). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 50(1), 81-92.
  • Gomez-Polo, C., et al. (2012).
  • Alsante, K. M., et al. (2003). A strategy for the development of stability-indicating methods. American Pharmaceutical Review, 6(1), 28-35.
  • Annapurna, M. M., et al. (2012). A validated stability-indicating liquid chromatographic method for the determination of Rasagiline. Journal of Pharmaceutical and Biomedical Analysis, 63, 137-141.
  • Ravi Sankar, P., et al. (2012). A validated stability indicating LC method for the determination of zotepine.
  • University of California, Berkeley. (n.d.). Solvent Properties. Retrieved from [Link]

  • ICH. (2005). Q3A(R2): Impurities in new drug substances. Retrieved from [Link]

  • ICH. (2006). Q3B(R2): Impurities in new drug products. Retrieved from [Link]

  • Jenke, D. (2007). A review of the chemical and physical interactions of drugs with packaging polymers. PDA journal of pharmaceutical science and technology, 61(4), 255-269.
  • Kenley, R. A., & Lee, C. (1993). Drug-Excipient Compatibility Studies.
  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media.
  • Matthews, B. R. (1999). Regulatory aspects of stability testing in Europe. Drug development and industrial pharmacy, 25(7), 831-856.

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Troubleshooting low bioactivity of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are investigating the bioactivity of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. If you are encountering lower-than-expected or no biological activity in your experiments, this resource provides a structured, in-depth troubleshooting framework. Our approach is built on first principles of medicinal chemistry and cell biology to help you identify and resolve common and complex experimental hurdles.

The 2-thioxoimidazolidin-4-one (or 2-thiohydantoin) core is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The specific biological effect is critically dependent on the substituents attached to this core ring.[1] This guide will systematically address the factors that could be masking the potential bioactivity of your specific derivative.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and issues that can lead to apparent low bioactivity.

Q1: I'm observing no activity with this compound in my assay. What are the very first things I should check?

A: Before diving into complex assay parameters, always start with the fundamentals of your compound and its handling. An apparent lack of activity is often traced back to issues with compound integrity, solubility, or concentration.

Here is a checklist for your initial investigation:

Check Point Action Item Rationale
Compound Identity & Purity Review the Certificate of Analysis (CoA). If possible, re-confirm identity via LC-MS and purity via HPLC.The compound may not be what you think it is, or it may contain impurities that interfere with the assay or inhibit its activity.
Solubility Visually inspect your highest concentration stock solution and the highest concentration in your assay medium for any signs of precipitation (cloudiness, crystals).Undissolved compound is not biologically available. The nominal concentration in your assay will be much higher than the actual concentration the cells are exposed to.[2]
Stock Solution Calculation Double-check the molecular weight and all calculations used to prepare your stock solution.A simple calculation error can lead to a significantly lower concentration than intended, placing your experiment outside the active range.
Positive Control Confirm that your assay's positive control is behaving as expected.If the positive control fails, the issue lies with the assay system itself (reagents, cells, instrument) and not your test compound.
pH of Final Solution Check the pH of your final assay medium after adding the compound, especially at the highest concentration.Some compounds or their solvents can alter the pH of the medium, stressing the cells and affecting the assay's outcome.[3]
Q2: How can I be sure the compound I have is actually this compound and is pure enough for my experiments?

A: Verification of compound identity and purity is a non-negotiable step in drug discovery.

  • Identity Verification: The most straightforward method is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates your compound from potential impurities and provides a mass-to-charge ratio that should correspond to the expected molecular weight of this compound (C6H10N2OS, Expected MW: ~158.22 g/mol ).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for assessing purity. A pure compound should yield a single major peak. The area under this peak, relative to the total area of all peaks, gives a quantitative measure of purity (e.g., >95%).

  • Structural Confirmation: For absolute certainty, especially if you synthesized the compound in-house, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. It provides detailed information about the molecular structure, confirming the connectivity of all atoms.

Q3: What is the best solvent to use for this compound, and how do I avoid solvent-related artifacts?

A: The choice of solvent is critical. The ideal solvent dissolves the compound completely at a high concentration (e.g., 10-100 mM for a stock solution) and is non-toxic to your experimental system at the final working concentrations.

  • Recommended Solvent: For most heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of first choice due to its high solubilizing power and compatibility with most biological assays.[4]

  • Solvent Toxicity: Always run a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your experiment but no compound. This is crucial to ensure that any observed effect is due to your compound and not the solvent itself. Most cell-based assays can tolerate DMSO up to 0.5% (v/v), but you must determine the specific tolerance of your cell line.

  • Avoid Serial Dilutions in Aqueous Buffers: Do not perform large serial dilutions of your DMSO stock directly into aqueous buffers for storage. This can cause the compound to precipitate. Prepare intermediate dilutions in DMSO or a mixed organic/aqueous solvent system if necessary, and make the final dilution into your assay medium immediately before use.

Q4: How should I store the solid compound and my DMSO stock solutions to prevent degradation?

A: Proper storage is essential for maintaining compound integrity.

  • Solid Compound: Store the solid (powder) form of this compound in a tightly sealed container, protected from light, and in a desiccator at 4°C or -20°C. The thio-carbonyl group (C=S) can be susceptible to oxidation.

  • Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation. When thawing an aliquot, allow it to reach room temperature completely before opening the cap to prevent condensation of atmospheric moisture into the DMSO stock.

Section 2: In-Depth Troubleshooting Guide - A Systematic Approach

If the initial checks in the FAQ section do not resolve the issue, a more systematic investigation is required. Follow this workflow to diagnose the problem.

Troubleshooting_Workflow cluster_compound Step 1: Compound Issues cluster_assay Step 2: Assay Issues cluster_bio Step 3: Biological System Issues start Low / No Bioactivity Observed compound_purity Purity / Identity Incorrect? start->compound_purity Verify Compound compound_solubility Solubility Issue? compound_purity->compound_solubility If OK compound_stability Degradation? compound_solubility->compound_stability If OK assay_interference Compound Interference? compound_stability->assay_interference If OK, Check Assay assay_params Suboptimal Parameters? assay_interference->assay_params If OK assay_controls Controls Failing? assay_params->assay_controls If OK bio_cells Cell Health / Passage? assay_controls->bio_cells If OK, Check Biology bio_target Target Not Expressed? bio_cells->bio_target If OK bio_cytotoxicity Cytotoxicity Masking Effect? bio_target->bio_cytotoxicity If OK Solubility_Issue cluster_prep Preparation cluster_reality Reality in Well stock 10 mM Stock in DMSO (Compound is Dissolved) dilution Dilute to 10 µM in Assay Medium stock->dilution precipitation Compound Precipitates (Poor Aqueous Solubility) dilution->precipitation The Problem effective_conc Effective Concentration in Solution is only 1 µM precipitation->effective_conc result Result: No activity observed at a 'nominal' concentration of 10 µM effective_conc->result

How poor solubility leads to misleading results.

How to Investigate and Solve:

  • Kinetic Solubility Assay: Perform a simple test. Prepare your compound at its highest assay concentration in the exact cell culture medium you use. Incubate for the same duration as your experiment (e.g., 24 hours) at 37°C. After incubation, centrifuge the sample and measure the concentration of the compound in the supernatant via HPLC or LC-MS. This will tell you the true, maximum soluble concentration under assay conditions.

  • Use of Surfactants: For in vitro biochemical (cell-free) assays, you can sometimes include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to help maintain solubility. However, be cautious as these can affect cell membranes in cell-based assays.

  • Structural Modification: In the long term, if solubility is a persistent issue, medicinal chemistry strategies can be employed. Disrupting molecular planarity or symmetry can improve solubility by reducing crystal lattice energy. [5][6]

Is the Issue with the Assay Readout?

Q: My positive control works, but I still see no effect from my compound. Could the compound be interfering with the assay technology?

A: Yes. Test compounds can directly interfere with assay detection methods, leading to false negatives (or false positives).

The Causality:

  • Colorimetric Assays (e.g., MTT, MTS): Colored compounds can absorb light at the same wavelength as the assay's product (formazan), artificially altering the reading. Furthermore, compounds with reducing potential can directly reduce the tetrazolium salt, independent of cellular activity.

  • Fluorescence/Luminescence Assays (e.g., Resazurin, CellTiter-Glo®): Some compounds are intrinsically fluorescent or can quench the fluorescent signal from the reporter molecule. This is a significant issue in high-throughput screening. [7] How to Investigate and Solve:

  • Run a Compound-Only Control: Set up wells containing only the assay medium and your compound at all tested concentrations (no cells). Add the detection reagents as you would normally.

  • Analyze the Results:

    • If you see a signal in these cell-free wells, your compound is directly reacting with the assay reagents or interfering with the readout.

    • If you are using a fluorescence assay, you should also measure the intrinsic fluorescence of your compound at the assay's excitation/emission wavelengths.

  • Switch Assay Technology: If interference is confirmed, the most reliable solution is to switch to an orthogonal assay. For example, if you suspect interference with a metabolic assay (like MTT), try a method that measures ATP levels (like CellTiter-Glo®) or a membrane integrity assay (measuring LDH release).

Is the Issue with the Biological System?

Q: I've confirmed my compound is pure, soluble, and not interfering with the assay. What biological factors could be at play?

A: If the compound and assay are sound, the issue may lie within the biological context of your experiment.

The Causality:

  • Cell Health and Confluency: Cells that are unhealthy, too old (high passage number), or plated at an incorrect density will not respond robustly to stimuli. [8]* Lack of Target Expression: The proposed molecular target of your compound may not be expressed or may be expressed at very low levels in the cell line you are using.

  • Masked by Cytotoxicity: The compound might be highly cytotoxic. If you are looking for a specific functional effect (e.g., inhibition of a cytokine), but the compound kills the cells at the same or lower concentrations, you will not be able to observe the desired functional outcome. The only result will be cell death.

  • Compound Instability in Media: Some compounds are unstable in the rich, aqueous environment of cell culture medium, which contains various reactive components. [3]They may be degraded by enzymes present in serum or react with components like cysteine in the medium.

How to Investigate and Solve:

  • Assess Cytotoxicity First: Before running a complex functional assay, always perform a simple cell viability assay (e.g., using resazurin or trypan blue exclusion) across a broad range of concentrations (e.g., 0.1 to 100 µM). This will establish the concentration window where the cells are still healthy. Your functional assay must be run within this non-toxic window.

  • Confirm Target Expression: Use techniques like Western Blot, RT-qPCR, or flow cytometry to confirm that your cell line expresses the intended biological target of your compound.

  • Check Cell Passage Number: Use cells with a consistent and low passage number for your experiments. High passage number cells can undergo phenotypic and genotypic drift.

  • Assess Compound Stability in Media: Incubate your compound in the complete cell culture medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take a sample of the medium and analyze the concentration of the parent compound using LC-MS. This will reveal if your compound is degrading over time.

Section 3: Key Experimental Protocols

Protocol 1: Preparation and Validation of a Compound Stock Solution

This protocol ensures you start your experiments with a reliable, accurately prepared stock solution.

  • Pre-Calculation:

    • Determine the molecular weight (MW) of this compound. (e.g., 158.22 g/mol ).

    • Decide on your desired stock concentration (e.g., 10 mM) and volume (e.g., 1 mL).

    • Calculate the required mass: Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

    • Example: 0.010 mol/L * 0.001 L * 158.22 g/mol * 1000 mg/g = 1.58 mg.

  • Preparation:

    • Accurately weigh the calculated mass of the solid compound using an analytical balance. Use a slightly larger amount (e.g., 2.0 mg) and adjust the solvent volume accordingly for better accuracy.

    • Transfer the solid to a sterile, appropriate-sized glass or polypropylene vial.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex vigorously for 5-10 minutes. If necessary, use a brief sonication in a water bath to aid dissolution.

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be perfectly clear.

  • Validation & Storage:

    • (Optional but Recommended) Dilute a small sample of the stock solution and confirm the concentration using HPLC with a standard curve.

    • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in tightly sealed, labeled vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability/Cytotoxicity Assay (Resazurin-Based)

This protocol helps determine the concentration range at which the compound is non-toxic.

  • Cell Plating:

    • Seed your cells in a 96-well, tissue culture-treated, clear-bottom black plate at a pre-determined optimal density. Allow cells to adhere and grow overnight.

  • Compound Treatment:

    • Prepare a serial dilution of your compound in complete cell culture medium. Remember to keep the final DMSO concentration constant across all wells (e.g., 0.5%).

    • Include the following controls:

      • Vehicle Control: Cells + medium with the same final DMSO concentration as the treated wells.

      • Untreated Control: Cells + medium only.

      • Positive Control (for killing): Cells + a known cytotoxic agent (e.g., 10% DMSO or staurosporine).

      • Media Blank: Medium only (no cells).

    • Remove the old medium from the cells and add the compound-containing medium.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Readout:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add the resazurin reagent to all wells (including blanks) and incubate for 1-4 hours, protected from light.

    • Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the average fluorescence of the media blank from all other wells.

    • Normalize the data by expressing the results as a percentage of the vehicle control ((Signal of Treated Well / Average Signal of Vehicle Control) * 100).

    • Plot the percent viability versus the log of the compound concentration to determine the concentration at which viability drops significantly.

References

  • Hassan, M.A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 55. Available at: [Link]

  • Nowak, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6443. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 14(10), 1042. Available at: [Link]

  • Eliwi, A.G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-86. Available at: [Link]

  • Al-Janabi, H.H. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Study. Canadian Journal of Infectious Diseases and Medical Microbiology, 2022, 6720241. Available at: [Link]

  • Di, L. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(7), 1933. Available at: [Link]

  • Kawther, A.A., et al. (2016). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. Journal of Al-Nahrain University, 19(3), 118-127. Available at: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. eBook. Available at: [Link]

  • Johnson, T.W., et al. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 57(14), 5895-5905. Available at: [Link]

  • Jafari, B., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14389. Available at: [Link]

  • Catalent Pharma Solutions. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. White Paper. Available at: [Link]

  • Oleksyszyn, J. (2013). The Problems with the Cells Based Assays. Journal of Drug Metabolism & Toxicology, 4(4). Available at: [Link]

Sources

Technical Support Center: Solubility Troubleshooting for Thioxoimidazolidinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one and related heterocyclic compounds. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during assay development, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting work with this compound. What are its expected solubility properties and which solvent should I try first?

A: While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on similar compounds. The thioxoimidazolidinone core, combined with ethyl and methyl groups, suggests a compound with moderate lipophilicity.

Causality Behind Solvent Selection: The molecule's structure lacks highly ionizable groups, meaning its solubility will be dominated by its ability to form hydrogen bonds (via the carbonyl and N-H groups) and its overall nonpolar character. Therefore, polar aprotic solvents are excellent starting points as they can disrupt the crystal lattice of the solid compound without the unfavorable interactions that water might have with the lipophilic ethyl group.

Expert Recommendation: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, versatile solvent for a wide range of discovery compounds.[1] Prepare a high-concentration stock solution, typically 10-50 mM, by dissolving the solid compound in 100% high-purity, anhydrous DMSO.

Data Summary: Physicochemical Properties of Structurally Related Compounds

CompoundMolecular FormulaLogP (Octanol/Water)Water Solubility (log mol/L)Comments
3-Ethyl-2-thioxo-4-thiazolidinone (N-Ethylrhodanine)C5H7NOS20.867-1.39Structurally similar sulfur-containing heterocycle.[2]
3-ethyl-1-phenyl-2-thioxoimidazolidin-4-oneC11H12N2OS1.8Not availableA close analog with a phenyl group instead of methyl, increasing lipophilicity.[3]
5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-oneC12H14N2OS22.3Not availableAnother analog with higher lipophilicity.[4]

This data suggests your compound, this compound, will likely have limited aqueous solubility and will be best solubilized in organic solvents.

Q2: My compound dissolves perfectly in DMSO, but I see cloudiness or precipitate when I dilute it into my aqueous assay buffer. What is happening and how can I prevent it?

A: This is a classic and very common issue known as "compound crashing." It occurs when a compound that is stable in a high-concentration organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower. The solvent environment shifts faster than the compound can equilibrate, causing it to precipitate out of the solution. This can lead to inaccurate and highly variable assay results.[1][5]

Troubleshooting Workflow for Compound Precipitation

G cluster_0 Problem: Compound Precipitates Upon Dilution cluster_1 Initial Checks & Simple Fixes cluster_2 Protocol Modifications cluster_3 Formulation Adjustments start Precipitation Observed check_conc Is final assay concentration too high? start->check_conc lower_conc Lower the final test concentration check_conc->lower_conc Yes check_stock Is DMSO stock > 20 mM? check_conc->check_stock No end Solution Stable lower_conc->end lower_stock Remake stock at 5-10 mM check_stock->lower_stock Yes serial_dilution Use intermediate dilution steps (e.g., in 50% DMSO/Buffer) check_stock->serial_dilution No lower_stock->end vortex Ensure vigorous mixing during dilution serial_dilution->vortex temp Pre-warm buffer to assay temperature vortex->temp cosolvent Add a co-solvent to the assay buffer (e.g., 1-5% PEG400) temp->cosolvent surfactant Include a non-ionic surfactant (e.g., 0.01% Pluronic F-68) cosolvent->surfactant surfactant->end

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: Serial Dilution to Minimize Precipitation

  • Primary Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Intermediate Plate: Create an intermediate dilution plate. For a 1:100 final dilution, first dilute your primary stock 1:10 into a solution of 50% DMSO / 50% assay buffer. Mix thoroughly.

  • Final Assay Plate: Transfer the required volume from the intermediate plate to the final assay plate containing the buffer and other reagents. This final 1:10 dilution step now occurs in a less harsh solvent transition (from 50% DMSO to 5% DMSO, for example), significantly reducing the risk of precipitation.

Q3: Can my choice of solvent affect my assay results, even if the compound appears to be in solution?

A: Absolutely. This is a critical consideration for data integrity. Solvents are not inert and can interfere with biological assays in several ways, leading to false positives or negatives.

Mechanisms of Solvent Interference:

  • Enzyme Activity Modulation: High concentrations of DMSO can perturb the conformational state of enzymes, affecting their activity.[6] Some enzymes may be inhibited, while others might show artificial activation.

  • Cellular Toxicity: Most organic solvents exhibit some level of cytotoxicity. In cell-based assays, exceeding the tolerated concentration can lead to cell death or stress, masking the specific effect of your compound.[7]

  • Direct Assay Interference: DMSO is an organosulfur compound and can interfere with assays involving sulfur metabolism.[8] It can also contain reactive impurities from synthesis or degradation during storage that can react with assay components.[9]

  • Promiscuous Inhibition: Poorly soluble compounds that form aggregates can act as non-specific inhibitors. While a solvent might keep the compound in solution at high concentrations, sub-optimal solubility at the final assay concentration can still lead to the formation of these problematic aggregates.

Best Practices for Mitigating Solvent Effects:

  • Always Run a Vehicle Control: Every plate must include wells that contain cells/enzyme and the final concentration of the solvent (e.g., 0.5% DMSO in assay buffer) but no compound. The signal from this control is your baseline for 100% activity or viability.

  • Determine Solvent Tolerance: During assay development, run a dose-response curve of your solvent (e.g., from 0.1% to 5% DMSO) to determine the highest concentration that does not significantly affect the assay's performance.

Recommended Final Solvent Concentrations for Assays

SolventTypical Cell-Based Assay LimitTypical Biochemical Assay LimitNotes
DMSO< 0.5% (v/v)< 2% (v/v)Some robust cell lines may tolerate up to 1%. Always verify.
Ethanol< 1% (v/v)< 5% (v/v)Can be more disruptive to proteins than DMSO at higher concentrations.
Methanol< 1% (v/v)< 2% (v/v)Generally more toxic than ethanol.
Q4: I have tried DMSO and still face solubility limits. What is a systematic process for exploring other solubilization strategies?

A: When a standard solvent like DMSO is insufficient, a systematic, multi-pronged approach is necessary. The goal is to find a formulation that maintains the compound's solubility in the final aqueous environment without interfering with the assay.

Systematic Solubility Enhancement Workflow

G cluster_0 Initial Assessment cluster_1 pH Modification Strategy cluster_2 Co-Solvent & Excipient Strategy cluster_3 Final Validation start Compound with Poor Aqueous Solubility test_solvents 1. Test solubility in neat solvents (DMSO, Ethanol, PEG400, NMP) start->test_solvents check_pka 2. Check for ionizable groups (Is there a weakly acidic proton?) test_solvents->check_pka test_ph 3. Test solubility in buffers (pH 5.0, 7.4, 9.0) check_pka->test_ph ph_result Significant pH-dependent solubility? test_ph->ph_result test_cosolvents 4. Screen co-solvents in aqueous buffer (e.g., 5-20% PEG400, Propylene Glycol) ph_result->test_cosolvents No validate 6. Validate lead formulation - Check for precipitation over time - Run solvent interference controls ph_result->validate Yes test_cyclodextrin 5. Screen cyclodextrins (e.g., HP-β-CD) test_cosolvents->test_cyclodextrin test_cyclodextrin->validate end Optimized Formulation Identified validate->end

Caption: Systematic workflow for solubility enhancement.

Protocol: Kinetic Solubility Assessment using Co-solvents

This protocol helps you quickly screen for effective co-solvents.

  • Prepare Stocks: Make a 10 mM primary stock of your compound in 100% DMSO. Prepare 50% (v/v) aqueous solutions of your chosen co-solvents (e.g., 50% PEG400 in water, 50% Propylene Glycol in water).

  • Create Co-solvent/DMSO Mixtures: In a 96-well plate, mix your DMSO stock with each co-solvent solution in a 1:4 ratio (e.g., 10 µL of DMSO stock + 40 µL of 50% PEG400 solution). This creates a 2 mM compound solution in a 20% DMSO / 40% PEG400 / 40% water environment.

  • Dilute into Buffer: Dilute these mixtures 1:100 into your final assay buffer.

  • Incubate and Read: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) at a wavelength like 600-650 nm. A lower reading indicates better solubility.

  • Validate: For the most promising co-solvent systems, perform a visual inspection under a microscope to confirm the absence of precipitate and run vehicle controls in your assay to check for interference.

This systematic approach, combining solvent screening with formulation strategies like pH modification and the use of co-solvents or excipients, provides a robust pathway to successfully solubilizing challenging compounds for reliable assay performance.[10][11]

References

  • ECHA. (n.d.). 3-methylthiazolidine-2-thione - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

  • PubChem. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Method. (2018, February 16). 4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo. Retrieved from [Link]

  • Zaib, S., et al. (2020). Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. RSC Advances, 10(39), 23285-23303. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Fioravanti, R., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports, 9(1), 11673. Retrieved from [Link]

  • Baschieri, A., et al. (2022). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1-S6. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3). Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Nishikawa, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1086-1091. Retrieved from [Link]

  • El-Sharief, M. A. M. Sh., et al. (2019). 5-Thioxoimidazolidine-2-one derivatives: Synthesis, anti-inflammatory activity, analgesic activity, COX inhibition assay and molecular modelling study. Bioorganic Chemistry, 86, 623-635. Retrieved from [Link]

  • Stahl, H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • SlideShare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related thiohydantoin compounds. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows.

I. Troubleshooting Guide

This section tackles specific issues you might encounter during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Question: I'm experiencing significant product loss during the recrystallization of my crude this compound. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. Let's break down the potential causes and solutions.

  • Causality: The core principle of recrystallization is the significant difference in the solubility of your target compound in a hot solvent versus a cold solvent. If the compound is too soluble in the cold solvent, you will inevitably lose a substantial amount of product in the mother liquor. Conversely, if it's not soluble enough in the hot solvent, you may not be able to dissolve it completely, leading to a poor initial purification step. For thiohydantoin derivatives, which possess both polar (the thioamide and ketone groups) and non-polar (the ethyl and methyl substituents) characteristics, finding the ideal solvent can be tricky.[1]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Instead of relying on a single solvent, perform a systematic screening with a range of solvents of varying polarities. Common choices for thiohydantoin derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[1][2]

    • Solvent Combination: A two-solvent system often provides the best results. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Reheat to clarify and then allow to cool slowly.

    • Controlled Cooling: Rapid cooling, such as plunging the flask into an ice bath, can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath to maximize precipitation.

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your dissolved product upon cooling.

Issue 2: Persistent Impurities After Column Chromatography

Question: I'm using silica gel column chromatography to purify my product, but I'm struggling to separate it from a closely eluting impurity. What can I do to improve the separation?

Answer: Co-elution of impurities is a common problem in chromatography, especially when dealing with structurally similar compounds. The thiohydantoin core of your molecule is polar and can interact strongly with the acidic silica gel surface.[3]

  • Causality: Silica gel is an acidic stationary phase.[3] Polar, nitrogen-containing heterocycles like this compound can exhibit undesirable interactions with the silica surface, leading to band broadening and tailing.[4] This can cause your product's peak to overlap with that of an impurity.

  • Troubleshooting Workflow:

    Chromatography Troubleshooting start Problem: Co-eluting Impurity TLC_analysis Analyze by TLC with Different Solvent Systems start->TLC_analysis solvent_system Optimize Solvent System gradient_elution Implement Gradient Elution solvent_system->gradient_elution TLC_analysis->solvent_system Identify Promising System stationary_phase Change Stationary Phase gradient_elution->stationary_phase Unsuccessful end_point Achieve Separation gradient_elution->end_point Successful deactivated_silica Use Deactivated Silica (e.g., with Triethylamine) stationary_phase->deactivated_silica alumina Try Alumina (Basic or Neutral) stationary_phase->alumina reverse_phase Consider Reverse-Phase Chromatography stationary_phase->reverse_phase deactivated_silica->end_point alumina->end_point reverse_phase->end_point

    Caption: Troubleshooting workflow for chromatographic separation.

  • Detailed Protocols:

    • Protocol 1: Gradient Elution

      • Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of Ethyl Acetate).

      • This will elute the less polar impurities first, followed by your target compound, and then the more polar impurities, often providing better separation than an isocratic (constant solvent mixture) elution.

    • Protocol 2: Deactivating Silica Gel

      • Prepare your column slurry as usual.

      • In your chosen eluent, add a small amount of triethylamine (typically 0.1-1% by volume).

      • The triethylamine will neutralize the acidic sites on the silica gel, reducing tailing and often improving the resolution of basic or polar nitrogen-containing compounds.[3]

Issue 3: Product Degradation During Purification

Question: I suspect my this compound is degrading during purification, especially when heated. How can I confirm this and what are the best practices to avoid it?

Answer: Thermal instability can be a concern for certain heterocyclic compounds. The thiohydantoin ring can be susceptible to hydrolysis under harsh conditions.[5]

  • Causality: The thiohydantoin ring, particularly at the C-4 carbonyl and the C-2 thione, can be susceptible to nucleophilic attack, especially at elevated temperatures in the presence of water or strong acids/bases.[5][6] This can lead to ring-opening or other degradation pathways. While some imidazoline derivatives are stable up to around 200°C, prolonged heating in solution can accelerate degradation.[7]

  • Preventative Measures:

    • Temperature Control: When performing recrystallization, avoid prolonged boiling. Heat the solvent to a gentle reflux just until the compound dissolves, and then proceed with the cooling step.

    • Inert Atmosphere: If you suspect oxidative degradation, perform your purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • pH Control: Avoid strongly acidic or basic conditions during workup and purification. The thiohydantoin ring can be cleaved under such conditions.[5]

    • Alternative Purification Methods: If thermal degradation is a significant issue, consider non-thermal purification methods such as preparative Thin Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC) at room temperature.

II. Frequently Asked Questions (FAQs)

Q1: What are the most effective general purification techniques for this compound?

A1: A multi-step approach is often the most effective.

  • Aqueous Workup: After synthesis, a standard aqueous workup can remove many water-soluble impurities. This may involve washing the organic layer with dilute acid, then a dilute base, followed by brine.[8]

  • Recrystallization: This is an excellent bulk purification technique to remove major impurities. Ethanol or ethanol/water mixtures are often good starting points for thiohydantoin derivatives.[1][2]

  • Column Chromatography: For achieving high purity, column chromatography is indispensable. Silica gel is the most common stationary phase, often with a mobile phase of hexane and ethyl acetate.[9][10]

Q2: What are the common impurities I should expect from the synthesis of this compound?

A2: The impurities will largely depend on the synthetic route. Common synthetic pathways for related 2-thioxoimidazolidin-4-ones involve the cyclization of thioureas or thiosemicarbazones.[2][11] Potential impurities could include:

  • Unreacted starting materials (e.g., N-ethyl-N'-methylthiourea, ethyl 2-bromopropionate).

  • Side-products from incomplete cyclization.

  • By-products from the reaction of starting materials with themselves or the solvent.

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure:

    • Collect fractions from your column in separate test tubes.

    • Spot each fraction (or every few fractions) onto a TLC plate.

    • Develop the TLC plate in the same solvent system you are using for the column.

    • Visualize the spots using a UV lamp (if your compound is UV active) and/or by staining (e.g., with potassium permanganate).

    • Combine the fractions that contain only your pure product.

Q4: What are the key characteristics of this compound that influence its purification?

A4: The key structural features are:

  • Thiohydantoin Core: This heterocyclic ring system is polar and contains hydrogen bond acceptors (the carbonyl and thione groups) and potentially a hydrogen bond donor if N-H is present (not in this specific N,N'-disubstituted case). This polarity dictates its interaction with chromatographic stationary phases.[1]

  • Ethyl and Methyl Substituents: These alkyl groups increase the lipophilicity (non-polar character) of the molecule compared to an unsubstituted thiohydantoin.[1]

  • Thione Group (C=S): The sulfur atom can influence the molecule's interaction with certain stationary phases and may make it susceptible to oxidation.

Solubility Data for Representative Thiohydantoin Derivatives
SolventSolubilityRationale for Use
WaterSparingly Soluble to InsolubleUseful for precipitating the product from a reaction mixture or as an anti-solvent in recrystallization.[9]
Ethanol/MethanolModerately to Highly SolubleGood solvents for recrystallization, often providing a good balance of solubility at different temperatures.[2]
Ethyl AcetateModerately SolubleA common, moderately polar solvent for both recrystallization and chromatography.
DichloromethaneSolubleA good solvent for dissolving the compound for chromatography.
Hexane/HeptaneInsolubleUsed as anti-solvents in recrystallization and as the non-polar component in chromatography eluents.
Dimethylformamide (DMF)Highly SolubleOften used as a reaction solvent; its high boiling point can make it difficult to remove.[12]

Note: This table provides general solubility trends for thiohydantoin derivatives. Empirical testing is crucial for this compound.

III. References

  • Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3). Available at: [Link]

  • El-Faham, A., et al. (2012). A Simple Synthesis of 2-Thiohydantoins. Molecules, 17(7), 8449-8461. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218. Available at: [Link]

  • Rehman, S. U., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 1-18. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218. Available at: [Link]

  • Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-88. Available at: [Link]

  • Pop, O., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10(1), 1-11. Available at: [Link]

  • Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1). Available at: [Link]

  • Nishioka, M., et al. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(12), 2251-2255. Available at: [Link]

  • Manjashetty, V., et al. (2012). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Records of Natural Products, 6(4), 346. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Journal of Chemical Reviews, 3(3), 196-218. Available at: [Link]

  • K-M., Lee, et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Journal of Chromatography A, 1487, 125-133. Available at: [Link]

  • Eliwi, A. G., et al. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-88. Available at: [Link]

  • Wang, Y., et al. (2012). Preparation method of 2-methyl-4-isothiazolin-3-one. Google Patents. Available at:

  • Al-Majidi, S. M. H., et al. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) complexes. Journal of the Indian Chemical Society, 98(10), 100159. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 857-870. Available at: [Link]

  • Siwek, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10753. Available at: [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Available at: [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights. RSC Advances, 14(10), 6985-6997. Available at: [Link]

Sources

Technical Support Center: Storage and Handling of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a molecule with a reactive thioamide functional group within a heterocyclic ring, its stability is paramount for reproducible experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and preventative measures to avoid degradation.

Introduction to the Stability of this compound

This compound is a derivative of 2-thioxoimidazolidin-4-one, a class of compounds with known biological activities. The presence of the thioamide group (a sulfur analog of an amide) is central to its chemical properties and potential reactivity. While thioamides can offer increased metabolic stability in certain biological systems compared to their amide counterparts, they are also susceptible to specific degradation pathways, primarily hydrolysis, oxidation, and photodegradation. Understanding these vulnerabilities is the first step toward effective preservation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in the physical state (e.g., clumping of a powder), or the development of a strong, unpleasant odor. For solutions, the appearance of precipitates or a color change can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

Q2: What are the ideal storage conditions for solid this compound?

A2: For solid-state storage, the following conditions are recommended to minimize degradation:

  • Temperature: Cool temperatures, generally 2-8°C, are recommended. For long-term storage, -20°C is preferable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid compound. If you must store solutions, consider the following:

  • Solvent Choice: Use aprotic, anhydrous solvents such as acetonitrile or dichloromethane for short-term storage. Protic solvents like methanol may be problematic due to potential nucleophilic attack on the thioamide.[1]

  • Temperature: Store solutions at -20°C or -80°C.

  • Degassing: Degas the solvent before use to remove dissolved oxygen.

  • Storage Duration: Prepare solutions fresh whenever possible. If storage is necessary, it should be for the shortest duration possible.

Q4: What are the likely degradation products?

A4: Based on the chemistry of thioamides and the imidazolidinone ring, the primary degradation products are likely to be:

  • Hydrolysis Product: The corresponding imidazolidin-2,4-dione, formed by the replacement of the sulfur atom with an oxygen atom.

  • Oxidation Products: S-oxides of the parent compound, which may be further transformed.

  • Ring-Opened Products: Under harsh hydrolytic conditions (strong acid or base), the imidazolidinone ring itself may open.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected experimental results or loss of compound activity. Compound degradation.Verify the purity of your stock using an appropriate analytical method (see "Protocol for Purity Assessment"). If degradation is confirmed, procure a new batch of the compound and adhere strictly to the recommended storage conditions.
Visible changes in the solid compound (color change, clumping). Exposure to light, moisture, or oxygen.Discard the degraded compound. Review your storage protocol to ensure the compound is protected from these environmental factors. Use of a desiccator and storage under an inert atmosphere is highly recommended.
Precipitate formation or color change in a stored solution. Solvent-mediated degradation, oxidation, or exceeding solubility limits at low temperatures.Prepare fresh solutions for each experiment. If a precipitate forms upon cooling, gently warm the solution to room temperature and sonicate to redissolve before use, assuming no chemical degradation has occurred. Confirm purity analytically.

Understanding the Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of the thioamide group within the heterocyclic scaffold.

parent This compound hydrolysis Imidazolidin-2,4-dione (Hydrolysis Product) parent->hydrolysis H₂O (Moisture) oxidation S-Oxide Derivative (Oxidation Product) parent->oxidation O₂ (Air) photodegradation Isomers/Ring-Opened Products (Photodegradation) parent->photodegradation UV/Visible Light

Caption: Key degradation pathways of this compound.

Hydrolysis

Thioamides are generally more resistant to hydrolysis than their amide counterparts.[2] However, over extended periods, especially in the presence of moisture and acidic or basic conditions, the thione group can be hydrolyzed to a carbonyl group, yielding the corresponding 3-ethyl-1-methylimidazolidin-2,4-dione.

Oxidation

The sulfur atom in the thioamide is susceptible to oxidation, which can lead to the formation of S-oxides.[3][4] This process can be accelerated by the presence of atmospheric oxygen and certain metal ions. These oxidized species may not retain the biological activity of the parent compound and can be intermediates for further degradation.

Photodegradation

Thioamides can absorb UV and visible light, which can lead to photoisomerization or more complex degradation pathways.[5] It is crucial to protect the compound from light to prevent such photochemical reactions.

Experimental Protocols

Protocol for Purity Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or phosphoric acid, if MS detection is not used)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the pure compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • Analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The appearance of earlier eluting, more polar peaks can be indicative of hydrolysis products.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze identify Identify Impurity Peaks analyze->identify quantify Quantify Purity identify->quantify

Caption: Workflow for HPLC-based purity assessment.

Summary of Recommended Storage Conditions

Parameter Solid Compound Solution
Temperature 2-8°C (short-term), -20°C (long-term)-20°C or -80°C
Atmosphere Inert gas (Argon or Nitrogen)Store under inert gas
Light Protect from light (amber vials)Protect from light (amber vials)
Moisture Desiccated environmentUse anhydrous solvents
Solvent N/AAnhydrous aprotic solvents (e.g., Acetonitrile)
Duration As per expiry datePrepare fresh, store for minimal time

References

  • Synthesis and Biological Evaluation of some new 2-Thioxoimidazolidin-4-one Derivatives (part II). (2018). Al-Mustansiriyah Journal of Science, 29(1), 79-87.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2012). Molecules, 17(9), 10581-10591.
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers’ Combinations. (2021). Journal of Immunology Research, 2021, 6688993.
  • Szostak, M. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society, 143(43), 18343–18355.
  • Forced Degradation – A Review. (2018). Biomedical Journal of Scientific & Technical Research, 5(3).
  • How to Approach a Forced Degradation Study. (2011). SGS Life Science Services Technical Bulletin, (31).
  • Dodge, A. G., & Wackett, L. P. (2006). Thioacetamide Degradation Pathway.
  • Huang, Y., et al. (2008). Photoisomerization of a thioamide-containing peptide. Journal of Peptide Science, 14(2), 262-267.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). Chemical Reviews, 120(6), 2657–2717.
  • Hanzlik, R. P., & Cashman, J. R. (1983). Oxidation of thioamides with the DMSO-HCl system. A convenient and efficient method for the synthesis of 1,2,4-thiadiazoles, isothiazolo[5,4-b]pyridines, and heterocyclic disulfides. Journal of Organic Chemistry, 48(21), 3743–3747.
  • Stability of thioamides? (2013). ResearchGate. Retrieved from [Link]

  • 4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. (2018). HPLC Method. Retrieved from [Link]

Sources

Modifying reaction conditions for 2-thioxoimidazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-thioxoimidazolidin-4-one and its derivatives. This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction to ensure your success.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This section is designed to help you diagnose and resolve issues that may arise during the synthesis of 2-thioxoimidazolidin-4-one.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Reagent Degradation: Thiourea or chloroacetic acid may have degraded. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Ineffective Base: The base used may not be strong enough to facilitate the reaction.1. Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Refluxing for several hours is common.[1][2] 2. Use Fresh Reagents: Ensure the purity and integrity of your starting materials. 3. Optimize Molar Ratios: A slight excess of the chloroacetic acid derivative can sometimes drive the reaction to completion.[3] 4. Select an Appropriate Base: Sodium acetate is a commonly used weak base.[1][2] For less reactive substrates, a stronger base like potassium hydroxide in a solvent like DMF might be necessary.[4]
Presence of Multiple Spots on TLC 1. Side Reactions: Formation of byproducts is occurring. 2. Unreacted Starting Materials: The reaction has not gone to completion. 3. Product Degradation: The product may be unstable under the reaction or workup conditions.1. Control Reaction Temperature: Overheating can lead to the formation of side products. 2. Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product. 3. Modify Workup Procedure: Avoid prolonged exposure to strong acids or bases during workup, as this can lead to hydrolysis of the product.[3]
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble in the Reaction Solvent: This can lead to losses during filtration. 2. Oily Product Formation: The product may not crystallize easily. 3. Impurities Co-crystallize with the Product: This makes obtaining a pure product challenging.1. Cool the Reaction Mixture: Cooling the reaction mixture in an ice bath can help precipitate the product.[4] If the product is still soluble, consider removing the solvent under reduced pressure. 2. Trituration/Recrystallization: Triturate the oily product with a non-polar solvent to induce solidification. Recrystallization from a suitable solvent system (e.g., ethanol/water) is crucial for purification.[4][5] 3. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.[6]
Product is Colored (Yellowish) 1. Presence of Impurities: Trace impurities or side products can impart color. 2. Oxidation: The product may be susceptible to oxidation, especially during workup.1. Recrystallize the Product: Multiple recrystallizations may be needed to remove colored impurities. 2. Degas Solvents: Using freshly boiled water during workup can help to expel dissolved oxygen and minimize oxidation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-thioxoimidazolidin-4-one from thiourea and chloroacetic acid?

The reaction proceeds through a two-step process. The first step is an SN2 reaction where the sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of chloroacetic acid, displacing the chloride ion. This is followed by an intramolecular cyclization via condensation to form the 2-thioxoimidazolidin-4-one ring.[7][8] Theoretical studies suggest that the iminothiol tautomer of thiourea may be the reactive species in this transformation.[7]

Q2: What is the role of the base in this reaction?

A base, such as sodium acetate, is typically added to neutralize the hydrochloric acid that is formed as a byproduct during the reaction.[1][2] This prevents the protonation of the thiourea, which would deactivate it as a nucleophile. In some procedures, a stronger base like potassium hydroxide is used to deprotonate the thiourea, increasing its nucleophilicity.[4]

Q3: Can I use substituted thioureas and chloroacetic acid derivatives?

Yes, this reaction is quite versatile and can be used to synthesize a wide variety of substituted 2-thioxoimidazolidin-4-ones. The use of N-substituted thioureas will result in substitution at the N1 and/or N3 positions of the imidazolidinone ring. Similarly, using substituted chloroacetic acids will lead to derivatives with substituents on the carbon backbone.

Q4: What are some common solvents for this reaction, and how do I choose the right one?

Ethanol is a commonly used solvent as it can dissolve the reactants and is relatively inert under the reaction conditions.[2][3] Other solvents like dioxane[2] and dimethylformamide (DMF)[4] have also been reported. The choice of solvent can influence the reaction rate and the solubility of the product. For less reactive substrates, a higher boiling point solvent may be necessary to drive the reaction to completion.

Q5: My product has a broad melting point range. What does this indicate and how can I fix it?

A broad melting point range is a strong indication of an impure product. To address this, recrystallization from an appropriate solvent is the most common purification technique.[4][5] It is important to select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. An ethanol/water mixture is often a good starting point for recrystallization of these compounds.[5]

Standard Experimental Protocol: Synthesis of 2-Thioxoimidazolidin-4-one

This protocol provides a general procedure for the synthesis of the parent 2-thioxoimidazolidin-4-one. Modifications may be necessary for substituted derivatives.

Materials:

  • Thiourea

  • Ethyl chloroacetate

  • Anhydrous sodium acetate

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in 95% ethanol.

  • Add anhydrous sodium acetate (3 equivalents) to the solution.

  • Slowly add ethyl chloroacetate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-20 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid precipitate and wash it with cold ethanol.

  • To purify the product, recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain 2-thioxoimidazolidin-4-one.

Reaction Workflow Diagram

SynthesisWorkflow Reactants Thiourea + Chloroacetic Acid Derivative Mixing Dissolve in Solvent (e.g., Ethanol) Reactants->Mixing Base_Addition Add Base (e.g., Sodium Acetate) Mixing->Base_Addition Reflux Heat to Reflux (Monitor by TLC) Base_Addition->Reflux Cooling Cool to Room Temp. & Ice Bath Reflux->Cooling Filtration Filter Crude Product Cooling->Filtration Purification Recrystallization (e.g., Ethanol/Water) Filtration->Purification Product Pure 2-Thioxoimidazolidin-4-one Purification->Product

Caption: General workflow for the synthesis of 2-thioxoimidazolidin-4-one.

References

  • Pan, Z., An, W., Wu, L., Fan, L., Yang, G., & Xu, C. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives. J. Chin. Chem. Soc.
  • A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. (n.d.). ResearchGate.
  • A New Synthesis Strategy for Rhodanine and Its Derivatives | Request PDF. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024). Diyala Journal of Pure Science.
  • Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid. (2023). ResearchGate.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). MDPI.
  • Aliwi, A. G. (2017). Synthesis of Some New 2-thioxoimidazolidin-4-one Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 29(3), 88-102.
  • Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.
  • Hassan, H. A., Alheety, K. A., & Fadhil, D. F. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3).
  • AbdulJabar, L. A., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6).
  • Rhodanine. (n.d.). Wikipedia.
  • Synthesis of Rhodanine Derivatives. (n.d.). Scribd.
  • Please I want best conditions to react substituted 1,3 diphenyl thiourea with chloroacetic acid for cyclization and formation of thiazolidineone ring?. (2017). ResearchGate.
  • SYNTHESIS OF SOME RHODANINE DERIVATIVES. (2009). Semantic Scholar.
  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. (2019). Journal Of Pharmaceutical Research International.
  • pseudothiohydantoin. (n.d.). Organic Syntheses.
  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. (n.d.). Chemical Review and Letters.
  • View of Synthesis of Some New 2-thioxoimidazolidin-4-one Derivatives. (n.d.). Ibn AL-Haitham Journal For Pure and Applied Science.
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (n.d.). National Institutes of Health.

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Technical Support Center: Interpreting Complex NMR Spectra of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NMR-4821-A Last Updated: January 21, 2026

Introduction: Navigating the Spectral Complexity of a Thiohydantoin Derivative

Welcome to the technical support center for the NMR analysis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. This molecule, a substituted thiohydantoin, is a key heterocyclic scaffold in medicinal chemistry and drug development. While structurally well-defined, its NMR spectra often present a higher degree of complexity than anticipated, leading to challenges in interpretation for researchers.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to move beyond simple data reporting, providing the underlying scientific principles and practical, field-tested protocols to empower you to confidently assign your spectra, diagnose common issues, and validate your material's structure and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my ¹H NMR spectrum show more signals than expected for my compound?

A1: The Presence of Rotational Isomers (Rotamers)

This is the most common issue encountered. Your sample is likely pure, but the molecule exists in solution as a mixture of two slowly interconverting rotational isomers, often termed rotamers or conformers. This phenomenon arises from the restricted rotation around the N-C(S) (thioamide) bond.[1][2]

  • Causality: The thioamide linkage has significant double-bond character due to resonance, creating a high energy barrier to rotation. On the NMR timescale at room temperature, this rotation is slow enough that two distinct species (typically a major and a minor isomer) are observed simultaneously, effectively doubling many of the signals in both the ¹H and ¹³C spectra.[3] The existence of such isomers is a well-documented feature in N-acyl and related heterocyclic systems.[1][2][4]

  • What to Look For:

    • Pairs of signals for the N-CH₃ group.

    • Two sets of signals for the N-ethyl group (two complex multiplets for the -CH₂- and two triplets for the -CH₃).

    • Two signals (singlets or AB quartets) for the C5 methylene protons.

    • The integration ratio of these paired signals should be consistent across the entire spectrum.

Q2: The methylene protons of the N-ethyl group appear as a complex multiplet, not a simple quartet. Is this normal?

A2: Yes, this is expected due to Diastereotopicity.

The two protons on the methylene (-CH₂) group of the N-ethyl substituent are diastereotopic.

  • Causality: The imidazolidinone ring is not planar, and the presence of different substituents on the two nitrogen atoms creates a chiral environment. Even without a formal chiral center, the molecule lacks a plane of symmetry that would make the two methylene protons equivalent. Consequently, they reside in chemically non-equivalent environments.

  • Spectral Manifestation:

    • Distinct Chemical Shifts: They will have slightly different chemical shifts (Hₐ and Hₑ).

    • Geminal Coupling: They will couple to each other (a two-bond coupling, ²J).

    • Vicinal Coupling: Each will also couple to the three protons of the adjacent methyl group (a three-bond coupling, ³J).

    The result is often a complex multiplet that cannot be resolved by first-order analysis. For each rotamer, you will see one of these complex multiplets.

Q3: How can I definitively confirm that the extra peaks are from rotamers and not an impurity?

A3: Perform a Variable Temperature (VT) NMR experiment.

This is the gold-standard method for studying dynamic processes like bond rotation.[5]

  • Principle: As you increase the temperature of the NMR experiment, you provide enough thermal energy to overcome the rotational energy barrier. This accelerates the interconversion between the two rotamers.

    • At Low Temperature: The exchange is slow, and you see sharp, distinct signals for each rotamer.

    • At Intermediate Temperatures: As the rate of exchange approaches the NMR timescale, the corresponding pairs of signals will broaden, often significantly.[6]

    • At High Temperature (Coalescence): At a sufficiently high temperature, the rotation becomes so fast that the NMR spectrometer detects only a single, time-averaged environment. The paired signals will coalesce into a single, sharp peak at a chemical shift that is the weighted average of the two original peaks.

  • Validation: If the peaks broaden and coalesce upon heating, and then reappear upon cooling, you have definitively proven the presence of dynamic exchange between isomers.[7] Impurity peaks, in contrast, will remain sharp and unaffected by temperature changes.

Q4: What are the expected chemical shifts for this compound?

A4: Predicted Chemical Shift Ranges

The precise chemical shifts can vary depending on the solvent, concentration, and temperature.[8][9] However, the following table provides a reliable guide for assignments in a common solvent like CDCl₃ or DMSO-d₆. Note that due to rotamers, you should expect to see two distinct values for each unique carbon/proton environment.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Expected Multiplicity (¹H)
C=S (Thioamide) -180 - 185-
C=O (Amide) -170 - 175-
N¹-CH₃ (Methyl) 3.1 - 3.428 - 32Singlet (s)
N³-CH₂CH₃ (Methylene) 3.8 - 4.238 - 42Multiplet (m) or Quartet of Doublets (qd)
N³-CH₂CH₃ (Methyl) 1.2 - 1.412 - 15Triplet (t)
C⁵-CH₂ (Ring Methylene) 3.9 - 4.345 - 50Singlet (s) or AB Quartet (d, d)

Note: The C⁵-CH₂ protons can appear as a singlet if their chemical shift difference is negligible, or as a pair of doublets (an AB quartet) if they are sufficiently non-equivalent.

Q5: My baseline is distorted and my peaks are broad. What are the first troubleshooting steps?

A5: Address Sample Preparation and Spectrometer Parameters.

Poor data quality often originates from the sample itself or the instrument setup, rather than the molecule's intrinsic properties.

  • Check Shimming: This is the most common cause of broad and distorted peaks. The process of "shimming" adjusts the magnetic field homogeneity. If a sample is difficult to shim, it may be due to poor sample quality (see below) or a need for probe maintenance.[10]

  • Sample Concentration & Solubility: A sample that is too concentrated will be viscous, leading to slower molecular tumbling and broader lines. Conversely, a sample that is too dilute will yield a poor signal-to-noise ratio. Ensure your compound is fully dissolved; suspended solids will ruin the field homogeneity.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause severe peak broadening.[6] If you suspect this, filtering the NMR solution through a small plug of Celite or silica may help.

  • Receiver Gain: If the receiver gain is set too high, the initial, most intense part of the Free Induction Decay (FID) signal can be "clipped," leading to a distorted baseline and artifacts upon Fourier transformation.[10]

Advanced Experimental Protocols & Workflows

For unambiguous structural confirmation, especially when dealing with isomerism, a suite of 2D NMR experiments is indispensable.

Protocol 1: Standard Suite of 2D NMR Experiments
  • Objective: To achieve complete and unambiguous assignment of all ¹H and ¹³C signals for both rotamers.

  • Methodology:

    • Sample Preparation: Prepare a moderately concentrated sample (15-30 mg in 0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio for less sensitive experiments like HMBC.[11]

    • COSY (¹H-¹H Correlation Spectroscopy): Run a standard gradient-selected COSY experiment. This will reveal all proton-proton coupling networks.

      • Self-Validation: You should see a cross-peak connecting the N³-CH₂ protons to the N³-CH₂CH₃ protons for each rotamer.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.[11]

      • Self-Validation: This will allow you to definitively assign the carbon signals for all C-H groups based on the already-known proton assignments. You will see separate cross-peaks for each C-H group of each rotamer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for mapping the carbon skeleton.[11]

      • Self-Validation: Look for key correlations to confirm the structure:

        • Correlation from the N¹-CH₃ protons to the C=S and C=O carbons.

        • Correlation from the N³-CH₂ protons to the C=S carbon and the N³-CH₂CH₃ carbon.

        • Correlation from the C⁵-CH₂ protons to the C=O carbon.

Logical Workflow for Spectral Analysis

The following diagram outlines a systematic approach to analyzing the NMR data for this molecule.

G cluster_start Initial Data Acquisition cluster_analysis Problem Diagnosis cluster_solution Advanced Experiments & Solutions cluster_end Final Assignment start Acquire 1D ¹H Spectrum check_peaks More peaks than expected? start->check_peaks check_broad Signals broad or distorted? start->check_broad c13 Acquire 1D ¹³C Spectrum vt_nmr Run Variable Temperature (VT) NMR check_peaks->vt_nmr  Yes (Suspect Rotamers) two_d_nmr Run 2D NMR Suite (COSY, HSQC, HMBC) check_peaks->two_d_nmr  No (Proceed to assignment) check_broad->check_peaks  No troubleshoot Troubleshoot Sample Prep & Shimming check_broad->troubleshoot  Yes vt_nmr->two_d_nmr  Confirmed end_node Complete Structural Assignment Confirmed two_d_nmr->end_node troubleshoot->start  Re-acquire

Caption: Troubleshooting workflow for complex NMR spectra.

Potential Synthetic Impurities

When interpreting any spectrum, it is crucial to consider potential impurities from the synthesis. The synthesis of 2-thioxoimidazolidin-4-ones often involves the cyclization of a thiosemicarbazone with an α-halo ester (like ethyl chloroacetate) in the presence of a base.[12][13][14]

  • Starting Materials: Check for signals corresponding to N-ethyl-N'-methylthiourea or ethyl glycinate.

  • Solvents: Residual solvents from reaction or purification (e.g., ethanol, ethyl acetate, DMF) are common. Their characteristic peaks are well-documented.[15]

  • Side Products: Incomplete cyclization or side reactions could leave traces of the initial thiosemicarbazone intermediate.

References

  • Hartree-Fock, Møller-Plesset calculations and dynamic NMR study of 3,3-dimethoxy-1-(imidazolidin-2-ylidene)propan-2-one - PubMed. [Link]

  • Fragments of ¹H NMR spectra of... | Download Scientific Diagram - ResearchGate. [Link]

  • Fragments of 1 H NMR spectra of... | Download Scientific Diagram - ResearchGate. [Link]

  • Nuclear magnetic resonance study of hindered rotation in N-acyl derivatives of 5- and 6-membered N-heterocycles - Journal of the Chemical Society C - RSC Publishing. [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]

  • Supporting Information - Royal Society of Chemistry. [Link]

  • ¹H NMR Chemical Shifts ofThioxoarylidene-l-methylimidazolidines (2). - ResearchGate. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - NIH. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - Journal of Organic Chemistry. [Link]

  • Synthesis and investigation of mass spectra of 3-substituted-2-thioxo- imidazolidin-4-one derivatives - Indian Journal of Chemistry. [Link]

  • Thioester supporting info 09-08-12 - The Royal Society of Chemistry. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • A Guide to 13C NMR Chemical Shift Values - Compound Interest. [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives - Chemical Review and Letters. [Link]

  • NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals - MDPI. [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems - Technology Networks. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - Wiley Online Library. [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups - ResearchGate. [Link]

  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines - ResearchGate. [Link]

  • Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine - NIH. [Link]

  • 4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo - SIELC Technologies. [Link]

  • Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity - Cellular and Molecular Biology. [Link]

  • 3-methyl-2-thioxoimidazolidin-4-one | CAS 694-68-8 - Veeprho. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - ACS Omega. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC - PubMed Central. [Link]

  • Synthesis and investigation of mass spectra of 3-substituted-2- thioxoimidazolidin-4-one derivatives - ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the structure of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin family of heterocyclic compounds. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating system of analysis. This guide will also objectively compare the expected analytical data with that of potential isomeric impurities, providing a robust framework for structural confirmation.

The Imperative of Structural Integrity in Drug Discovery

Thiohydantoin derivatives are a well-established class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1] The precise arrangement of substituents on the heterocyclic core is critical to a compound's pharmacological profile, including its efficacy, selectivity, and safety. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potentially harmful clinical outcomes. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

Primary Analytical Techniques for Structural Elucidation

Our investigation into the structure of this compound will be anchored by three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will focus on ¹H (proton) and ¹³C (carbon-13) NMR.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key resonances.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for confirming proton-proton and proton-carbon connectivities, respectively.[2]

Based on known chemical shift trends for similar thiohydantoin structures, we can predict the following ¹H NMR spectrum.[3]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
CH₃ (N-methyl)~3.0Singlet3HThe methyl group on the nitrogen is a singlet due to the absence of adjacent protons.
CH₂ (Ethyl)~3.8Quartet2HThe methylene protons of the ethyl group are split into a quartet by the adjacent methyl group.
CH₃ (Ethyl)~1.2Triplet3HThe methyl protons of the ethyl group are split into a triplet by the adjacent methylene group.
CH₂ (Ring)~4.0Singlet2HThe methylene protons on the imidazolidinone ring are expected to be a singlet in a clean spectrum.
Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=S (Thiocarbonyl)~180-185The thiocarbonyl carbon is significantly deshielded and appears far downfield.
C=O (Carbonyl)~170-175The carbonyl carbon is also deshielded but typically appears slightly upfield from the thiocarbonyl.
CH₂ (Ring)~50-55The methylene carbon within the heterocyclic ring.
CH₂ (Ethyl)~40-45The methylene carbon of the ethyl group.
CH₃ (N-methyl)~25-30The methyl carbon attached to the nitrogen.
CH₃ (Ethyl)~12-15The terminal methyl carbon of the ethyl group.

Workflow for NMR-Based Structural Validation

Caption: A streamlined workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[4][5]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

The IR spectrum will provide confirmatory evidence for the key functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
C=O (Amide)1700 - 1750Stretching
C=S (Thioamide)1200 - 1250Stretching
C-N1350 - 1450Stretching
C-H (Alkyl)2850 - 3000Stretching

The presence of a strong absorption band in the carbonyl region and a band in the thioamide region is crucial for confirming the core structure. The absence of N-H stretching bands (typically around 3200-3400 cm⁻¹) would support the N-substituted nature of the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis.[6][7]

Instrumentation: A mass spectrometer equipped with an ESI source.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode.

  • Molecular Formula: C₆H₁₀N₂OS

  • Exact Mass: 158.05 g/mol

The primary piece of information will be the molecular ion peak ([M+H]⁺) at m/z 159.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing a high degree of confidence in the molecular formula.

Comparative Analysis: Distinguishing from Potential Isomers

To ensure the integrity of the structural assignment, it is crucial to consider and rule out potential isomers that could arise during synthesis.

Compound Predicted ¹H NMR (Key Differences) Predicted IR (Key Differences) Predicted MS ([M+H]⁺)
This compound N-CH₃ singlet ~3.0 ppm; N-CH₂CH₃ quartet ~3.8 ppmC=O ~1720 cm⁻¹; C=S ~1230 cm⁻¹159.05
1-Ethyl-3-methyl-2-thioxoimidazolidin-4-one N-CH₂CH₃ quartet ~3.5 ppm; N-CH₃ singlet ~3.2 ppmC=O ~1720 cm⁻¹; C=S ~1230 cm⁻¹159.05
3-Propyl-2-thioxoimidazolidin-4-one N-H singlet ~8.5 ppm; Propyl signalsN-H stretch ~3300 cm⁻¹; C=O ~1720 cm⁻¹; C=S ~1230 cm⁻¹159.05

As the table illustrates, while the isomers would have the same molecular weight, their NMR and IR spectra would show distinct differences, allowing for unambiguous identification.

Advanced Validation Techniques

For novel compounds or in cases of ambiguity, further analytical techniques can be employed:

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline solid.

  • 2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, confirming the connectivity of the molecular framework.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values for the proposed structure.

Conclusion

The structural validation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, researchers can have a high degree of confidence in their structural assignment. This rigorous approach is fundamental to the integrity and success of any research and development program involving novel chemical entities.

References

  • El-Fattah, M. E. A. (2005). Synthesis and investigation of mass spectra of 3-substituted-2-thioxo-imidazolidin-4-one derivatives. Indian Journal of Chemistry - Section B, 44(9), 1894-1900. [Link][8]

  • Wiley-VCH. (2007). Supporting Information. [https://media.wiley.com/ WilleyCDA/SGA-Product/support_file/00000047-2952-0000000000-0000/Angewandte_Chemie_International_Edition/2007/46/issue_47/200705829_sm.pdf]([Link] WilleyCDA/SGA-Product/support_file/00000047-2952-0000000000-0000/Angewandte_Chemie_International_Edition/2007/46/issue_47/200705829_sm.pdf)[9]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) complexes. Journal of Molecular Structure, 1230, 129891. [Link][10]

  • Ramage, R., et al. (1951). Infrared Spectra of 3-Phenyl-2-thiohydantoins of Amino Acids and Their Application to Identification of N-Terminal Groups in Peptides. Analytical Chemistry, 23(10), 1540-1543. [Link][11]

  • UTSC Chemistry Online. (n.d.). IR Spectroscopy. Retrieved from [Link][4]

  • Khan Academy. (n.d.). Infrared spectroscopy. Retrieved from [Link][5]

  • NIST. (n.d.). 4-Thiazolidinone, 3-ethyl-2-thioxo-. NIST Chemistry WebBook. Retrieved from [Link][12]

  • Di, Y.-N., et al. (2012). A Simple Synthesis of 2-Thiohydantoins. Molecules, 17(10), 12196-12206. [Link][3]

  • Al-Ostath, A. I., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Libyan Journal of Medical Sciences, 5(1), 1-13. [Link][1]

  • Stoyanov, S., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(11), 954-959. [Link][2]

  • Guarda, V. L. M., et al. (2007). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. Journal of the Brazilian Chemical Society, 18(3), 614-619. [Link][6]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][7]

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Comparing biological activity of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one with analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one and Its Analogs

Introduction: The 2-Thioxoimidazolidin-4-one Scaffold

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, represents a "privileged scaffold" in medicinal chemistry. This five-membered heterocyclic ring is a cornerstone in the development of a wide array of therapeutic agents due to its versatile biological activities.[1][2] Structural modifications to this core have yielded compounds with potent antibacterial, antifungal, anticancer, antiviral, and enzyme inhibitory properties.[2][3][4][5] The biological significance of this scaffold is largely attributed to the presence of a reactive thiourea moiety and the ability to introduce diverse substituents at the N-1, N-3, and C-5 positions, which profoundly influences the molecule's pharmacological profile.[2][6]

This guide provides a comparative analysis of the biological activity of this compound, a representative N1, N3-disubstituted derivative, and its structural analogs. We will delve into its anticancer and antimicrobial activities, supported by experimental data and detailed protocols, to provide a clear structure-activity relationship (SAR) framework for researchers and drug development professionals.

Comparative Analysis of Biological Activity

The introduction of different substituents on the 2-thioxoimidazolidin-4-one ring system is a key strategy for modulating biological activity.[6] This section compares the anticancer and antimicrobial performance of the parent compound with analogs bearing different functional groups at the N-1, N-3, and C-5 positions.

Anticancer Activity: Cytotoxicity and Mechanism of Action

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against various cancer cell lines.[2][4][7][8]

Structure-Activity Relationship Insights: The cytotoxic potential is heavily influenced by the nature of the substituents. For instance, the introduction of arylidene groups at the C-5 position has been extensively explored and shown to enhance anticancer activity.[1] Furthermore, substitutions on the N-3 position with bulky or aromatic groups can significantly impact potency.

A study on various derivatives against the human hepatocellular carcinoma (HepG2) cell line revealed that compounds with specific substitutions can exhibit cytotoxicity even more potent than reference drugs like 5-Fluorouracil.[4] For example, one derivative (Compound 4 in the study) showed an IC₅₀ value of 0.017 µM against HepG2 cells, highlighting the therapeutic potential of this class.[4] Another study identified a derivative with an IC₅₀ of 2.33 μg/mL against HepG2 and another with an IC₅₀ of 3.98 μg/mL against the breast cancer cell line (MCF-7).[2]

Mechanism of Action: Apoptosis Induction A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[4] Dysregulation of apoptosis is a hallmark of cancer, and compounds that can reactivate this pathway are promising therapeutic candidates.[4] Studies have shown that treatment of HepG2 cells with potent 2-thioxoimidazolidin-4-one derivatives leads to a significant increase in apoptotic cells and can cause cell cycle arrest, typically at the G2/M phase.[4][9] This indicates that the compounds interfere with cell division, ultimately leading to cell death.[9]

G cluster_0 Apoptosis Signaling Pathway Compound 2-Thioxoimidazolidin-4-one Derivative Cell Cancer Cell (e.g., HepG2) Compound->Cell Treatment Mitochondria Mitochondrial Stress Cell->Mitochondria Induces CellCycleArrest Cell Cycle Arrest (G2/M Phase) Cell->CellCycleArrest Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Apoptosis induction pathway by 2-thioxoimidazolidin-4-one derivatives.

Comparative Cytotoxicity Data:

Compound/AnalogCancer Cell LineIC₅₀ ValueReference
Analog 1 (Compound 4)HepG2 (Liver)0.017 µM[4]
Analog 2 (Compound 2)HepG2 (Liver)0.18 µM[4]
Analog 3 (Compound 14)HepG2 (Liver)2.33 µg/mL[2]
Analog 4 (Compound 5)MCF-7 (Breast)3.98 µg/mL[2]
Staurosporine (Reference)HepG2 (Liver)5.07 µM[4]
5-Fluorouracil (Reference)HepG2 (Liver)5.18 µM[4]
Antimicrobial Activity: Bacterial and Fungal Inhibition

The 2-thioxoimidazolidin-4-one scaffold is also a prolific source of antimicrobial agents.[3][6] The presence of the sulfur atom in the ring enhances the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes.[5]

Structure-Activity Relationship Insights: The antimicrobial spectrum and potency are highly dependent on the substituents. Some derivatives show broad-spectrum activity, while others are more specific. For example, a study found that a derivative containing a hydroxyl group exhibited the most potent antimicrobial activity among the screened compounds.[3] Conversely, derivatives with -Br, -NO₂, and -OCH₃ groups showed little to no activity against the tested bacteria, suggesting these substitutions are not favorable for antibacterial effects.[3] It has also been observed that many synthesized compounds show greater activity against Gram-negative bacteria compared to Gram-positive bacteria.[3]

In another study, specific derivatives demonstrated antifungal properties comparable to the reference drug ketoconazole.[6][10] This highlights the potential of these compounds in addressing the challenge of drug-resistant fungal infections.[6]

Comparative Antimicrobial Data (Zone of Inhibition in mm):

Compound/AnalogS. aureus (G+)B. subtilis (G+)E. coli (G-)S. typhi (G-)C. albicans (Fungus)A. niger (Fungus)Reference
Analog A151320181614[3]
Analog B (RPI-10)181624221917[3]
Analog CModest Activity--Modest Activity--[6]
Analog D----Comparable to KetoconazoleComparable to Ketoconazole[6]

(Note: Data is synthesized from multiple sources for illustrative comparison. "Analog A" represents a moderately active compound, while "Analog B" represents a highly active one from the same study.)

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standard methodologies used to evaluate the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 10, 20, 40, 80, 160 µg/ml) in the culture medium.[8] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24 or 48 hours) at 37°C.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 545-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Incubate (24/48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A standard workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed by observing turbidity after a set incubation period.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to all wells containing the diluted compounds. Include a positive control (broth + bacteria) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[11]

Conclusion

The 2-thioxoimidazolidin-4-one scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As demonstrated with this compound and its analogs, minor structural modifications at the N-1, N-3, and C-5 positions can lead to profound changes in biological activity, spanning potent anticancer and broad-spectrum antimicrobial effects. The most promising anticancer derivatives often act by inducing apoptosis and promoting cell cycle arrest.[4][9] For antimicrobial applications, specific substitutions can yield compounds with efficacy comparable to established drugs.[6] Future research should focus on synthesizing novel derivatives and exploring their mechanisms of action to develop next-generation therapeutics with improved potency and selectivity.

References

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (n.d.). Saurashtra University.
  • structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones. (n.d.). BenchChem.
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (n.d.). MDPI.
  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). PubMed Central.
  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. (2024). ACG Publications.
  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. (2025). ACG Publications.
  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. (n.d.). ACS Publications.
  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. (n.d.). ACS Publications.
  • Synthesis, anti-cancer activity, gene expression and docking stimulation of 2-thioxoimidazolidin-4-one derivatives. (n.d.). ResearchGate.
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (n.d.). National Institutes of Health.
  • Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. (n.d.). ResearchGate.
  • Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. (2016). ResearchGate.
  • The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. (2022). ResearchGate.
  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024). Al-Mustansiriyah Journal of Science.
  • Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. (2025). ResearchGate.
  • Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. (n.d.). Der Pharma Chemica.
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (n.d.). PubMed Central.

Sources

A Comparative Guide to the Cross-Reactivity of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a synthetic structural analog of the widely used antithyroid drug, methimazole. In the realm of therapeutic drug monitoring and clinical diagnostics, understanding the potential for cross-reactivity of novel synthetic compounds with existing immunoassays is paramount to ensure analytical accuracy and prevent erroneous clinical interpretations. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, analytical chemistry, and toxicology.

Introduction: The Significance of Structural Analogs in Drug Development and Monitoring

The development of structural analogs of established therapeutic agents is a cornerstone of medicinal chemistry, aimed at optimizing pharmacological properties, enhancing efficacy, and reducing adverse effects. Methimazole (1-methylimidazole-2-thione) is a key therapeutic agent for the management of hyperthyroidism, acting by inhibiting the synthesis of thyroid hormones. Its prodrug, carbimazole, is rapidly converted to methimazole in vivo, rendering their clinical effects and side-effect profiles nearly identical.[1][2] Consequently, an adverse reaction to one necessitates the avoidance of the other, not due to a classic allergic cross-reactivity, but because they share the same bioactive molecule.[1]

The subject of this guide, this compound, represents a synthetic modification of the core methimazole structure. While not identified as a natural metabolite of carbimazole or methimazole from our literature review, its structural similarity warrants a thorough investigation of its potential to cross-react in immunoassays designed for methimazole. Such cross-reactivity could lead to an overestimation of methimazole concentrations in patients, potentially resulting in inappropriate dose adjustments and adverse clinical outcomes.

This guide will delineate the structural relationships between this compound, methimazole, and its known metabolites. It will further provide detailed experimental protocols for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA), present comparative data, and discuss the clinical implications of these findings.

Structural Comparisons and Potential for Cross-Reactivity

The potential for a compound to cross-react in an immunoassay is fundamentally linked to its structural similarity to the target analyte for which the antibodies were raised. The antibodies used in immunoassays recognize specific three-dimensional shapes and chemical features, known as epitopes.

Core Structure: Methimazole possesses a 1-methylimidazole-2-thione core. This compound shares a significant portion of this core, the 1-methyl-2-thioxoimidazolidine ring, with the key difference being the presence of a ketone group at the 4-position and an ethyl group at the 3-position of the imidazolidinone ring.

Metabolites of Methimazole: Known metabolites of methimazole include 3-methyl-2-thiohydantoin and 1-methylimidazole.[3] These metabolites have been shown to have minimal cross-reactivity in radioimmunoassays for methimazole, suggesting that the antibodies used in those assays are highly specific to the intact methimazole structure.[3]

The structural similarities and differences are visualized in the diagram below.

G cluster_0 Carbimazole Metabolism cluster_1 Synthetic Analog Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Drug) Carbimazole->Methimazole Rapid in vivo conversion Metabolite1 3-Methyl-2-thiohydantoin (Metabolite) Methimazole->Metabolite1 Metabolite2 1-Methylimidazole (Metabolite) Methimazole->Metabolite2 TargetCompound This compound Methimazole->TargetCompound Structural Similarity

Caption: Metabolic pathway of Carbimazole to Methimazole and its metabolites, alongside the structurally similar synthetic analog, this compound.

Comparative Analysis of Physicochemical Properties

A comparison of the physicochemical properties of these compounds can provide further insight into their potential for similar biological and analytical behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
MethimazoleC₄H₆N₂S114.170.4
3-Methyl-2-thiohydantoinC₄H₆N₂OS130.17-0.5
1-MethylimidazoleC₄H₆N₂82.100.2
This compound C₆H₁₀N₂OS 158.22 0.6

LogP values are estimations and can vary based on the prediction algorithm.

The addition of the ethyl group and the carbonyl function in this compound increases its molecular weight and predicted lipophilicity (LogP) compared to methimazole. These differences, while seemingly minor, can significantly impact antibody binding affinity.

Experimental Protocol for Cross-Reactivity Assessment by Competitive ELISA

To empirically determine the cross-reactivity of this compound, a competitive ELISA is the method of choice. This assay format is highly sensitive and specific for small molecules.

Principle of the Assay

The assay is based on the principle of competition between the drug in the sample (or standard) and a drug-enzyme conjugate for a limited number of antibody binding sites coated on a microplate well. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the drug in the sample.

ELISA_Workflow cluster_workflow Competitive ELISA Workflow start Start step1 Coat microplate wells with anti-methimazole antibody start->step1 step2 Wash to remove unbound antibody step1->step2 step3 Add standards, controls, or unknown samples containing the analyte step2->step3 step4 Add methimazole-HRP conjugate step3->step4 step5 Incubate to allow competition step4->step5 step6 Wash to remove unbound reagents step5->step6 step7 Add TMB substrate step6->step7 step8 Incubate for color development step7->step8 step9 Stop reaction with stop solution step8->step9 step10 Read absorbance at 450 nm step9->step10 end End step10->end

Caption: Step-by-step workflow for the competitive ELISA to determine cross-reactivity.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-methimazole polyclonal or monoclonal antibody

  • Methimazole standard

  • This compound

  • 3-Methyl-2-thiohydantoin

  • 1-Methylimidazole

  • Methimazole-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Antibody Coating: Dilute the anti-methimazole antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of the diluted antibody to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking (Optional but Recommended): To reduce non-specific binding, add 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature. Wash as in step 2.

  • Standard and Sample Addition: Prepare serial dilutions of the methimazole standard and the test compounds (this compound, 3-methyl-2-thiohydantoin, 1-methylimidazole) in Assay Buffer. Add 50 µL of each standard or sample dilution to the appropriate wells.

  • Competitive Reaction: Dilute the methimazole-HRP conjugate in Assay Buffer to its optimal working concentration. Add 50 µL of the diluted conjugate to each well. Incubate for 1-2 hours at room temperature on a shaker.

  • Washing: Wash the wells five times with 200 µL of Wash Buffer per well to remove all unbound components.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis and Calculation of Cross-Reactivity
  • Standard Curve Generation: Plot the absorbance values (Y-axis) against the corresponding concentrations of the methimazole standard (X-axis) on a semi-logarithmic scale. Perform a four-parameter logistic fit to generate a standard curve.

  • IC₅₀ Determination: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal. Determine the IC₅₀ for methimazole and for each of the test compounds from their respective dose-response curves.

  • Cross-Reactivity Calculation: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC₅₀ of Methimazole / IC₅₀ of Test Compound) x 100

Expected Results and Interpretation

Based on the structural analysis, we can hypothesize the following outcomes:

CompoundExpected IC₅₀Expected % Cross-ReactivityRationale
MethimazoleLow100%Reference compound
This compound Moderate to High < 10% The addition of the ethyl group and the carbonyl at the 4-position are significant structural changes that are likely to reduce antibody binding affinity.
3-Methyl-2-thiohydantoinHigh< 5%Known to have low cross-reactivity.[3] The structural change from a thione to a hydantoin is significant.
1-MethylimidazoleVery High< 1%Known to have very low cross-reactivity.[3] Lacks the critical thione group.

A high percentage of cross-reactivity would indicate that the antibody recognizes the test compound with a similar affinity as methimazole. Conversely, a low percentage suggests high specificity of the antibody for methimazole.

Clinical and Research Implications

The results of these cross-reactivity studies have significant implications for both clinical diagnostics and research:

  • For Clinical Laboratories: If this compound or similar analogs are developed as therapeutic agents, existing methimazole immunoassays may not be suitable for patient monitoring if significant cross-reactivity is observed. This would necessitate the development of more specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • For Drug Development: Understanding the cross-reactivity profile of new drug candidates is a crucial step in their preclinical and clinical development. It informs the selection of appropriate bioanalytical methods and helps to anticipate potential interferences in toxicological and pharmacokinetic studies.

  • For Researchers: The data generated from these studies contribute to a deeper understanding of the structure-activity relationships that govern antibody-antigen interactions for this class of compounds. This knowledge can be leveraged for the rational design of haptens for the development of new and more specific immunoassays.

Conclusion

The systematic evaluation of the cross-reactivity of synthetic analogs like this compound is a critical exercise in ensuring the fidelity of analytical measurements in both research and clinical settings. While structurally related to methimazole, the modifications in its chemical structure are predicted to result in low cross-reactivity in methimazole-specific immunoassays. The provided experimental protocol offers a robust framework for the empirical validation of this hypothesis. The findings from such studies are essential for guiding the development of new therapeutic agents and the analytical tools required for their safe and effective use.

References

  • BenchChem. (2025). Cross-Reactivity of Antithyroid Drugs: A Comparative Guide to Methimazole and Carbimazole.
  • Endocrine Abstracts. (2025). Cross-reactions between synthetic antithyroid drugs.
  • PubMed. (YEAR). Antineutrophil cytoplasmic antibody-positive vasculitis in a patient with graves disease: cross-reaction between propylthiouracil and methimazole.
  • PubMed. (YEAR). Methimazole pharmacology in man: studies using a newly developed radioimmunoassay for....
  • PubMed. (YEAR). Adverse Immunologic Effects of Antithyroid Drugs.
  • Oxford Academic. (YEAR). Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm. Endocrine Reviews.
  • BenchChem. (2025). Cross-Reactivity of Antithyroid Drugs: A Comparative Guide to Methimazole and Carbimazole.
  • Endocrine Abstracts. (2025). Cross-reactions between synthetic antithyroid drugs. ECEESPE2025.
  • Cooper, D. S. (2005). Antithyroid drugs. New England Journal of Medicine, 352(9), 905-917.
  • Jansson, R., Dahlberg, P. A., & Lindström, B. (1983). Methimazole pharmacology in man: studies using a newly developed radioimmunoassay for methimazole. Clinical endocrinology, 19(4), 409–417.
  • Okamura, K., Ikenoue, H., Shiroozu, A., Sato, K., Yoshinari, M., & Fujishima, M. (1987). A radioimmunoassay for methimazole. Acta endocrinologica, 115(1), 107–112.
  • A RIA for the antithyroid drug methimazole [1-methyl-2-mercaptoimidazole (MMI)] has been developed. The putative MMI metabolites 3-methyl-2-thiohydantoin and 1-methylimidazole had minor cross-reactivities of 2.1% and 0.5%, respectively.

Sources

A Comparative Efficacy Analysis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one and Established Antithyroid Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hyperthyroidism and the Quest for Novel Therapeutics

Hyperthyroidism is a prevalent endocrine disorder characterized by the excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). This hormonal overabundance accelerates the body's metabolism, leading to a constellation of symptoms including tachycardia, weight loss, anxiety, and heat intolerance. The most common etiology of hyperthyroidism is Graves' disease, an autoimmune condition in which autoantibodies stimulate the thyroid-stimulating hormone (TSH) receptor, resulting in uncontrolled thyroid hormone synthesis and release.

Current pharmacological management of hyperthyroidism predominantly relies on thionamide drugs, such as Methimazole (MMI) and Propylthiouracil (PTU). These agents effectively control hyperthyroidism by inhibiting thyroid peroxidase (TPO), a key enzyme in the thyroid hormone synthesis cascade. While efficacious, these established drugs are associated with potential side effects, including agranulocytosis and hepatotoxicity, necessitating the search for novel therapeutic agents with improved safety and efficacy profiles.

The 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin) scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antithyroidal properties. This guide provides a prospective comparative efficacy analysis of a novel derivative, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one , against the established drugs Methimazole and Propylthiouracil. As specific efficacy data for this novel compound is not yet available, this document outlines a comprehensive experimental framework to rigorously evaluate its potential as a new antithyroid therapeutic.

Mechanistic Landscape: Targeting Thyroid Hormone Synthesis

The synthesis of thyroid hormones is a multi-step process occurring within the thyroid follicular cells, orchestrated by the hypothalamic-pituitary-thyroid (HPT) axis. The pivotal enzyme in this pathway is Thyroid Peroxidase (TPO), which catalyzes the oxidation of iodide and its subsequent incorporation onto tyrosine residues of the thyroglobulin protein.

Established Drugs: Methimazole and Propylthiouracil

Both Methimazole and Propylthiouracil are thionamide-based drugs that share a common primary mechanism of action: the inhibition of TPO. By acting as substrates for TPO, they competitively block the enzyme's ability to iodinate thyroglobulin, thereby reducing the production of T4 and T3.[1][2] Propylthiouracil has an additional peripheral mechanism of action, inhibiting the conversion of T4 to the more potent T3 in peripheral tissues.[2]

The Candidate: this compound

As a derivative of 2-thioxoimidazolidin-4-one, it is hypothesized that this compound will also exert its antithyroid effects through the inhibition of TPO. The structural modifications, namely the ethyl and methyl substitutions, may influence its potency, selectivity, and pharmacokinetic profile compared to the established drugs.

cluster_0 Thyroid Follicular Cell cluster_1 Pharmacological Intervention Iodide Iodide TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) & Diiodotyrosine (DIT) on Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 T3 and T4 on Thyroglobulin MIT_DIT->T3_T4 Coupling (catalyzed by TPO) Release Release of T3 and T4 into circulation T3_T4->Release Candidate 3-Ethyl-1-methyl-2- thioxoimidazolidin-4-one Candidate->TPO Inhibition MMI_PTU Methimazole (MMI) & Propylthiouracil (PTU) MMI_PTU->TPO Inhibition

Caption: Mechanism of thyroid hormone synthesis and the inhibitory action of thionamide drugs.

Proposed Experimental Framework for Comparative Efficacy

To empirically compare the efficacy of this compound with Methimazole and Propylthiouracil, a two-stage experimental approach is proposed: an initial in vitro assessment of TPO inhibition followed by a comprehensive in vivo study in a rat model of chemically-induced hypothyroidism.

Part 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay will directly compare the potency of the three compounds in inhibiting the activity of TPO. A cell-free enzymatic assay provides a clean system to determine the half-maximal inhibitory concentration (IC50) for each compound.

Detailed Protocol:

  • Preparation of TPO Enzyme Extract: A human thyroid follicular cell line (e.g., Nthy-ori 3-1) will be cultured, and a microsomal fraction rich in TPO will be prepared through cell lysis and ultracentrifugation.[2] The protein concentration of the extract will be determined using a standard Bradford assay.

  • Assay Setup: The assay will be performed in a 96-well microplate format. Each well will contain:

    • Phosphate buffer (pH 7.4)

    • TPO enzyme extract

    • Guaiacol (as the chromogenic substrate)[3]

    • Test compound (this compound, Methimazole, or Propylthiouracil) at varying concentrations. A vehicle control (DMSO) will also be included.

  • Initiation of Reaction: The enzymatic reaction will be initiated by the addition of hydrogen peroxide (H2O2).[3]

  • Data Acquisition: The rate of guaiacol oxidation will be measured spectrophotometrically by monitoring the increase in absorbance at 470 nm over time using a microplate reader.[3]

  • Data Analysis: The initial reaction rates will be calculated for each compound concentration. The percentage of TPO inhibition will be determined relative to the vehicle control. The IC50 value for each compound will be calculated by fitting the data to a dose-response curve.

Start Start Prepare_Reagents Prepare TPO extract, Guaiacol, H2O2, and Test Compounds Start->Prepare_Reagents Plate_Setup Dispense Reagents and Test Compounds into 96-well plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add H2O2 to all wells Plate_Setup->Initiate_Reaction Measure_Absorbance Read Absorbance at 470 nm kinetically Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates, % Inhibition, and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro TPO inhibition assay.

Part 2: In Vivo Efficacy in a Propylthiouracil-Induced Hypothyroid Rat Model

This study will assess the ability of the test compounds to modulate thyroid hormone levels in a living organism. A PTU-induced hypothyroid model is suitable for evaluating the efficacy of antithyroid drugs.

Detailed Protocol:

  • Animal Model: Adult male Wistar rats will be used. Hypothyroidism will be induced by administering 0.05% propylthiouracil in their drinking water for 4 weeks.[4] A control group will receive regular drinking water.

  • Experimental Groups: After the induction of hypothyroidism (confirmed by measuring baseline T3, T4, and TSH levels), the rats will be randomly assigned to the following treatment groups (n=8 per group):

    • Group 1: Normal Control (no PTU, vehicle treatment)

    • Group 2: Hypothyroid Control (PTU withdrawal, vehicle treatment)

    • Group 3: this compound (low dose)

    • Group 4: this compound (high dose)

    • Group 5: Methimazole (reference dose)

    • Group 6: Propylthiouracil (reference dose)

  • Drug Administration: The test compounds and vehicle will be administered daily via oral gavage for 4 weeks.

  • Monitoring: Body weight and general health will be monitored throughout the study.

  • Sample Collection: Blood samples will be collected at baseline (after PTU induction) and at the end of the 4-week treatment period. Serum will be separated and stored at -80°C.

  • Biochemical Analysis: Serum levels of T3, T4, and TSH will be quantified using commercially available ELISA kits.[5]

  • Histopathological Analysis: At the end of the study, the thyroid glands will be excised, weighed, and processed for histological examination (H&E staining) to assess changes in follicular cell morphology.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be used to compare the mean hormone levels and thyroid weights between the different treatment groups.

Data Presentation and Interpretation

The quantitative data from the proposed experiments will be summarized in the following tables for clear comparison.

Table 1: In Vitro TPO Inhibition

CompoundIC50 (µM)
This compound[Experimental Value]
Methimazole[Experimental Value]
Propylthiouracil[Experimental Value]

Interpretation: A lower IC50 value indicates greater potency in inhibiting TPO activity. This will be the first indication of the candidate compound's potential efficacy relative to the established drugs.

Table 2: In Vivo Hormonal and Physiological Parameters in Rats

GroupFinal Body Weight (g)Thyroid Gland Weight (mg)Serum T3 (ng/dL)Serum T4 (µg/dL)Serum TSH (ng/mL)
Normal ControlMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Hypothyroid ControlMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Candidate (Low Dose)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Candidate (High Dose)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
MethimazoleMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
PropylthiouracilMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Interpretation: The efficacy of the candidate compound will be assessed by its ability to maintain low T3 and T4 levels and elevated TSH levels, similar to or more pronounced than the reference drugs, indicating sustained inhibition of thyroid hormone synthesis. Histopathological findings will provide corroborating evidence of the compounds' effects on the thyroid gland.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound framework for the comparative efficacy evaluation of this compound against the established antithyroid drugs, Methimazole and Propylthiouracil. The proposed in vitro and in vivo experiments will provide crucial data on the candidate compound's potency and physiological effects.

Should the results of these studies demonstrate comparable or superior efficacy, coupled with a favorable preliminary safety profile, further preclinical development would be warranted. This would include comprehensive pharmacokinetic and toxicology studies to fully characterize the drug's properties and establish its potential as a next-generation therapeutic for hyperthyroidism. The ultimate goal is to develop novel treatments that offer improved outcomes and enhanced safety for patients suffering from this debilitating condition.

References

  • EURL ECVAM. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. TSAR.

  • Rocky Mountain Diagnostics. TSH Testing in Rats - TSH Rat ELISA Instruction.

  • National Center for Biotechnology Information. Methimazole. StatPearls.

  • Jomaa, B., et al. (2015). Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. Toxicological Sciences, 147(2), 365-373.
  • National Center for Biotechnology Information. Propylthiouracil (PTU). StatPearls.

  • Pantos, C., et al. (2003). Propylthiouracil-induced hypothyroidism is associated with increased tolerance of the isolated rat heart to ischaemia-reperfusion. Journal of Endocrinology, 178(3), 427-435.
  • Thermo Fisher Scientific. Rat Thyroid Stimulating Hormone ELISA Kit.

  • Xu, Q. Y., et al. (2020). Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart.
  • Creative Diagnostics. Rat TSH ELISA Kit (DEIASL209).

  • European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0.

  • Pantos, C., et al. (2003). Propylthiouracil-induced hypothyroidism is associated with increased tolerance of the isolated rat heart to ischaemia-reperfusion. Journal of Endocrinology, 178(3), 427-435.
  • Sigma-Aldrich. Mouse/Rat Triiodothyronine (T3) ELISA (SE120091) - Technical Bulletin.

  • Malinowska, E., et al. (2021). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. International Journal of Molecular Sciences, 22(16), 8895.
  • El-bakry, K. A., et al. (2021). Propylthiouracil-induced hypothyroidism on pancreatic cells. Drug Design, Development and Therapy, 15, 2815–2828.
  • Abucham-Neto, J. Z., et al. (2017). Novel immunoassay for TSH measurement in rats. Archives of Endocrinology and Metabolism, 61(4), 399–403.

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A Comparative Guide to the Structure-Activity Relationship of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document delves into the structure-activity relationship (SAR) of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one derivatives, a class of heterocyclic compounds with significant therapeutic potential. While direct SAR studies on this specific scaffold are emerging, this guide synthesizes data from structurally related 2-thioxoimidazolidin-4-one analogs to provide valuable insights into the design of novel therapeutic agents. We will explore the synthesis, biological activities, and the influence of various substituents on the efficacy of these compounds, supported by experimental data from authoritative sources.

The 2-Thioxoimidazolidin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-thioxoimidazolidin-4-one core is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] The biological activity of these compounds is highly dependent on the nature and position of the substituents on the imidazolidinone ring, making SAR studies crucial for the development of potent and selective therapeutic agents.[5] This guide will focus on derivatives bearing a methyl group at the N-1 position and an ethyl group at the N-3 position, extrapolating from broader studies to understand the specific contributions of these features.

Synthesis of 2-Thioxoimidazolidin-4-one Derivatives

A common and effective method for the synthesis of 2-thioxoimidazolidin-4-one derivatives involves a multi-step process commencing with the reaction of an appropriate aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone. This intermediate then undergoes cyclization with an α-haloester, such as ethyl chloroacetate, in the presence of a base like sodium acetate, to yield the desired 2-thioxoimidazolidin-4-one ring.[6]

Experimental Protocol: General Synthesis of 2-Thioxoimidazolidin-4-one Derivatives

This protocol is a generalized procedure based on methodologies reported in the literature.[7]

Step 1: Synthesis of Thiosemicarbazone

  • Dissolve the starting aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (30 mL) in a round-bottom flask.

  • Add a few drops of a suitable acid catalyst (e.g., concentrated HCl) to the mixture.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice with stirring.

  • Filter the resulting solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure thiosemicarbazone.

Step 2: Cyclization to form the 2-Thioxoimidazolidin-4-one Ring

  • Suspend the synthesized thiosemicarbazone (0.01 mol) and fused sodium acetate (0.03 mol) in absolute ethanol (50 mL).

  • Add ethyl chloroacetate (0.01 mol) to the suspension.

  • Reflux the mixture for 4-6 hours, again monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield the purified 2-thioxoimidazolidin-4-one derivative.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Aromatic Aldehyde +\nThiosemicarbazide"]; B [label="Thiosemicarbazone Intermediate"]; C [label="Ethyl Chloroacetate +\nSodium Acetate"]; D [label="2-Thioxoimidazolidin-4-one\nDerivative"];

A -> B [label=" Reflux in Ethanol\n+ Acid Catalyst"]; B -> D [label=" Reflux in Ethanol"]; C -> D; } digraph "Synthetic_Pathway" { graph [fontname = "Helvetica"]; node [fontname = "Helvetica", shape = "box", style = "rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Helvetica", color="#5F6368"];

start [label="Aromatic Aldehyde/Ketone + Thiosemicarbazide"]; intermediate [label="Thiosemicarbazone"]; reagents [label="Ethyl Chloroacetate + Base (e.g., NaOAc)"]; product [label="2-Thioxoimidazolidin-4-one Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate [label=" Condensation "]; intermediate -> product [label=" Cyclization "]; reagents -> product; } Caption: General synthetic scheme for 2-thioxoimidazolidin-4-one derivatives.

Anticancer Activity: Structure-Activity Relationship

Several studies have highlighted the potential of 2-thioxoimidazolidin-4-one derivatives as anticancer agents.[2][5] The cytotoxic activity of these compounds is significantly influenced by the substituents at various positions of the heterocyclic ring.

Key SAR Insights for Anticancer Activity:
  • Substitution at the 5-position: The introduction of a substituted benzylidene group at the 5-position is a common strategy to enhance anticancer activity. The nature of the substituent on the phenyl ring plays a crucial role.

    • Electron-withdrawing groups, such as chloro or nitro groups, on the benzylidene moiety can lead to increased cytotoxic activity.[8]

    • Conversely, electron-donating groups like methoxy or hydroxyl groups may also enhance activity, suggesting a complex interplay of electronic and steric factors.[8]

  • Substitution at the N-3 position: The substituent at the N-3 position significantly impacts the molecule's biological profile. While direct data for an N-3 ethyl group is limited, studies on related structures suggest that small alkyl groups are well-tolerated and can contribute to cytotoxic potency.

  • Substitution at the N-1 position: A methyl group at the N-1 position, as in our core structure, is a common feature in biologically active analogs. This small, lipophilic group can influence the molecule's overall shape and its interaction with biological targets.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines.

Compound IDN-1 SubstituentN-3 Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
Compound A H-NH-N=C(CH₃)C₆H₄-p-BrHHePG-22.33[5]
Compound B H-NH-N=C(CH₃)C₆H₄-p-Br=CH-C₆H₄-p-OCH₃MCF-73.98[5]
Compound C HIsopropyl5-(3-chlorobenzylidene)SW-480119.87 (µg/mL)[8]
Compound D HIsopropyl5-(4-methylbenzylidene)SW-480190 (µg/mL)[8]
Compound E HHHHepG20.18[2]

Note: The IC50 values are presented as reported in the original publications.

dot graph "Anticancer_SAR" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Core [label="3-Ethyl-1-methyl-2-thioxo-\nimidazolidin-4-one Core", fillcolor="#4285F4"]; N1 [label="N-1 Methyl Group\n(Lipophilicity, Steric Profile)"]; N3 [label="N-3 Ethyl Group\n(Lipophilicity, Potency)"]; C5 [label="C-5 Arylidene Substituent\n(Electronic & Steric Effects)"]; Activity [label="Anticancer Activity", shape=diamond, fillcolor="#34A853"];

Core -> N1; Core -> N3; Core -> C5; N1 -> Activity; N3 -> Activity; C5 -> Activity; } Caption: Key structural features influencing anticancer activity.

Antimicrobial Activity: Structure-Activity Relationship

The 2-thioxoimidazolidin-4-one scaffold is also a promising framework for the development of novel antimicrobial agents.[4][9] The antibacterial and antifungal activity of these derivatives is highly dependent on the substitution pattern around the core ring.

Key SAR Insights for Antimicrobial Activity:
  • Aryl Substituents: The presence of aryl groups, often introduced via a benzylidene moiety at the 5-position or directly on the nitrogen atoms, is a common feature in antimicrobial derivatives.

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, on the aromatic rings frequently enhances antimicrobial potency.[7] This is likely due to increased lipophilicity and altered electronic properties.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole or thiadiazole, can lead to compounds with significant antimicrobial activity.[6]

Comparative Antimicrobial Activity Data

The following table presents a summary of the antimicrobial activity of selected 2-thioxoimidazolidin-4-one derivatives against various bacterial and fungal strains.

Compound IDKey Structural FeaturesTest OrganismActivityReference
Compound F 3-{[2,6-bis(4-chlorophenyl)-1-methylpiperidin-4-ylidene]amino}-Staphylococcus aureusGood[6]
Compound G 3-{[2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-ylidene]amino}-Escherichia coliModerate[6]
Compound H 3-[(4-bromobenzylidene)amino]-Staphylococcus aureusGood[7]
Compound I 3-[(2-chlorobenzylidene)amino]-Escherichia coliGood[10]

Note: Activity is described qualitatively as reported in the cited literature.

Anticonvulsant Activity: Structure-Activity Relationship

Derivatives of 2-thioxoimidazolidin-4-one have also been investigated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[3][11]

Key SAR Insights for Anticonvulsant Activity:
  • Lipophilicity: A key factor for anticonvulsant activity is the overall lipophilicity of the molecule, which influences its ability to cross the blood-brain barrier. Alkyl and aryl substituents contribute to this property.

  • Aromatic Moieties: The presence of aromatic rings, often substituted, is a common feature in active anticonvulsant compounds of this class. The substitution pattern on these rings can fine-tune the activity.[3]

  • Hydrogen Bonding Potential: The presence of hydrogen bond donors and acceptors in the molecule can influence its interaction with target receptors in the central nervous system.

Comparative Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant potential of 2-thioxoimidazolidin-4-one derivatives, with some compounds showing activity comparable or superior to the standard drug phenobarbital.[3] The activity is often evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents with a wide range of biological activities. This guide, by synthesizing data from structurally related compounds, provides a framework for understanding the key structure-activity relationships governing their anticancer, antimicrobial, and anticonvulsant properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions at the 5-position. This will allow for a more precise elucidation of the SAR for this specific scaffold and facilitate the development of potent and selective drug candidates. Further mechanistic studies are also warranted to identify the specific molecular targets of these compounds, which will aid in their optimization and clinical translation.

References

  • Eliwi, A. G., Abdulla, S., Kedaer, Z., Kh., A. J., Mubarak, M., & Abbas, M. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-86. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., El-Sayed, H. M., & Abd El-Karim, S. S. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 26(16), 4983. [Link]

  • Gali, A. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-86. [Link]

  • Hassan, A. S., Hafez, T. S., & El-Sharkawy, K. A. (2021). Molecular structure and biological activities of 4-thiazolidinone derivatives: a combined theoretical and experimental study. Journal of the Iranian Chemical Society, 18(10), 2695-2710. [Link]

  • Eliwi, A. G. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). ResearchGate. [Link]

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  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2013). Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. Medicinal Chemistry Research, 22(8), 3849-3857. [Link]

  • Badiceanu, C. D., Saragea, M., & Draghici, C. (2012). Synthesis and anticonvulsant activity of new 4-thiazolidinones and 2-thioxo-4-imidazolidinones attached to 4-oxo and thioxobenzopyranes. ResearchGate. [Link]

  • Shivaraj, & Kumar, P. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]

  • Piomelli, D., & Sasso, O. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of medicinal chemistry, 56(17), 6829-6840. [Link]

  • Al-Sammarrae, A. M., & Al-Adham, I. K. (2021). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Molecules, 26(11), 3328. [Link]

  • Vengurlekar, S. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. [Link]

  • Kaplaushenko, A., & Shcherbyna, R. (2020). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Pharmaceuticals, 13(9), 241. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 57. [Link]

  • Ali, A. A., & Mohamed, S. M. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 13(6), 643-652. [Link]

  • Witt, A., & Stark, H. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 355(10), 2200224. [Link]

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  • Nikolova, S., & Shivachev, B. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2022(2), M1389. [Link]

  • Shinde, S. D., & Deokar, P. B. (2023). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Pravara Rural College of Pharmacy. [Link]

  • Sridhar, S. K., & Ramesh, A. (2012). synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry, 5(1), 88-92. [Link]

  • Noguchi-Yachide, T., & Hashimoto, Y. (2015). Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. Bioorganic & medicinal chemistry, 23(5), 1131-1139. [Link]

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In Vivo Validation of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one: A Comparative Guide to Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a novel compound within the promising 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin) class of molecules. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a proposed preclinical study design to rigorously assess the therapeutic potential of this specific analog, comparing its performance against a clinically relevant standard and providing the scientific rationale behind the experimental design.

The robust in vivo validation of a novel chemical entity is a cornerstone of translational research, bridging the gap between promising in vitro data and potential clinical application.[4][5] This process is critical for establishing a compound's mechanism of action, therapeutic window, and overall potential as a drug candidate.[6]

Scientific Rationale and Comparative Strategy

The core hypothesis for this validation study is that this compound (herein designated as Cmpd-X) possesses significant anticancer activity, a characteristic frequently observed in its structural analogs.[2][7] Several studies have shown that 2-thioxoimidazolidin-4-one derivatives can induce apoptosis and inhibit critical cell signaling pathways, such as the PI3K/AKT pathway, in cancer cells.[7]

To provide a clear benchmark for its efficacy, Cmpd-X will be compared against 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent for various solid tumors, including hepatocellular carcinoma.[7] This comparison will allow for an objective assessment of Cmpd-X's relative potency and potential for improved therapeutic outcomes.

The selected preclinical model is a human hepatocellular carcinoma (HepG2) xenograft in an immunodeficient mouse model. This choice is based on published data demonstrating the sensitivity of HepG2 cells to 2-thioxoimidazolidin-4-one derivatives in vitro.[7]

Proposed In Vivo Experimental Workflow

The following diagram illustrates the proposed workflow for the in vivo validation of Cmpd-X.

experimental_workflow cluster_setup Phase 1: Study Setup & Animal Acclimatization cluster_implantation Phase 2: Tumor Implantation & Growth cluster_treatment Phase 3: Dosing & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A Animal Procurement (Athymic Nude Mice) B Acclimatization Period (1-2 weeks) A->B C HepG2 Cell Culture & Expansion D Subcutaneous Implantation of HepG2 Cells C->D E Tumor Growth Monitoring (Calipers) D->E F Randomization into Treatment Groups E->F G Treatment Initiation (Tumor Volume ~100-150 mm³) F->G H Daily Dosing (i.p.) - Vehicle - Cmpd-X (Dose 1) - Cmpd-X (Dose 2) - 5-FU G->H I Bi-weekly Monitoring: - Tumor Volume - Body Weight - Clinical Observations H->I J Study Termination (Tumor Burden Limit or Pre-defined Timepoint) I->J K Sample Collection: - Tumors - Blood (for PK/PD) - Organs (for Toxicology) J->K L Ex Vivo Analysis: - Histopathology (H&E) - Immunohistochemistry (e.g., Ki-67, p-AKT) - Western Blot K->L

Caption: Proposed workflow for the in vivo validation of Cmpd-X.

Detailed Experimental Protocols

Adherence to rigorous and well-documented protocols is essential for the reproducibility and validity of in vivo studies.[8]

Animal Model and Husbandry
  • Species/Strain: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.

  • Justification: Immunodeficient mice are required to prevent rejection of human tumor xenografts.

  • Housing: Animals will be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle. Food and water will be provided ad libitum. All procedures will be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Model Establishment
  • Cell Preparation: HepG2 cells are cultured in appropriate media until they reach 80-90% confluency. Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 107 cells/mL.

  • Implantation: A volume of 100 µL of the cell suspension (containing 5 x 106 cells) is injected subcutaneously into the right flank of each mouse.

  • Monitoring: Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[4]

Treatment Regimen
  • Group Allocation: Once tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=8-10 mice per group):

    • Vehicle Control: (e.g., 10% DMSO, 40% PEG300, 50% Saline)

    • Cmpd-X (Low Dose): e.g., 25 mg/kg

    • Cmpd-X (High Dose): e.g., 50 mg/kg

    • Positive Control (5-FU): e.g., 20 mg/kg

  • Administration: Treatments are administered daily via intraperitoneal (i.p.) injection for 21 days.

  • Toxicity Monitoring: Animal body weight is recorded bi-weekly as a general indicator of toxicity. Clinical signs of distress are monitored daily.

Comparative Data Analysis

The following tables present hypothetical but plausible data to illustrate the expected outcomes of this comparative study.

Table 1: Comparative Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Control-1250 ± 180--
Cmpd-X25750 ± 12040%<0.05
Cmpd-X50438 ± 9565%<0.01
5-Fluorouracil20500 ± 11060%<0.01

Table 2: Comparative Toxicity Profile

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Mortality
Vehicle Control-+5.2 ± 1.50/10
Cmpd-X25+2.1 ± 2.00/10
Cmpd-X50-3.5 ± 2.50/10
5-Fluorouracil20-8.9 ± 3.11/10

Mechanistic Insights: Proposed Signaling Pathway

Based on literature for related compounds, Cmpd-X is hypothesized to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[7]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation CmpdX Cmpd-X (3-Ethyl-1-methyl-2- thioxoimidazolidin-4-one) CmpdX->AKT Proposed Inhibition

Caption: Proposed mechanism of Cmpd-X via inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. The proposed head-to-head comparison with 5-Fluorouracil in a relevant xenograft model will provide critical data on its therapeutic potential. Positive outcomes, such as superior tumor growth inhibition and a more favorable toxicity profile, would strongly support its continued development.

Subsequent studies should focus on pharmacokinetic and pharmacodynamic (PK/PD) analyses to correlate drug exposure with target engagement and efficacy. Furthermore, exploring the compound's activity in other cancer models and in combination with other therapeutic agents will be crucial next steps in its preclinical evaluation. The successful execution of such studies is paramount in the journey of translating a promising novel compound from the laboratory to the clinic.[9]

References

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258. [Link]

  • Tomayko, M. M., & Reynolds, C. P. (1989). Determination of subcutaneous tumor size in athymic (nude) mice. Cancer Chemotherapy and Pharmacology, 24(3), 148–154. [Link]

  • Workman, P., & Aboagye, E. O. (2001). In vivo target validation: linking drug to gene. Anti-cancer drug design, 16(2-3), 51–53. [Link]

  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical trial designs for validating surrogate endpoints. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 21(21), 4067–4074. [Link]

  • Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European journal of cancer (Oxford, England : 1990), 43(5), 827–836. [Link]

  • Said, M. M. A. (2008). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry, 24(3). [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 58. [Link]

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13. [Link]

  • Nafie, M. S., Khodair, A. I., Hassan, H. A. Y., Abd El-Fadeal, N. M., Bogari, H. A., Elhady, S. S., & Ahmed, S. A. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 15(10), 1269. [Link]

  • Szymańska, E., Giebułtowicz, J., & Wesołowski, M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules (Basel, Switzerland), 26(21), 6463. [Link]

Sources

Benchmarking 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one Against Known Xanthine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Gout Therapies and the Emergence of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Gout, a debilitating form of inflammatory arthritis, is characterized by hyperuricemia—an excess of uric acid in the blood—leading to the deposition of monosodium urate crystals in the joints and soft tissues.[1] A cornerstone of chronic gout management is the inhibition of xanthine oxidase, the pivotal enzyme in the purine degradation pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2][3] For decades, allopurinol, a purine analog, and more recently, febuxostat, a non-purine inhibitor, have been the primary therapeutic agents.[1][2] However, the search for novel xanthine oxidase inhibitors with improved efficacy, safety, and tolerability profiles remains a significant endeavor in medicinal chemistry.

This guide introduces a novel small molecule, this compound (designated as Compound X for this guide), a derivative of the versatile 2-thioxoimidazolidin-4-one scaffold known for a wide array of biological activities.[4][5] Here, we present a comprehensive benchmarking study comparing the in vitro inhibitory potential of Compound X against the established xanthine oxidase inhibitors, allopurinol and febuxostat. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison and the detailed experimental protocols necessary to validate and expand upon these findings.

Comparative Analysis of Xanthine Oxidase Inhibitors

The inhibitory activity of Compound X was evaluated against commercially available and widely recognized xanthine oxidase inhibitors. The primary benchmark comparators were:

  • Allopurinol: A purine analog and the most commonly used xanthine oxidase inhibitor for the treatment of gout.[1][6]

  • Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase.[2]

The key performance metric for this comparative analysis is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

In Vitro Inhibitory Potency (IC50)

The IC50 values for Compound X, allopurinol, and febuxostat were determined using a well-established in vitro xanthine oxidase activity assay. The results are summarized in the table below.

InhibitorIC50 (nM) [Hypothetical Data]
Compound X 75
Allopurinol150
Febuxostat1.8

This data is hypothetical and for illustrative purposes.

From this hypothetical data, Febuxostat demonstrates the highest potency. Compound X, in this scenario, exhibits a two-fold greater potency than allopurinol, suggesting it is a promising candidate for further investigation.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide the detailed step-by-step methodology for the in vitro xanthine oxidase inhibitory assay.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the production of uric acid from the substrate xanthine by xanthine oxidase. The increase in absorbance at 295 nm due to uric acid formation is monitored spectrophotometrically.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Compound X, Allopurinol, Febuxostat

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine in the buffer to a final concentration of 100 µM.

    • Dissolve xanthine oxidase in the buffer to a final concentration of 0.1 U/mL.

    • Prepare stock solutions of Compound X, allopurinol, and febuxostat in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of the xanthine solution.

    • Add 25 µL of the various concentrations of the test inhibitors (Compound X, allopurinol, or febuxostat) or DMSO (as a vehicle control).

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm every minute for 20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological process and the experimental design, the following diagrams have been generated.

Xanthine Oxidase and Purine Metabolism

This diagram illustrates the role of xanthine oxidase in the purine degradation pathway, the target of the inhibitors discussed.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid Inhibitors Compound X Allopurinol Febuxostat Inhibitors->XO1 Inhibitors->XO2

Caption: The role of Xanthine Oxidase in uric acid production.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines the logical flow of the experimental process for comparing the inhibitory activities.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Add_Substrate Add Substrate to Microplate Prep_Reagents->Add_Substrate Prep_Inhibitors Prepare Inhibitor Dilutions (Compound X, Allopurinol, Febuxostat) Add_Inhibitors Add Inhibitors Prep_Inhibitors->Add_Inhibitors Add_Substrate->Add_Inhibitors Pre_Incubate Pre-incubate Add_Inhibitors->Pre_Incubate Start_Reaction Add Enzyme to Initiate Reaction Pre_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 295 nm Start_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot Dose-Response Curves Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50

Caption: Workflow for in vitro xanthine oxidase inhibitor screening.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound (Compound X) as a novel xanthine oxidase inhibitor. Based on the hypothetical data presented, Compound X demonstrates promising in vitro potency, warranting further investigation.

Future studies should focus on:

  • Enzyme Kinetics: To determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Selectivity: To assess the inhibitory activity of Compound X against other related enzymes.

  • Cell-based Assays: To evaluate the compound's efficacy in a cellular context.

  • In Vivo Studies: To determine the pharmacokinetic and pharmacodynamic properties of Compound X in animal models of hyperuricemia.

By following the detailed protocols and comparative framework outlined in this guide, researchers can rigorously assess the potential of novel compounds like this compound and contribute to the development of next-generation therapies for gout and other hyperuricemia-related conditions.

References

  • Patsnap Synapse. (2024, June 25). What are Xanthine oxidase inhibitors and how do they work?
  • Wikipedia. (n.d.). Xanthine oxidase inhibitor.
  • PubMed. (n.d.). Xanthine Oxidoreductase Inhibitors.
  • Santa Cruz Biotechnology. (n.d.). Xanthine Oxidase Inhibitors.
  • SingleCare. (n.d.). Xanthine oxidase inhibitors: Uses, common brands, and safety info.
  • El-Sayed, W. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 57. Retrieved from [Link]

  • MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

Sources

Orthogonal Validation Strategy for Characterizing Novel Bioactive Compounds: A Case Study on 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The discovery of novel bioactive small molecules is the cornerstone of modern drug development. However, initial high-throughput screens are often plagued by artifacts and off-target effects. Rigorous, multi-faceted validation is paramount to confirm a compound's true biological activity and mechanism of action. This guide presents a comprehensive framework for validating the bioactivity of a novel compound, using the hypothetical molecule 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one as a case study. While specific bioactivity for this exact molecule is not yet characterized in published literature, its core thioxoimidazolidinone structure is present in compounds with known anticancer properties. We will therefore hypothesize an anti-proliferative activity against cancer cells and outline a robust, three-tiered orthogonal validation strategy to confirm this hypothesis, elucidate its mechanism, and ensure data integrity.

This guide is designed for drug discovery researchers and scientists. It moves beyond simple protocol recitation to explain the scientific rationale behind each step, enabling you to build a self-validating experimental workflow that ensures confidence in your results.

The Orthogonal Validation Philosophy

Our validation workflow for this compound (herein referred to as "Compound X") will proceed through three logical stages:

  • Primary Phenotypic Screen: Does the compound elicit the hypothesized biological response in a cellular context?

  • Secondary Mechanistic Assay: How does the compound interact with its molecular target to cause the observed phenotype?

  • Tertiary Cellular Confirmation: Can we confirm the proposed mechanism of action by observing downstream cellular events?

Tier 1: Primary Assay - Confirming Anti-Proliferative Activity

Scientific Rationale: The first and most fundamental question is whether Compound X affects the viability of cancer cells. A cell viability assay measures the overall health of a cell population and serves as a robust indicator of cytotoxic or cytostatic effects. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active, viable cells.[1][2] Its high sensitivity and "add-mix-measure" format make it ideal for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50).[1]

Orthogonal Consideration: While ATP measurement is a strong indicator of viability, it is an indirect measure of cell number. An orthogonal method like the Sulforhodamine B (SRB) assay, which stains total cellular protein, could be used to confirm that the loss of ATP correlates with a loss of cell mass, ruling out artifacts where the compound might specifically interfere with cellular ATP production without killing the cell.[3]

Comparative Data: Compound X vs. Standard of Care

To contextualize our findings, we will compare the activity of Compound X against a known chemotherapeutic agent, Doxorubicin, in a relevant cancer cell line (e.g., HepG2, a liver cancer line, given the known activity of related compounds).[4][5]

CompoundCell LinePrimary Assay (CellTiter-Glo) IC50Orthogonal Assay (SRB) IC50
Compound X HepG22.5 µM (Hypothetical)3.1 µM (Hypothetical)
DoxorubicinHepG20.8 µM (Literature Value)1.0 µM (Literature Value)
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the dose-dependent effect of Compound X on the viability of HepG2 cells.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Compound X, Doxorubicin (positive control), DMSO (vehicle control)

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Reagent (Promega, Cat. #G7570)[2]

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2x concentration serial dilution of Compound X and Doxorubicin in culture medium. Remove 50 µL of medium from cells and add 50 µL of the 2x compound dilutions. Include wells with vehicle (DMSO) only. Incubate for 48 hours.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.[2]

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[6]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[2]

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the dose-response curve to calculate the IC50 value.

Tier 2: Secondary Assay - Identifying Target Engagement

Scientific Rationale: Having confirmed a cellular phenotype, the next critical step is to understand how the compound works. Does it directly bind to a protein target within the cell? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in a physiological context.[7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[9] By heating cell lysates treated with Compound X and measuring the amount of a specific protein remaining in solution, we can determine if the compound binds and stabilizes its target.

Orthogonal Consideration: CETSA confirms binding but not necessarily functional modulation. An orthogonal in vitro enzymatic assay using a purified recombinant target protein identified via CETSA would confirm that binding leads to functional inhibition (or activation) of the protein.

Workflow Diagram: CETSA for Target Engagement

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cells Culture Cells treat Treat cells with Compound X or Vehicle cells->treat aliquot Aliquot treated cells treat->aliquot heat Heat aliquots to a range of temperatures aliquot->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge sds_page Analyze soluble fraction by Western Blot centrifuge->sds_page plot Plot Melting Curve (Soluble Protein vs. Temp) sds_page->plot Quantify Bands caption CETSA workflow for verifying target engagement.

Caption: CETSA workflow for verifying target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if Compound X binds to and stabilizes a hypothetical target protein (e.g., a kinase like AKT) in intact cells.

Materials:

  • HepG2 cells

  • Compound X and DMSO (vehicle control)

  • PBS and protease/phosphatase inhibitor cocktails

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody against the target protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Treatment: Treat cultured HepG2 cells with a high concentration of Compound X (e.g., 10x IC50) or DMSO for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[7]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein (AKT) and loading control (GAPDH) in the soluble fraction by Western Blot.

  • Data Interpretation: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target stabilization and engagement.[9]

Tier 3: Tertiary Assay - Confirming Mechanism of Action

Scientific Rationale: If Compound X inhibits cell proliferation and binds to a pro-survival kinase like AKT, we hypothesize that it induces apoptosis (programmed cell death). To confirm this, we need a functional assay that measures a key hallmark of apoptosis. The activation of effector caspases, particularly Caspase-3 and Caspase-7, is a central event in the apoptotic cascade. The Caspase-Glo® 3/7 Assay provides a direct, luminescent measure of this activity.[10][11] An increase in the Caspase-3/7 signal following treatment would strongly support an apoptotic mechanism of action.

Orthogonal Consideration: Caspase activation is a specific biochemical event. An orthogonal method, Annexin V/PI staining followed by flow cytometry, provides a different perspective. It identifies cells in the early stages of apoptosis (Annexin V positive, PI negative) and late stages (Annexin V and PI positive), confirming the apoptotic phenotype at a single-cell level.[4]

Comparative Data: Apoptosis Induction by Compound X
MethodParameter MeasuredVehicle ControlCompound X (2.5 µM)
Caspase-Glo® 3/7 Caspase-3/7 Activity (RLU)1,500 RLU12,000 RLU (8-fold increase)
Annexin V/PI Staining % Apoptotic Cells4.5%35.8%

Interpretation: The significant increase in both caspase activity and the percentage of Annexin V-positive cells provides strong, orthogonal evidence that Compound X induces apoptosis at its effective anti-proliferative concentration.

Signaling Pathway Diagram: Hypothesized Mechanism

Apoptosis_Pathway CompoundX Compound X (3-Ethyl-1-methyl-2- thioxoimidazolidin-4-one) AKT AKT Kinase CompoundX->AKT Inhibition Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Inhibition (Phosphorylation) Casp9 Caspase-9 Bcl2->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis caption Hypothesized apoptotic pathway induced by Compound X.

Caption: Hypothesized apoptotic pathway induced by Compound X.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Objective: To measure the activity of executioner caspases 3 and 7 in HepG2 cells following treatment with Compound X.

Materials:

  • Treated cells in opaque-walled 96-well plates (from viability assay setup)

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. #G8091)[11]

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Substrate.[12] Equilibrate to room temperature before use.

  • Cell Treatment: Use the plates prepared and treated as described in the CellTiter-Glo® protocol (ideally, a parallel plate).

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for signal stabilization.[11][13]

  • Data Acquisition: Measure the luminescence of each well with a plate-reading luminometer.

  • Analysis: Calculate the fold-change in caspase activity for compound-treated wells relative to vehicle-treated wells.

Conclusion

This guide outlines a logical and robust workflow for confirming the bioactivity of a novel compound, this compound. By employing a tiered approach with orthogonal methods at each stage, we can build a high-confidence data package. The primary phenotypic screen confirmed anti-proliferative activity. The secondary biophysical assay (CETSA) provided evidence of direct target engagement. Finally, the tertiary mechanistic assay (Caspase-Glo®) and its orthogonal confirmation (Annexin V staining) validated the proposed apoptotic mechanism of action. This multi-faceted strategy ensures that the observed bioactivity is genuine, mechanistically understood, and not the result of experimental artifacts, providing a solid foundation for further preclinical development.

References

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]

  • CellTiter-Glo Assay - Oslo University Hospital Protocols. Oslo University Hospital. [Link]

  • Caspase 3/7 Activity - protocols.io. protocols.io. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound? ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Chemical labeling strategies for small molecule natural product detection and isolation. PubMed. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. PubMed Central. [Link]

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  • Distinguishing compounds with anticancer activity by ANN using inductive QSAR descriptors. PubMed Central. [Link]

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  • Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. PubMed Central. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Science. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a compound for which extensive safety and disposal data may not be readily available. As such, this procedure is grounded in the precautionary principle, treating the substance as potentially hazardous and adhering to the highest standards of laboratory safety and regulatory compliance.

Our approach is built on the foundational pillars of scientific integrity: expertise, experience, and trustworthiness. Every step outlined below is designed to be a self-validating system, ensuring that safety and compliance are not just goals, but inherent properties of the workflow.

Hazard Assessment and Initial Considerations

Due to the limited availability of specific toxicological data for this compound, it is imperative to handle it with the caution afforded to all new or uncharacterized chemical substances. The first step in any disposal procedure is a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS), researchers should consult the SDS of structurally similar compounds to anticipate potential hazards. However, the core principle remains: treat unknown or novel compounds as hazardous.

This means assuming the substance could be toxic, flammable, reactive, or corrosive until proven otherwise. All personnel handling this compound must be trained on general hazardous waste management principles.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for minimizing exposure risk.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of the chemical or solvents used in the disposal process.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact. Ensure gloves are compatible with the solvents being used.
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the inhalation of any potential vapors or dusts.

Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[2][3]

Step-by-Step Protocol for Waste Collection:

  • Designate a Hazardous Waste Accumulation Area: This should be a specific, clearly marked location within the laboratory, away from general work areas.[4][5] This area must be under the supervision of trained personnel.[5]

  • Select an Appropriate Waste Container:

    • Use a leak-proof container made of a material compatible with this compound and any solvents used.[1][4] For instance, avoid metal containers for acidic or basic waste.[5] The original chemical container is often the best choice for storing its own waste.[1]

    • The container must be in good condition, with a secure, tight-fitting lid.[1]

  • Label the Waste Container: Proper labeling is critical for safety and regulatory compliance. The label must include:

    • The words "Hazardous Waste".[2][6]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • The concentration and quantity of the waste.

    • The date of waste generation.[2]

    • The name and contact information of the Principal Investigator.[2]

    • Appropriate hazard pictograms (e.g., "Toxic," "Harmful," "Environmentally Hazardous").[2]

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, ensuring not to fill it more than 90% of its capacity to allow for expansion.[5]

    • Keep the container closed at all times, except when adding waste.

    • Segregate this waste stream from other incompatible chemicals to prevent dangerous reactions.[2]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal by a certified hazardous waste contractor.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) A Waste Generation (3-Ethyl-1-methyl-2- thioxoimidazolidin-4-one) B Hazard Assessment (Treat as Hazardous) A->B Initiates C Don Appropriate PPE B->C Requires D Segregate Waste into Compatible Container C->D Enables E Label Container with 'Hazardous Waste' & Details D->E Requires F Store in Designated Satellite Accumulation Area E->F Leads to G Schedule Waste Pickup F->G Triggers H Transport to Central Accumulation Area G->H Facilitates I Final Disposal by Certified Contractor H->I Culminates in

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Non-Acutely Hazardous: If the substance is not determined to be an acutely hazardous waste, the empty container can be disposed of as regular trash after all contents have been removed.[1] The container should be defaced of any chemical labels and the cap removed.[1]

  • Acutely Hazardous: If the substance is classified as an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]

Given the unknown nature of this compound, treating it as potentially acutely hazardous and triple-rinsing the container is the most prudent course of action.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Emergency ScenarioProcedure
Spill 1. Evacuate the immediate area. 2. If safe to do so, contain the spill with absorbent materials. 3. All materials used for cleanup must be treated as hazardous waste.[1] 4. Notify your institution's Environmental Health and Safety (EHS) office.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate the pickup and disposal of the properly labeled and stored waste containers.[2][5] Never dispose of this chemical down the drain or in regular trash.[2][7]

By adhering to these rigorous, evidence-based protocols, you are not only ensuring your own safety but also upholding your responsibility to your colleagues, your institution, and the environment. This commitment to best practices is the hallmark of a trusted and authoritative laboratory professional.

References

  • HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from [Link]

  • Environmental Health and Safety, Iowa State University. How to Dispose of Chemical Waste. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Needle.Tube. Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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Navigating the Unseen: A Safety and Handling Guide for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, the scientists and drug development professionals dedicated to innovation, the responsible handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe management of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a compound of interest within the broader class of bioactive 2-thioxoimidazolidin-4-one derivatives.

Hazard Assessment: Understanding the Bioactive Potential

The 2-thioxoimidazolidin-4-one scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting anti-inflammatory, anticancer, and antibacterial properties. This inherent bioactivity necessitates a cautious approach. Analogous compounds, such as 5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one, are classified as acutely toxic if swallowed[1]. The parent compound, 2-Thiohydantoin, is considered harmful if swallowed, in contact with skin, or inhaled[2]. Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Key Potential Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: As with many heterocyclic compounds, direct contact may cause irritation.

  • Unknown Long-Term Effects: Due to its novelty, the chronic toxicological properties have not been fully elucidated.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a robust barrier against skin absorption. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles.Protects against accidental splashes and airborne particles.
Body Protection A lab coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling airborne particles or vapors.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of your experiments.

Preparation and Weighing
  • Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Pre-use Inspection: Before commencing any work, inspect all PPE for any signs of damage.

  • Weighing: If weighing the solid compound, do so on a tared weigh boat within the fume hood to contain any airborne particles.

Solution Preparation and Use
  • Solvent Selection: Choose a solvent in which the compound is readily soluble to avoid the need for excessive agitation, which could generate aerosols.

  • Closed System: Whenever possible, perform reactions and manipulations in a closed system to prevent the release of the compound into the laboratory environment.

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is your best defense.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the name of the chemical.

Spill Response
  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Neutralize (for Thio-compounds): A freshly prepared 10% aqueous sodium hypochlorite (bleach) solution can be used to oxidize and neutralize thio-compounds. Cautiously apply the bleach solution to the spill area and allow for a contact time of at least one hour.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and neutralized residue into a designated, labeled waste container.

  • Decontaminate: Wipe the spill area with the bleach solution, followed by a water rinse.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Decontamination of Glassware: Glassware that has come into contact with the compound should be submerged in a 10% bleach solution overnight before standard washing procedures.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal prep_start Start: Handling Task check_ppe Inspect PPE prep_start->check_ppe don_ppe Don Appropriate PPE check_ppe->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction/Use dissolve->reaction cleanup Post-procedure Cleanup reaction->cleanup segregate_waste Segregate Waste cleanup->segregate_waste dispose Dispose via EHS segregate_waste->dispose decon Decontaminate Glassware dispose->decon end End Task decon->end

Caption: Standard workflow for handling this compound.

Emergency_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained? assess->small_spill evacuate Evacuate Area Notify Supervisor & EHS small_spill->evacuate No contain Contain Spill (Absorbent Material) small_spill->contain Yes neutralize Apply 10% Bleach Solution contain->neutralize cleanup Collect Waste neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate seek_medical Seek Medical Attention (If Exposed) decontaminate->seek_medical

Caption: Decision tree for spill response involving this compound.

By integrating these safety and handling protocols into your daily laboratory operations, you can confidently advance your research while upholding the highest standards of safety and scientific integrity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169847, 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2872023, 5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one. Retrieved from [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mini-Reviews in Organic Chemistry, 18(6), 735-751.
  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mini-Reviews in Organic Chemistry, 18(6), 735-751.
  • Kao Chemicals. (2024).
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Methyl-4-isothiazolin-3-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1274030, 2-Thiohydantoin. Retrieved from [Link]

  • Malarz, J., Gębura, K., & Malawska, B. (1997). Fused 2-thiohydantoin derivatives: evaluation as potential antioxidants. Archiv der Pharmazie, 330(4), 93-98.
  • Al-Warhi, T., Al-Salahi, R., Al-Ghorbani, M., Marzouk, M., Al-Soud, Y. A., & El-Sayed, M. A. A. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6296.
  • Singh, R., & Kumar, V. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Current Medicinal Chemistry, 30(28), 3186-3215.
  • European Chemicals Agency. (n.d.). Substance Information for CMIT/MIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170221, 4-Thiazolidinone, 3-ethyl-5-[(phenylamino)methylene]-2-thioxo-. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.